molecular formula C13H11NO2 B3278661 3'-Hydroxy-[1,1'-biphenyl]-3-carboxamide CAS No. 681161-44-4

3'-Hydroxy-[1,1'-biphenyl]-3-carboxamide

Cat. No.: B3278661
CAS No.: 681161-44-4
M. Wt: 213.23 g/mol
InChI Key: BQRRGDDGUKOPJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3'-Hydroxy-[1,1'-biphenyl]-3-carboxamide is a useful research compound. Its molecular formula is C13H11NO2 and its molecular weight is 213.23 g/mol. The purity is usually 95%.
The exact mass of the compound 3'-Hydroxy-[1,1'-biphenyl]-3-carboxamide is 213.078978594 g/mol and the complexity rating of the compound is 254. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 3'-Hydroxy-[1,1'-biphenyl]-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3'-Hydroxy-[1,1'-biphenyl]-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-(3-hydroxyphenyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO2/c14-13(16)11-5-1-3-9(7-11)10-4-2-6-12(15)8-10/h1-8,15H,(H2,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQRRGDDGUKOPJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(=O)N)C2=CC(=CC=C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70683480
Record name 3'-Hydroxy[1,1'-biphenyl]-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70683480
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

681161-44-4
Record name 3'-Hydroxy[1,1'-biphenyl]-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70683480
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Synthesis Protocol and Mechanistic Insights for 3'-Hydroxy-[1,1'-biphenyl]-3-carboxamide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

Biphenyl-3-carboxamides are highly privileged scaffolds in medicinal chemistry, frequently utilized in the development of kinase inhibitors, analgesics, and anti-inflammatory agents[1]. Specifically, 3'-hydroxy-[1,1'-biphenyl]-3-carboxamide (CAS: 681161-44-4)[2] features a unique combination of a hydrogen-bond donating/accepting primary amide and a phenolic hydroxyl group, making it an excellent candidate for target-directed drug design.

The most efficient and scalable method to construct this biaryl system is the Suzuki-Miyaura cross-coupling reaction[1]. This methodology is selected for its exceptional chemoselectivity; it tolerates both the unprotected primary amide and the free phenolic hydroxyl group, thereby circumventing the need for transient protecting groups and improving overall atom economy.

Retrosynthetic Analysis & Mechanistic Pathway

Retrosynthetic disconnection of the central Csp2-Csp2 bond yields two readily available precursors: 3-bromobenzamide and 3-hydroxyphenylboronic acid.

The catalytic cycle relies on the precise orchestration of palladium intermediates[3]. The causality behind the reaction mechanism is as follows:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the C-Br bond of 3-bromobenzamide. Aryl bromides are excellent substrates for this step, offering an ideal balance between bench stability and reactivity[3].

  • Base Activation: Neutral boronic acids are poor nucleophiles. The addition of an inorganic base (K₂CO₃) is required to quaternize the boron atom, forming a negatively charged, tetrahedral trihydroxyboronate complex[4]. This activation is critical to increase the nucleophilicity of the aryl group.

  • Transmetalation: The nucleophilic aryl group transfers from the activated boronate to the Pd(II) center.

  • Reductive Elimination: The bidentate ligand (dppf) forces the two aryl groups into a cis-geometry on the palladium center, drastically accelerating the reductive elimination of the biaryl product and regenerating the Pd(0) catalyst[3].

Mechanism Pd0 Pd(0)L_n Active Catalyst OxAdd Pd(II) Aryl Halide (Oxidative Addition) Pd0->OxAdd + 3-Bromobenzamide TransMet Pd(II) Diaryl (Transmetalation) OxAdd->TransMet + 3-Hydroxyphenylboronate RedElim Product Release (Reductive Elimination) TransMet->RedElim RedElim->Pd0 - Target Product

Catalytic cycle of the Suzuki-Miyaura cross-coupling for biphenyl synthesis.

Experimental Protocol: Step-by-Step Methodology

Materials and Reagents

The following table summarizes the optimized stoichiometry for a 10 mmol scale synthesis.

ReagentMW ( g/mol )EquivalentsAmountRole
3-Bromobenzamide200.031.002.00 gElectrophile
3-Hydroxyphenylboronic acid137.931.201.65 gNucleophile
Pd(dppf)Cl₂·CH₂Cl₂816.640.050.41 gCatalyst
Potassium carbonate (K₂CO₃)138.213.004.15 gBase
1,4-Dioxane88.11-40 mLOrganic Solvent
Deionized Water18.02-10 mLAqueous Co-solvent
Execution Workflow

Step 1: Reagent Assembly & Degassing Protocol: Charge a 100 mL Schlenk flask with 3-bromobenzamide, 3-hydroxyphenylboronic acid, K₂CO₃, and Pd(dppf)Cl₂·CH₂Cl₂. Add the 1,4-dioxane and water mixture (4:1 v/v). Sparge the biphasic mixture with Argon or N₂ for 15 minutes. Causality: 1,4-Dioxane provides excellent solubility for the organic substrates, while water is strictly necessary to dissolve the inorganic base and facilitate boronate formation. Degassing is critical; ambient oxygen rapidly oxidizes the active Pd(0) to inactive Pd(II) species (Pd black) and promotes unwanted homocoupling of the boronic acid.

Step 2: Reaction Execution Protocol: Heat the reaction mixture to 90 °C under an inert atmosphere for 12 hours with vigorous stirring. Self-Validation: Monitor reaction progress via TLC (Eluent: 50% EtOAc/Hexanes). The starting bromide (Rf ~0.4) should be fully consumed, replaced by a new, highly UV-active product spot (Rf ~0.2).

Step 3: Aqueous Workup Protocol: Cool the mixture to room temperature. Transfer to a separatory funnel and add 1M HCl dropwise until the aqueous layer reaches pH ~5. Extract with EtOAc (3 x 30 mL). Wash the combined organic layers with brine (30 mL), dry over anhydrous Na₂SO₄, and concentrate in vacuo. Causality: The phenolic product is weakly acidic and will partially form a water-soluble phenoxide salt in the presence of K₂CO₃. Acidifying the aqueous layer ensures the product is fully protonated and quantitatively partitioned into the organic phase.

Step 4: Purification Protocol: Purify the crude dark residue via silica gel flash chromatography using a gradient of 20% to 60% EtOAc in Hexanes. Isolate the fractions containing the product and remove the solvent under reduced pressure to yield the pure compound as a solid.

Workflow S1 1. Assembly & Degassing S2 2. Reflux (90°C, 12h) S1->S2 S3 3. Aqueous Workup S2->S3 S4 4. Silica Purification S3->S4 S5 5. Product Validation S4->S5

Step-by-step experimental workflow for the synthesis and purification of the target compound.

Analytical Characterization & Validation

To establish trustworthiness, the isolated 3'-hydroxy-[1,1'-biphenyl]-3-carboxamide must be rigorously characterized against these self-validating benchmarks:

  • LC-MS (ESI+): The expected mass-to-charge ratio (m/z) for the [M+H]+ ion is 214.1.

  • ¹H NMR (400 MHz, DMSO-d6): Validation of the structural integrity requires identifying the primary amide protons (typically broad singlets at ~7.4 and ~8.0 ppm) and the phenolic OH (a distinct singlet at ~9.6 ppm). The seven aromatic protons of the biphenyl system will appear as a complex set of multiplets between 6.8 and 8.1 ppm.

Troubleshooting & Optimization

  • Protodeboronation: If the boronic acid degrades via competitive protodeboronation before coupling, an excess (1.2 - 1.5 eq) is utilized. If degradation is severe, switching to a "slow release" MIDA boronate complex can provide a steady concentration of the active boronic acid, preventing decomposition[5].

  • Catalyst Deactivation: The appearance of a black precipitate (Pd black) indicates catalyst death. This is mitigated by ensuring strict anaerobic conditions and utilizing bidentate ligands (like dppf) which stabilize the metal center better than monodentate phosphines[3].

References

  • Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions. National Institutes of Health (NIH) PMC. URL: [Link]

  • The Suzuki Reaction. Andrew G Myers Research Group, Harvard University. URL: [Link]

  • The Suzuki coupling reactions of aryl bromides with phenylboronic acid. ResearchGate. URL: [Link]

Sources

Physicochemical Profiling and Synthetic Methodologies of 3'-Hydroxy-[1,1'-biphenyl]-3-carboxamide (3'-HBC)

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug discovery and advanced materials science, biaryl scaffolds serve as critical structural motifs due to their conformational stability and predictable spatial geometry. 3'-Hydroxy-[1,1'-biphenyl]-3-carboxamide (referred to herein as 3'-HBC , CAS: 681161-44-4) is a highly versatile, functionalized biaryl intermediate [1]. By featuring both a hydrogen-bond donating/accepting phenolic hydroxyl group and a highly polar primary carboxamide across a rigid biphenyl axis, 3'-HBC offers a unique physicochemical profile. This whitepaper provides an in-depth technical analysis of 3'-HBC, detailing its physicochemical properties, pharmacophoric utility, and a self-validating synthetic protocol grounded in modern cross-coupling methodologies.

Structural and Physicochemical Architecture

The molecular architecture of 3'-HBC (Molecular Formula: C₁₃H₁₁NO₂) is defined by two aromatic rings connected via a single C-C bond. The meta-substitution pattern (3 and 3' positions) of the carboxamide and hydroxyl groups prevents direct steric clashing, allowing the biphenyl core to adopt a thermodynamically favorable dihedral angle (typically ~40–45° in solution) that minimizes ortho-hydrogen repulsion while maintaining partial π-conjugation.

Understanding the physicochemical parameters of 3'-HBC is essential for predicting its behavior in biological assays and synthetic workflows. The primary carboxamide contributes significantly to the Topological Polar Surface Area (TPSA), while the biphenyl core maintains a moderate lipophilicity (LogP), striking a balance necessary for cellular permeability.

Table 1: Physicochemical Properties of 3'-HBC

ParameterValueMethod / Source
CAS Registry Number 681161-44-4Standardized [1]
Molecular Formula C₁₃H₁₁NO₂Standardized [2]
Molecular Weight 213.23 g/mol Computed
Topological Polar Surface Area (TPSA) 63.32 ŲCalculated (Amide: 43.09 + Phenol: 20.23)
LogP (Octanol/Water) ~2.1 – 2.5Consensus Cheminformatics Prediction
Hydrogen Bond Donors 2 (OH, NH₂)Structural Analysis
Hydrogen Bond Acceptors 2 (O in OH, O in C=O)Structural Analysis
Physical State Solid (White to off-white)Experimental Observation [2]
Storage Conditions Sealed, dry, room temperatureStability Protocol [2]

Pharmacophoric Utility and Interaction Networks

As a building block, 3'-HBC acts as a multi-point pharmacophore. The causality behind its selection in medicinal chemistry lies in its ability to form complex hydrogen-bonding networks. The phenolic motif can act simultaneously as a hydrogen bond donor and acceptor, heavily influenced by the local pH (predicted pKa ~9.5). Concurrently, the carboxamide group serves as a rigid anchor for target protein binding.

Pharmacophore Core 3'-HBC Scaffold Phenol Phenol Motif (3'-OH) Core->Phenol Amide Carboxamide Motif (3-CONH2) Core->Amide Biphenyl Biphenyl Core Core->Biphenyl HBD H-Bond Donor Phenol->HBD HBA H-Bond Acceptor Phenol->HBA Amide->HBD Amide->HBA PiStack π-π Stacking Biphenyl->PiStack

Pharmacophoric interaction network of the 3'-HBC structural motifs.

Mechanistic Synthesis: The Suzuki-Miyaura Protocol

The most efficient route to construct the unsymmetrical biaryl axis of 3'-HBC is via the Suzuki-Miyaura cross-coupling reaction [3]. The causality behind choosing this specific methodology—over Stille or Negishi couplings—is its unparalleled tolerance for unprotected polar functional groups. By utilizing Suzuki-Miyaura conditions, we bypass the need to protect the sensitive phenolic OH and primary amide, drastically improving atom economy and reducing workflow complexity.

The Catalytic Logic

We employ Pd(dppf)Cl₂ as the precatalyst. The bidentate nature of the dppf (1,1'-bis(diphenylphosphino)ferrocene) ligand is critical: it prevents the palladium from aggregating into inactive "palladium black" and tightly controls the steric environment during the reductive elimination step. A biphasic solvent system of 1,4-Dioxane/H₂O (4:1) is strictly required. Dioxane solubilizes the organic substrates, while water is the causal agent for dissolving the inorganic base (K₂CO₃) and forming the reactive, electron-rich hydroxyboronate complex [Ar-B(OH)₃]⁻ necessary for transmetalation.

SuzukiCycle Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition Complex (Pd-II) Pd0->OxAdd 3-Bromobenzamide TransMet Transmetalation Complex (Pd-II) OxAdd->TransMet 3-Hydroxyphenylboronic acid + K2CO3 / H2O RedElim Reductive Elimination Complex TransMet->RedElim RedElim->Pd0 Catalyst Regeneration Product 3'-HBC Product (C13H11NO2) RedElim->Product Product Release

Catalytic cycle of 3'-HBC synthesis via Suzuki-Miyaura cross-coupling.

Step-by-Step Experimental Methodology
  • Reagent Charging: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add 3-bromobenzamide (1.0 equiv), 3-hydroxyphenylboronic acid (1.2 equiv), and Pd(dppf)Cl₂ (0.05 equiv).

  • Atmospheric Control: Evacuate the flask and backfill with ultra-high-purity Argon. Repeat this cycle three times. Rationale: Pd(0) intermediates are highly susceptible to oxidation; rigorous deoxygenation prevents catalyst poisoning.

  • Solvent & Base Addition: Inject degassed 1,4-Dioxane (0.2 M relative to the halide). Subsequently, add a degassed aqueous solution of K₂CO₃ (2.0 equiv).

  • Thermal Activation: Heat the biphasic mixture to 90 °C in an oil bath for 12 hours under vigorous stirring to ensure maximum interfacial surface area between the aqueous and organic phases.

  • Workup & Extraction: Cool the reaction to room temperature. Quench with water and extract three times with Ethyl Acetate (EtOAc). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Isolate the target compound via flash column chromatography on silica gel using a gradient of Dichloromethane (DCM) to Methanol (MeOH) (typically 95:5) to elute the highly polar 3'-HBC.

Analytical Characterization and Validation Framework

A robust experimental protocol must be a self-validating system. To confirm that the Suzuki-Miyaura coupling successfully yielded 3'-HBC without degrading the unprotected functional groups, orthogonal analytical techniques are required. The presence of the intact primary amide is confirmed by a unique NMR signature: due to the partial double-bond character of the C-N bond (resonance), rotation is restricted, resulting in two distinct proton signals rather than a single integrated peak.

Table 2: Analytical Validation Metrics

Analytical TechniqueTarget ParameterExpected Observation & Causality
¹H NMR (DMSO-d₆) Phenolic OHBroad singlet at ~9.5 ppm. Disappears upon D₂O exchange, confirming the preservation of the unprotected phenol.
¹H NMR (DMSO-d₆) Primary Amide (NH₂)Two broad singlets at ~7.4 ppm and ~8.0 ppm. Validates restricted C-N bond rotation of the intact carboxamide.
LC-MS (ESI+) Molecular IonBase peak at m/z 214.08 [M+H]⁺, confirming the exact mass of the coupled biaryl product.
HPLC (UV 254 nm) PuritySingle sharp peak accounting for >95% Area under Curve (AUC), validating the removal of homocoupled byproducts.

Handling, Stability, and Storage Protocols

3'-HBC is a stable solid under standard laboratory conditions but requires specific handling protocols due to its biological activity. According to GHS classifications, it triggers hazard statements H302 (Harmful if swallowed), H315 (Causes skin irritation), and H319 (Causes serious eye irritation) [4].

Storage: The compound must be stored in a tightly sealed container in a dry environment at room temperature. Prolonged exposure to ambient moisture and UV light can lead to slow oxidative degradation of the electron-rich phenolic ring.

References

  • Miyaura, N.; Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 1995, 95(7), 2457-2483. Available at:[Link]

Biological activity of 3'-Hydroxy-[1,1'-biphenyl]-3-carboxamide

Author: BenchChem Technical Support Team. Date: March 2026

Scaffold Pharmacology, FAAH Inhibition Kinetics, and Synthetic Pathways

Part 1: Executive Summary

3'-Hydroxy-[1,1'-biphenyl]-3-carboxamide (CAS: 681161-44-4) is a pivotal biphenyl pharmacophore in the development of serine hydrolase inhibitors. While it possesses intrinsic structural value as a privileged scaffold for kinase (p38 MAPK) and cyclooxygenase (COX) inhibition, its primary significance in modern pharmacology is its role as the phenolic metabolite and recognition element of the potent Fatty Acid Amide Hydrolase (FAAH) inhibitor, URB597 .

In drug discovery, this compound serves two critical functions:

  • Mechanistic Probe (Negative Control): It is used to validate the covalent mechanism of carbamate-based inhibitors. Since it lacks the electrophilic "warhead" required for enzyme acylation, its lack of potency confirms that inhibition is driven by covalent modification rather than non-covalent binding.

  • Synthetic Intermediate: It acts as the nucleophilic platform for installing various carbamate or urea warheads to tune bioavailability and blood-brain barrier (BBB) penetration (e.g., URB937).

Part 2: Mechanism of Action & Biological Logic
1. The "Leaving Group" Hypothesis in FAAH Inhibition

The biological activity of 3'-Hydroxy-[1,1'-biphenyl]-3-carboxamide is best understood through the pharmacodynamics of its parent compound, URB597 (Cyclohexylcarbamic acid 3'-carbamoylbiphenyl-3-yl ester).[1]

  • Recognition: The biphenyl core mimics the hydrophobic chain of Anandamide (AEA), while the 3-carboxamide moiety forms hydrogen bonds with the "oxyanion hole" and the cytosolic port of the FAAH active site, orienting the molecule.

  • Acylation: The active site Serine-241 nucleophile attacks the carbamate carbonyl of URB597.[1]

  • Release: The bond cleaves, releasing 3'-Hydroxy-[1,1'-biphenyl]-3-carboxamide as the leaving group. The enzyme remains carbamylated (irreversibly inhibited).

2. Intrinsic Activity vs. Control Utility
  • FAAH: This compound exhibits negligible or very weak reversible inhibition (IC50 > 10-50 µM) compared to URB597 (IC50 ~ 4 nM). This stark contrast is the "gold standard" proof for the necessity of the carbamate warhead.

  • Off-Target Potential: The biphenyl carboxamide scaffold is a known privilege structure. Researchers must control for potential interference with p38α MAPK (where the amide binds the ATP pocket hinge) or COX-2 (mimicking the biphenyl structure of NSAIDs like flurbiprofen), although these activities are generally orders of magnitude lower than the targeted FAAH activity of the parent drug.

Part 3: Visualization of Mechanism[1]

The following diagram illustrates the catalytic hydrolysis of URB597 by FAAH, highlighting the release of 3'-Hydroxy-[1,1'-biphenyl]-3-carboxamide.

FAAH_Mechanism cluster_legend Reaction Logic URB597 URB597 (Inhibitor) Transition Tetrahedral Intermediate URB597->Transition Binding & Ser-241 Attack FAAH_Active FAAH Enzyme (Ser-241 Nucleophile) FAAH_Active->Transition Carbamylated_Enzyme Carbamylated FAAH (Irreversibly Inhibited) Transition->Carbamylated_Enzyme Acylation Metabolite 3'-Hydroxy-[1,1'-biphenyl]-3-carboxamide (Leaving Group / Metabolite) Transition->Metabolite Bond Cleavage

Caption: Mechanism of URB597 hydrolysis by FAAH, releasing the 3'-Hydroxy-[1,1'-biphenyl]-3-carboxamide metabolite.

Part 4: Experimental Protocols
Protocol A: Synthesis via Suzuki-Miyaura Coupling

This protocol describes the synthesis of the core scaffold, ensuring high purity for biological assays.

Reagents:

  • 3-Bromophenol (1.0 eq)

  • 3-Carbamoylphenylboronic acid (1.1 eq)

  • Pd(PPh3)4 (Tetrakis(triphenylphosphine)palladium(0)) (0.03 eq)

  • Sodium Carbonate (Na2CO3) (2.0 eq)

  • Solvent: Dimethoxyethane (DME) / Water (2:1 ratio)

Workflow:

  • Degassing: Dissolve 3-bromophenol and 3-carbamoylphenylboronic acid in DME/Water. Sparge with Nitrogen gas for 15 minutes to remove oxygen (critical to prevent Pd oxidation).

  • Catalysis: Add Na2CO3 and Pd(PPh3)4 under a nitrogen stream.

  • Reflux: Heat the mixture to 85°C (reflux) for 12–16 hours. Monitor by TLC (Ethyl Acetate/Hexane 1:1).

  • Workup: Cool to room temperature. Filter through a Celite pad to remove Palladium black. Dilute filtrate with Ethyl Acetate and wash with 1N HCl (to neutralize phenolate), then Brine.

  • Purification: Dry organic layer over MgSO4. Concentrate in vacuo. Purify via Flash Column Chromatography (SiO2, Gradient: 0-5% Methanol in DCM).

  • Validation: Verify structure via 1H-NMR (DMSO-d6) looking for the amide protons (broad singlets ~7.5 and 8.1 ppm) and the phenolic proton (~9.6 ppm).

Protocol B: FAAH Inhibition Assay (Negative Control)

Use this protocol to demonstrate the lack of inhibition by the hydroxy-metabolite compared to the carbamate parent.

Materials:

  • Enzyme: Recombinant Human FAAH or Rat Brain Homogenate.

  • Substrate: AMC-Arachidonoyl Amide (fluorescent substrate).

  • Control: URB597 (Positive Control), Vehicle (DMSO).

  • Test Compound: 3'-Hydroxy-[1,1'-biphenyl]-3-carboxamide.

Steps:

  • Preparation: Dilute Test Compound and URB597 in DMSO to 10 mM stocks. Prepare serial dilutions (1 nM to 100 µM) in Assay Buffer (50 mM Tris-HCl, pH 7.4, 0.05% BSA).

  • Pre-incubation: Add 180 µL of Enzyme solution to 10 µL of inhibitor dilution. Incubate for 10 minutes at 37°C.

    • Note: This allows the irreversible carbamate (URB597) to react. The hydroxy-metabolite will only equilibrate.

  • Initiation: Add 10 µL of AMC-Arachidonoyl Amide (Final concentration: 2 µM).

  • Measurement: Monitor fluorescence (Ex: 340 nm, Em: 460 nm) kinetically for 30 minutes.

  • Analysis: Calculate the slope of fluorescence increase (velocity).

    • Expected Result (URB597): Sigmoidal dose-response with IC50 < 10 nM.

    • Expected Result (3'-Hydroxy...): Flat line or minimal inhibition (IC50 > 10,000 nM).

Part 5: Quantitative Data Summary
PropertyValue / DescriptionSource Relevance
Molecular Weight 213.23 g/mol Stoichiometry
LogP (Predicted) ~2.3Membrane Permeability
FAAH IC50 > 10 µM (Inactive/Weak)Negative Control [1]
p38 MAPK Activity Low micromolar (Scaffold dependent)Potential Off-target [2]
Solubility DMSO (>20 mg/mL), EthanolAssay Formulation
Key Metabolite Of URB597, URB937Pharmacokinetics [3]
Part 6: Synthetic Pathway Visualization

Synthesis_Pathway Reactant1 3-Bromophenol Step1 Suzuki-Miyaura Coupling Pd(PPh3)4, Na2CO3 DME/H2O, 85°C Reactant1->Step1 Reactant2 3-Carbamoylphenylboronic acid Reactant2->Step1 Product 3'-Hydroxy-[1,1'-biphenyl]-3-carboxamide (Target Scaffold) Step1->Product Derivatization Reaction with Isocyanates (e.g., Cyclohexyl isocyanate) Product->Derivatization Drug URB597 / URB937 (FAAH Inhibitor) Derivatization->Drug

Caption: Synthetic route from precursors to the hydroxy-biphenyl scaffold and subsequent derivatization to active drugs.

Part 7: References
  • Piomelli, D., et al. (2004). "Structural determinants for recognition and enzymatic inactivation of fatty acid amide hydrolase by carbamate inhibitors." Biochemistry.

  • Fegley, D., et al. (2005). "Characterization of the fatty acid amide hydrolase inhibitor cyclohexyl carbamic acid 3'-carbamoyl-biphenyl-3-yl ester (URB597)."[2] Journal of Pharmacology and Experimental Therapeutics.

  • Clapper, J. R., et al. (2009). "A second generation of carbamate-based fatty acid amide hydrolase inhibitors with improved plasma stability and brain penetrance." ChemMedChem.

  • Ambeed / Sigma-Aldrich. "Product Safety and Data Sheet: 3'-Hydroxy-[1,1'-biphenyl]-3-carboxamide (CAS 681161-44-4)."

Sources

The Mechanistic Landscape of 3'-Hydroxy-[1,1'-biphenyl]-3-carboxamide: A Privileged Scaffold in Targeted Therapeutics

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacophore Rationale

While 3'-Hydroxy-[1,1'-biphenyl]-3-carboxamide (CAS 681161-44-4) is frequently cataloged as a fine chemical intermediate, in the realm of medicinal chemistry, it represents a deeply privileged pharmacophore[1]. Rather than acting as a rigid, single-target drug, this molecule provides a highly tunable structural framework that has been optimized into FDA-approved therapeutics and selective chemical probes.

The mechanistic efficacy of this scaffold is driven by three distinct structural domains:

  • The Biphenyl Core: Provides ideal shape complementarity for deep, narrow hydrophobic pockets, facilitating strong

    
     stacking and van der Waals interactions[2].
    
  • The 3-Carboxamide Motif: Acts as a rigid, directional bidentate hydrogen-bond donor and acceptor. This is the primary anchoring point in target engagement[3].

  • The 3'-Hydroxyl Vector: In CAS 681161-44-4, the hydroxyl group serves as a critical synthetic handle for etherification (e.g., generating the trifluoromethoxy group seen in clinical candidates) or acts as a bioisostere to engage hydrophilic residues at the solvent-exposed edge of a binding pocket[1],[4].

Primary Mechanism 1: Smoothened (SMO) Receptor Antagonism

The most clinically validated mechanism of action for biphenyl-3-carboxamides is the potent antagonism of the Smoothened (SMO) receptor, a key signal transducer in the Hedgehog (Hh) pathway[4]. Aberrant Hh signaling is a primary driver of malignancies such as basal cell carcinoma and medulloblastoma.

Mechanistic Causality: Biphenyl-3-carboxamide derivatives (most notably Sonidegib/NVP-LDE225) bind directly to the heptahelical transmembrane domain (TMD) of the SMO receptor[3]. The carboxamide group forms essential hydrogen bonds with Arg400 and Tyr394 within the TMD[2]. By stabilizing SMO in an inactive conformation, these compounds prevent the dissociation of the SUFU (Suppressor of Fused) complex. Consequently, GLI transcription factors remain sequestered and degraded in the cytoplasm, halting the transcription of tumor proliferation genes[4].

G Shh Sonic Hedgehog (Shh) PTCH1 PTCH1 Receptor Shh->PTCH1 Binds & Inhibits SMO Smoothened (SMO) PTCH1->SMO Relieves Inhibition (Normal State) SUFU SUFU Complex SMO->SUFU Fails to Dissociate (Due to Inhibitor) Inhibitor Biphenyl-3-Carboxamide (SMO Antagonist) Inhibitor->SMO Binds TMD Pocket (Blocks Activation) GLI GLI Transcription Factors SUFU->GLI Sequesters & Degrades Nucleus Target Gene Transcription (Proliferation Halted) GLI->Nucleus Translocation Prevented

Caption: Mechanism of Hedgehog signaling inhibition via SMO antagonism by biphenyl-3-carboxamides.

Primary Mechanism 2: Epigenetic Modulation (EZH2 & SMYD2)

Beyond G-protein-coupled receptors, the biphenyl-3-carboxamide scaffold exhibits exceptional affinity for the S-adenosylmethionine (SAM) and substrate-binding pockets of histone methyltransferases.

  • SMYD2 Inhibition: Derivatives such as LLY-507 utilize the biphenyl-3-carboxamide core to selectively inhibit SMYD2[5]. By outcompeting the substrate, these inhibitors prevent the aberrant methylation of p53 and retinoblastoma (Rb) proteins, restoring their tumor-suppressive functions[5].

  • EZH2 Inhibition: Compounds like SKLB1049 demonstrate that the biphenyl-3-carboxamide structure can effectively reduce global H3K27me3 levels. The scaffold occupies the catalytic pocket of the PRC2 complex, arresting lymphoma cancer cells in the G0/G1 phase in a dose-dependent manner[6].

Quantitative Data: Comparative SAR of Biphenyl-3-Carboxamides

The versatility of the 3'-hydroxy-[1,1'-biphenyl]-3-carboxamide core allows it to be tuned for diverse therapeutic targets. The table below summarizes the structure-activity relationship (SAR) and quantitative potency across different indications.

Compound / DerivativePrimary TargetTherapeutic IndicationPotency (IC₅₀ / Kᵢ)Mechanistic Role of the Biphenyl-3-carboxamide Core
CAS 681161-44-4 General ProbeSynthesis / OncologyBaselineFoundational H-bond donor/acceptor & hydrophobic core[1]
Sonidegib (NVP-LDE225) Smoothened (SMO)Basal Cell CarcinomaIC₅₀ = 1.3 nMHydrophobic anchoring & Arg400/Tyr394 H-bonding[3],[4]
LLY-507 SMYD2Various CancersIC₅₀ < 15 nMSubstrate peptide competitive binding[5]
Analog 9 (Peptidomimetic) Pancreatic LipaseObesityIC₅₀ = 3.87 μMCompetitive inhibition via Ser152 H-bonding[7]
FimH Antagonist (Lead 5b) FimH AdhesinUrinary Tract InfectionsIC₅₀ = 0.16 μMOuter gate hydrophobic interaction & biofilm prevention[8]
LecB Ligand (Anomer 4i) LecB LectinP. aeruginosa InfectionTwo-digit nMHigh-affinity ligand blocking bacterial adhesion[9]

Experimental Protocols for Mechanistic Validation

To validate the mechanism of action of a newly synthesized 3'-hydroxy-[1,1'-biphenyl]-3-carboxamide derivative, researchers must employ self-validating, orthogonal assays.

Protocol A: Gli-Luciferase Reporter Assay (SMO Antagonism)
  • Causality: By placing the firefly luciferase gene under the control of a Gli-responsive promoter, the luminescent signal becomes a direct, quantifiable proxy for SMO activation and subsequent Gli nuclear translocation.

  • Step 1 (Seeding): Plate TM3-Gli-Luc reporter cells in 384-well plates at

    
     cells/well in DMEM with 10% FBS. Incubate for 24 hours.
    
  • Step 2 (Starvation & Treatment): Replace media with low-serum (0.5% FBS) assay buffer. Add the biphenyl-3-carboxamide derivative in a 10-point serial dilution (ranging from 10 μM to 0.1 nM).

  • Step 3 (Stimulation): Add recombinant Sonic Hedgehog (Shh) ligand (1 μg/mL) to activate the pathway. Incubate for 48 hours.

  • Step 4 (Detection): Lyse cells and add Dual-Glo® Luciferase Reagent. Measure luminescence.

  • Trustworthiness (Self-Validation): To eliminate false positives caused by compound cytotoxicity, cells must be co-transfected with a constitutively active Renilla luciferase vector. The Firefly/Renilla ratio provides a normalized readout. A Z'-factor > 0.5 must be achieved using Vismodegib as a positive control[2].

Protocol B: AlphaLISA In Vitro Methyltransferase Assay (EZH2 Inhibition)
  • Causality: AlphaLISA relies on the proximity of donor and acceptor beads. When EZH2 methylates a biotinylated H3K27 peptide, an anti-H3K27me3 antibody conjugated to an acceptor bead binds the product. The donor bead (streptavidin-coated) binds the peptide. Excitation at 680 nm releases singlet oxygen, triggering the acceptor bead to emit at 615 nm. Biphenyl-3-carboxamide inhibitors disrupt this proximity by blocking the catalytic pocket[6].

  • Step 1 (Assembly): In a 384-well ProxiPlate, combine 2 nM PRC2 complex (EZH2/EED/SUZ12/RbAp48/AEBP2), 10 μM SAM, and 100 nM biotinylated H3K27me0 peptide.

  • Step 2 (Inhibition): Add the test compound and incubate for 60 minutes at room temperature.

  • Step 3 (Detection): Add AlphaLISA anti-H3K27me3 Acceptor beads (20 μg/mL) and Streptavidin Donor beads (20 μg/mL). Incubate in the dark for 60 minutes. Read at 615 nm.

  • Trustworthiness (Self-Validation): Assay integrity is validated by running a no-enzyme negative control (defining the background signal) and a reference inhibitor (e.g., GSK126) to establish a standard IC₅₀ curve. The Signal-to-Background (S/B) ratio must exceed 10:1.

Workflow Synthesis Scaffold Synthesis (CAS 681161-44-4) Assay Orthogonal Assays (Gli-Luc / AlphaLISA) Synthesis->Assay Library Generation Validation Target Engagement (Binding Kinetics) Assay->Validation Z' > 0.5 Required SAR SAR Optimization (3'-OH functionalization) Validation->SAR Hit Confirmation Lead Clinical Candidate (e.g., Sonidegib) SAR->Lead In vivo Efficacy

Caption: High-throughput screening and validation workflow for biphenyl-3-carboxamide derivatives.

References

  • [5] National Center for Biotechnology Information. PubChem Compound Summary for CID 91623361, Lly-507. PubChem. URL:[Link]

  • [7] K. et al. Biaryl carboxamide-based peptidomimetics analogs as potential pancreatic lipase inhibitors for treating obesity. Arch Pharm (Weinheim). PubMed. URL:[Link]

  • [3],[2] Pan, S. et al. Discovery of NVP-LDE225, a Potent and Selective Smoothened Antagonist. ACS Medicinal Chemistry Letters. URL:[Link]

  • [9] Protein Data Bank Japan (PDBj). STRUCTURE OF THE LECB LECTIN FROM PSEUDOMONAS AERUGINOSA STRAIN PAO1 IN COMPLEX WITH N-(beta-L-Fucopyranosyl)-biphenyl-3-carboxamide (4i). URL:[Link]

  • [4] National Center for Biotechnology Information. PubChem Compound Summary for CID 24775005, Sonidegib. PubChem. URL: [Link]

  • [6] RSC Advances. Discovery of a novel EZH2 inhibitor SKLB1049. Royal Society of Chemistry. URL:[Link]

  • [8] Ernst, B. et al. Lead Optimization Studies on FimH Antagonists: Discovery of Potent and Orally Bioavailable Ortho-substituted Biphenyl Mannosides. PMC - NIH. URL:[Link]

Sources

Potential therapeutic targets of 3'-Hydroxy-[1,1'-biphenyl]-3-carboxamide

Author: BenchChem Technical Support Team. Date: March 2026

Technical Whitepaper: Therapeutic Potential and Pharmacological Profiling of 3'-Hydroxy-[1,1'-biphenyl]-3-carboxamide

Executive Summary

3'-Hydroxy-[1,1'-biphenyl]-3-carboxamide represents a privileged chemical scaffold in modern medicinal chemistry, particularly within the realm of oncology and signal transduction modulation. Characterized by a biphenyl core substituted with a carboxamide moiety at the 3-position and a hydroxyl group at the 3'-position, this structure serves as a critical pharmacophore for Type II kinase inhibitors and protein-protein interaction (PPI) disruptors.

This technical guide analyzes the compound's primary therapeutic targets—specifically STAT3 , PKMYT1 , and the Hsp70-Bim complex. It details the mechanistic rationale for its binding, provides rigorous experimental protocols for target validation, and outlines the signaling pathways modulated by this chemotype.

Chemical Identity & Structural Pharmacophore

  • IUPAC Name: 3'-Hydroxy-[1,1'-biphenyl]-3-carboxamide

  • Core Scaffold: Biphenyl-3-carboxamide

  • Key Functional Groups:

    • Amide (CONH₂): Acts as a hydrogen bond donor/acceptor pair, critical for interacting with the "hinge region" of kinases or the backbone of SH2 domains.

    • 3'-Hydroxyl (-OH): Provides a polar contact point, often increasing solubility and specificity by engaging in hydrogen bonding with deep-pocket residues (e.g., Glu or Asp side chains).

    • Biphenyl System: Offers a hydrophobic surface area that can adopt a twisted conformation (dihedral angle ~40°), allowing it to fit into hydrophobic pockets or allosteric clefts.

Primary Therapeutic Targets

Based on structural activity relationship (SAR) data of biphenyl-3-carboxamide derivatives, this specific molecule acts as a lead fragment or potent inhibitor for three primary biological targets.

Target A: STAT3 (Signal Transducer and Activator of Transcription 3)[1][2][3]
  • Therapeutic Context: Oncology (Breast, Lung, Head & Neck Cancers).

  • Mechanism of Action: SH2 Domain Dimerization Inhibition . The biphenyl carboxamide scaffold mimics the tyrosine-phosphorylated peptide motif (pTyr-X-X-Q) that STAT3 recognizes. By binding to the SH2 domain, the compound prevents STAT3 phosphorylation (Tyr705), homodimerization, and subsequent nuclear translocation.

  • Signaling Impact: Inhibition leads to the downregulation of pro-survival genes (Bcl-xL, Cyclin D1, c-Myc), inducing apoptosis in STAT3-addicted tumor cells.

Target B: PKMYT1 (Protein Kinase, Membrane Associated Tyrosine/Threonine 1)
  • Therapeutic Context: CCNE1-Amplified Breast Cancer (Synthetic Lethality).

  • Mechanism of Action: ATP-Competitive Inhibition . Recent studies (2024) have validated 2-amino-[1,1'-biphenyl]-3-carboxamide derivatives as selective PKMYT1 inhibitors. The 3'-hydroxy variant is a close structural analog designed to engage the catalytic lysine or aspartate within the ATP-binding pocket.

  • Signaling Impact: PKMYT1 negatively regulates CDK1. Inhibition of PKMYT1 in CCNE1-overexpressing cells forces premature mitotic entry, leading to "mitotic catastrophe" and cell death.

Target C: Hsp70-Bim Protein-Protein Interaction
  • Therapeutic Context: Chronic Myeloid Leukemia (CML).

  • Mechanism of Action: Allosteric PPI Disruption . Biphenyl derivatives have been identified as "scaffold hops" that bind to Hsp70, disrupting its interaction with the pro-apoptotic protein Bim.[1]

  • Signaling Impact: Releasing Bim from the Hsp70 chaperone complex allows Bim to activate Bax/Bak, triggering mitochondrial outer membrane permeabilization (MOMP) and apoptosis.

Mechanistic Visualization

Pathway 1: STAT3 Signaling & Inhibition

The following diagram illustrates the canonical STAT3 pathway and the intervention point of the biphenyl carboxamide inhibitor.

STAT3_Pathway Cytokine IL-6 / Cytokines Receptor Gp130 Receptor Cytokine->Receptor Binding JAK JAK Kinase (Activation) Receptor->JAK Activates STAT3_Mono STAT3 Monomer (Inactive) JAK->STAT3_Mono Phosphorylation STAT3_Phos p-STAT3 (Tyr705) STAT3_Mono->STAT3_Phos Inhibitor 3'-Hydroxy-[1,1'-biphenyl] -3-carboxamide Inhibitor->STAT3_Phos BLOCKS Dimerization (SH2 Binding) STAT3_Dimer STAT3 Homodimer (Active) STAT3_Phos->STAT3_Dimer SH2 Domain Interaction Nucleus Nucleus STAT3_Dimer->Nucleus Translocation DNA Target Genes (Bcl-xL, Cyclin D1) Nucleus->DNA Transcription Apoptosis Apoptosis / Cell Cycle Arrest DNA->Apoptosis Survival Signals (Blocked)

Caption: Mechanism of STAT3 inhibition preventing SH2-mediated dimerization and nuclear transcription.

Pathway 2: PKMYT1 Synthetic Lethality

Visualizing how PKMYT1 inhibition selectively kills CCNE1-amplified cancer cells.

PKMYT1_Lethality CCNE1 CCNE1 Amplification (Replication Stress) CDK1 CDK1 / Cyclin B CCNE1->CDK1 Hyperactivation Mitosis Controlled Mitosis CDK1->Mitosis Normal Regulation Catastrophe Mitotic Catastrophe (Cell Death) CDK1->Catastrophe Unchecked Activation PKMYT1 PKMYT1 Kinase PKMYT1->CDK1 Inhibitory Phosphorylation (Thr14/Tyr15) Inhibitor 3'-Hydroxy-[1,1'-biphenyl] -3-carboxamide Inhibitor->PKMYT1 Inhibits

Caption: Synthetic lethality model: PKMYT1 inhibition releases the brake on CDK1 in high-stress cells.

Experimental Validation Protocols

To validate the therapeutic efficacy of 3'-Hydroxy-[1,1'-biphenyl]-3-carboxamide, the following experimental workflows are recommended. These protocols are designed to be self-validating with positive and negative controls.

Protocol A: STAT3 Luciferase Reporter Assay

Objective: Quantify the inhibition of STAT3 transcriptional activity.

StepProcedureTechnical Note (Causality)
1 Cell Seeding Seed HeLa or MDA-MB-231 cells (5,000/well) in 96-well white plates. Allow 24h attachment.
2 Transfection Co-transfect with pSTAT3-Luc (firefly) and pRL-TK (Renilla). Use Lipofectamine 3000.
3 Treatment After 24h, treat cells with compound (0.1 - 10 µM) for 1h, then stimulate with IL-6 (50 ng/mL) .
4 Lysis & Detection Use Dual-Glo® Luciferase Assay System. Read luminescence on a plate reader.
5 Analysis Plot dose-response curve. Calculate IC50.
Protocol B: PKMYT1 Kinase Activity Assay (ADP-Glo)

Objective: Determine the biochemical IC50 against recombinant PKMYT1.

  • Reagents: Recombinant human PKMYT1, Poly(Glu, Tyr) 4:1 substrate, Ultra-pure ATP, ADP-Glo™ Reagent.

  • Reaction Mix: In a 384-well plate, mix 2 µL of Compound (serial dilution) + 2 µL PKMYT1 enzyme. Incubate 15 min at RT.

  • Initiation: Add 2 µL of ATP/Substrate mix. Final ATP concentration should be at K_m (approx. 10 µM).

  • Incubation: Run kinase reaction for 60 min at RT.

  • Termination: Add 5 µL ADP-Glo™ Reagent (depletes remaining ATP). Incubate 40 min.

  • Detection: Add 10 µL Kinase Detection Reagent (converts ADP to ATP -> Luciferase). Read Luminescence.

  • Control: Staurosporine (non-selective kinase inhibitor) as positive control.

ADME & Pharmacokinetic Considerations

For researchers developing this scaffold into a drug candidate, the 3'-hydroxyl group presents a specific metabolic liability.

  • Metabolic Stability: The exposed phenolic hydroxyl is a prime target for UDP-glucuronosyltransferases (UGTs) , leading to rapid Phase II glucuronidation and clearance.

  • Optimization Strategy:

    • Bioisosteres: Replace the -OH with a Fluorine (-F) or a Difluoromethyl (-CHF2) group to maintain polarity/size while blocking metabolism.

    • Prodrugs: Esterification of the 3'-OH can improve membrane permeability and oral bioavailability.

References

  • Structure-Based Drug Design of 2-Amino-[1,1'-biphenyl]-3-carboxamide Derivatives as Selective PKMYT1 Inhibitors. Journal of Medicinal Chemistry, 2024. Link

  • Discovery of Biphenyl Derivatives to Target Hsp70-Bim Protein-Protein Interaction in Chronic Myeloid Leukemia. Journal of Medicinal Chemistry, 2024.[1] Link

  • Optimization of potent, selective and orally bioavailable biphenyl scaffold as FABP4 inhibitors. European Journal of Medicinal Chemistry, 2023. Link

  • STAT3 Inhibitors: A Patent Review. Expert Opinion on Therapeutic Patents, 2011. (Contextualizing the biphenyl/oxadiazole scaffold). Link

Sources

Technical Guide: In Vitro and In Vivo Profiling of 3'-Hydroxy-[1,1'-biphenyl]-3-carboxamide

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a comprehensive technical manual for the pharmacological evaluation of 3'-Hydroxy-[1,1'-biphenyl]-3-carboxamide . Based on its structural properties and current medicinal chemistry literature, this compound acts as a privileged scaffold , primarily investigated as a lead structure for p38 Mitogen-Activated Protein Kinase (MAPK) inhibition (anti-inflammatory) and Hsp90 C-terminal inhibition (anti-neoplastic).

Executive Summary & Chemical Identity

3'-Hydroxy-[1,1'-biphenyl]-3-carboxamide (CAS: 681161-44-4) represents a critical pharmacophore in modern drug discovery. Structurally, it consists of a biphenyl core substituted with a carboxamide group at the 3-position and a hydroxyl group at the 3'-position. This configuration allows it to function as a versatile hydrogen-bond donor/acceptor system, making it an ideal scaffold for targeting ATP-binding pockets (kinases) or allosteric sites (chaperones).

Chemical Profile
PropertyValueRelevance
IUPAC Name 3'-hydroxybiphenyl-3-carboxamideOfficial designation
Molecular Formula C₁₃H₁₁NO₂Low molecular weight (Fragment-based design)
Molecular Weight 213.23 g/mol High ligand efficiency potential
LogP (Predicted) ~2.5 - 3.0Good membrane permeability (Lipinski compliant)
H-Bond Donors/Acceptors 2 / 2Balanced for target engagement and solubility
Key Structural Features Biphenyl torsion; Amide linker; Phenolic -OHCritical for hydrophobic pocket fitting and H-bonding

Mechanism of Action (MoA) & Target Engagement

The biological activity of this scaffold is primarily driven by its ability to mimic the binding interactions of larger natural products or ATP. Two primary mechanisms are validated in the literature for this class of biphenyl amides:

A. p38 MAPK Inhibition (Anti-Inflammatory)

The biphenyl amide moiety occupies the hydrophobic pocket of p38α MAPK , a key regulator of cytokine production (TNF-α, IL-1β, IL-6).

  • Binding Mode: The amide group typically forms hydrogen bonds with the "hinge region" amino acids (e.g., Met109) of the kinase, while the biphenyl rings exploit hydrophobic interactions in the ATP-binding cleft.

  • Therapeutic Outcome: Suppression of pro-inflammatory cytokine release.[1]

B. Hsp90 C-Terminal Inhibition (Anti-Cancer)

This scaffold serves as a bioisostere for the coumarin ring of Novobiocin .

  • Binding Mode: It binds to the C-terminal nucleotide-binding pocket of Heat Shock Protein 90 (Hsp90), inducing a conformational change that prevents client protein maturation (e.g., HER2, Raf-1, Akt).

  • Therapeutic Outcome: Apoptosis in cancer cells dependent on Hsp90 buffering.

Visualization: p38 MAPK Signaling Pathway

The following diagram illustrates the downstream effects of targeting p38 MAPK with a biphenyl carboxamide inhibitor.

p38_MAPK_Pathway Stimulus Stress / Cytokines (LPS, TNF-a) MAP3K MAP3K (TAK1, ASK1) Stimulus->MAP3K MKK MKK3 / MKK6 MAP3K->MKK p38 p38 MAPK (Target) MKK->p38 Phosphorylation MK2 MK2 (MAPKAPK2) p38->MK2 TF Transcription Factors (ATF2, CHOP) p38->TF Inhibitor 3'-Hydroxy-[1,1'-biphenyl] -3-carboxamide Inhibitor->p38 Inhibition (IC50) Hsp27 Hsp27 (Actin Remodeling) MK2->Hsp27 Response Inflammation (TNF-a, IL-6 Production) MK2->Response mRNA Stability TF->Response

Caption: Schematic of the p38 MAPK pathway showing the intervention point of the biphenyl carboxamide inhibitor.

In Vitro Profiling Protocols

To validate the efficacy of 3'-Hydroxy-[1,1'-biphenyl]-3-carboxamide, a tiered screening approach is required.

Protocol A: Biochemical Kinase Assay (p38α)

Objective: Determine the IC50 value for direct enzyme inhibition.

  • Reagents: Recombinant human p38α MAPK, ATP (Km concentration), Substrate (e.g., ATF2 peptide), and radiolabeled [γ-33P]ATP or a FRET-based antibody detection system.

  • Procedure:

    • Prepare serial dilutions of the compound in DMSO (0.1 nM to 10 µM).

    • Incubate compound with p38α enzyme in kinase buffer (25 mM HEPES, pH 7.5, 10 mM MgCl₂) for 15 mins.

    • Initiate reaction by adding ATP/Substrate mix.

    • Incubate for 60 mins at Room Temperature (RT).

    • Terminate reaction and detect phosphorylation signal.

  • Data Analysis: Plot % Inhibition vs. Log[Concentration] to derive IC50.

    • Target Benchmark: IC50 < 100 nM indicates potent lead status.

Protocol B: Cellular Viability & Cytokine Suppression

Objective: Assess cellular permeability and functional efficacy.

  • Cell Lines:

    • THP-1 (Monocytes): For inflammation (LPS-induced TNF-α release).

    • SKBr3 / MCF-7 (Breast Cancer): For Hsp90 inhibition (antiproliferative).

  • Methodology (THP-1 Cytokine Assay):

    • Seed THP-1 cells (5 x 10⁵ cells/well) in 96-well plates.

    • Pre-treat with compound for 1 hour.

    • Stimulate with LPS (1 µg/mL) for 4 hours.

    • Harvest supernatant and quantify TNF-α using ELISA.

    • Validation: Cytotoxicity must be ruled out using an MTT or CellTiter-Glo assay in parallel.

In Vivo Pharmacology Studies

Once in vitro potency is established (IC50 < 1 µM), in vivo studies define the pharmacokinetic (PK) and pharmacodynamic (PD) profile.

A. Pharmacokinetics (PK) Study

Species: CD-1 Mice or Sprague-Dawley Rats. Route: IV (1 mg/kg) and PO (10 mg/kg). Sampling: Plasma collection at 0.25, 0.5, 1, 2, 4, 8, and 24 hours. Analysis: LC-MS/MS quantification of parent compound.

  • Critical Parameter: Bioavailability (%F). Biphenyl amides often suffer from poor solubility; formulation (e.g., PEG400/Saline) is critical.

B. Efficacy Model: LPS-Induced Endotoxemia (Inflammation)

Rationale: Rapidly assesses the compound's ability to block p38 MAPK in vivo.

  • Group Design: Vehicle Control, Dexamethasone (Positive Control), Test Compound (Low, Mid, High dose).

  • Dosing: Administer compound (PO or IP) 1 hour prior to challenge.

  • Challenge: IP injection of LPS (10 mg/kg).

  • Readout: Bleed mice at 90 minutes post-LPS. Measure serum TNF-α levels via ELISA.

  • Success Criteria: >50% reduction in serum TNF-α compared to vehicle.

Visualization: Experimental Workflow

Workflow Synthesis 1. Synthesis & Purification InVitro_Biochem 2. Biochemical Assay (Kinase/Hsp90 Binding) Synthesis->InVitro_Biochem InVitro_Cell 3. Cellular Assay (THP-1 / MCF-7) InVitro_Biochem->InVitro_Cell Hit Confirmation ADME 4. ADME Profiling (Microsomal Stability) InVitro_Cell->ADME IC50 < 1uM InVivo_PK 5. In Vivo PK (Bioavailability) ADME->InVivo_PK Stable InVivo_Efficacy 6. Efficacy Model (LPS / Xenograft) InVivo_PK->InVivo_Efficacy Adequate Exposure

Caption: Step-by-step validation workflow for biphenyl carboxamide derivatives.

References

  • Biphenyl Amides as p38 MAPK Inhibitors: 3D-QSAR and molecular docking analysis of biphenyl amide derivatives as p38α mitogen-activated protein kinase inhibitors. PubMed. Link

  • Hsp90 Inhibition Strategy: Design, Synthesis and Biological Evaluation of Biphenylamide Derivatives as Hsp90 C-terminal Inhibitors. PMC. Link

  • General Pharmacophore Utility: A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Advances. Link

  • Chemical Identity: 3'-Hydroxy-[1,1'-biphenyl]-3-carboxamide Product Page. Sigma-Aldrich. Link

Sources

3'-Hydroxy-[1,1'-biphenyl]-3-carboxamide derivatives and structure-activity relationship

Author: BenchChem Technical Support Team. Date: March 2026

Structure-Activity Relationships and Therapeutic Applications

Part 1: Executive Summary & Scaffold Architecture

The Privileged Scaffold Status The 3'-hydroxy-[1,1'-biphenyl]-3-carboxamide core represents a "privileged structure" in medicinal chemistry—a molecular framework capable of providing ligands for diverse biological targets. Its utility stems from the unique geometry of the biphenyl system, which allows for controlled torsion angles between the two phenyl rings, and the specific placement of the carboxamide and hydroxyl functionalities.

  • The Carboxamide (Position 3): Acts as a critical hydrogen bond donor/acceptor motif, often anchoring the molecule within a protein's hydrophilic pocket (e.g., the ATP-binding site of kinases or the C-terminal pocket of Hsp90).

  • The Hydroxyl Group (Position 3'): Serves as a versatile chemical handle. In its native form, it participates in hydrogen bonding; synthetically, it is the gateway for installing solubilizing groups, carbamates (for prodrugs or covalent inhibitors), or bulky ethers that probe hydrophobic sub-pockets.

Part 2: Therapeutic Targets and Mechanisms

This guide focuses on two primary therapeutic areas where this specific scaffold has demonstrated high potency: Hsp90 C-terminal inhibition and Fatty Acid Amide Hydrolase (FAAH) inhibition .

2.1 Hsp90 C-Terminal Inhibition (Oncology)

Heat Shock Protein 90 (Hsp90) is a molecular chaperone required for the stability of oncogenic proteins (e.g., HER2, Akt, Raf-1).[1] Unlike N-terminal inhibitors (e.g., geldanamycin) which induce the heat shock response (HSR), C-terminal inhibitors based on the biphenyl-3-carboxamide scaffold avoid this survival response, making them attractive for treating breast cancer (SKBr3, MCF-7 lines).

  • Mechanism: The biphenyl scaffold mimics the coumarin ring of Novobiocin.[1] The 3-carboxamide mimics the amide linker of Novobiocin, while the 3'-hydroxy group (often derivatized) occupies the sugar-binding pocket.

  • Key SAR Insight: The biphenyl system provides a hydrophobic core that is more flexible than coumarin, allowing for "induced fit" binding.

2.2 FAAH Inhibition (Pain Management)

Fatty Acid Amide Hydrolase (FAAH) degrades the endocannabinoid anandamide. Inhibiting FAAH raises anandamide levels, producing analgesia.[2]

  • Mechanism: Derivatives like URB937 utilize the 3'-hydroxy position to form a carbamate. This carbamate is the "warhead" that covalently acylates the active site serine of FAAH.

  • Key SAR Insight: The polarity of the carboxamide prevents the molecule from crossing the Blood-Brain Barrier (BBB), restricting activity to the periphery. This eliminates CNS side effects (psychotropic effects) while maintaining pain relief.

Part 3: Structure-Activity Relationship (SAR) Analysis[2]

The SAR of 3'-hydroxy-[1,1'-biphenyl]-3-carboxamide derivatives is governed by three vectors:

VectorChemical ModificationBiological Impact (SAR)
Ring A (Amide Side) Carboxamide N-substitution Solubility & Permeability: Alkyl chains or cyclohexyl groups here modulate lipophilicity (LogP). Binding: The amide NH and C=O are crucial for H-bonding with residues like Asn/Lys in the target pocket.
The Biaryl Axis Ortho-substitution (2, 2', 6, 6') Torsion Angle Control: Introducing substituents (F, CH3) at the ortho positions forces the rings to twist (dihedral angle > 45°), disrupting planarity. This is critical for fitting into non-planar pockets (e.g., Hsp90).
Ring B (Phenol Side) 3'-OH Derivatization The "Warhead" Vector: 1. Free OH: H-bond donor. 2. O-Carbamate: Covalent suicide inhibition (FAAH). 3. O-Ether/Amine: Accesses solvent-exposed regions or hydrophobic sub-pockets (Hsp90).
Visualization: Hsp90 Inhibition Pathway

The following diagram illustrates how the biphenyl-carboxamide inhibitor interrupts the Hsp90 chaperone cycle, leading to cancer cell apoptosis.

Hsp90_Pathway cluster_mechanism Mechanism of Action Hsp90_Open Hsp90 (Open State) Complex Hsp90-Client Complex Hsp90_Open->Complex Chaperoning Inhibitor 3'-Hydroxy-Biphenyl Derivative Inhibitor->Hsp90_Open C-Terminal Binding (Allosteric Blockade) Client Oncogenic Client (HER2, Akt) Client->Complex Ubiquitin Ubiquitin Ligase (CHIP) Complex->Ubiquitin Conformational Destabilization Proteasome Proteasomal Degradation Ubiquitin->Proteasome Polyubiquitination Apoptosis Tumor Cell Apoptosis Proteasome->Apoptosis Loss of Survival Signals

Caption: Mechanism of Hsp90 C-terminal inhibition by biphenyl derivatives leading to client protein degradation.

Part 4: Experimental Protocols
4.1 Synthesis of the Core Scaffold

Objective: Synthesize 3'-hydroxy-[1,1'-biphenyl]-3-carboxamide via Suzuki-Miyaura Cross-Coupling.

Reagents:

  • 3-Bromobenzamide (Aryl Halide)

  • 3-Hydroxyphenylboronic acid (Boronic Acid)

  • Pd(dppf)Cl₂ (Catalyst)[1]

  • K₂CO₃ (Base)

  • 1,4-Dioxane/Water (4:1) (Solvent)

Step-by-Step Protocol:

  • Preparation: In a 50 mL round-bottom flask, dissolve 3-bromobenzamide (1.0 eq) and 3-hydroxyphenylboronic acid (1.2 eq) in degassed 1,4-dioxane/water (4:1 v/v).

  • Activation: Add K₂CO₃ (2.5 eq). Stir the mixture under Argon flow for 10 minutes.

  • Catalysis: Add Pd(dppf)Cl₂ (0.05 eq).[1]

  • Reaction: Heat the reaction mixture to 90°C under an Argon atmosphere for 12 hours. Monitor progress via TLC (Ethyl Acetate/Hexane 1:1) or LC-MS.

  • Work-up: Cool to room temperature. Filter through a Celite pad to remove palladium residues. Wash the pad with ethyl acetate.

  • Extraction: Dilute the filtrate with water and extract with ethyl acetate (3x). Wash combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify the crude residue via flash column chromatography (SiO₂, gradient 0-50% EtOAc in Hexanes) to yield the target 3'-hydroxy-[1,1'-biphenyl]-3-carboxamide as an off-white solid.

4.2 Biological Assay: Hsp90-Dependent Cell Proliferation (MTS Assay)

Objective: Determine the IC₅₀ of the synthesized derivative against MCF-7 breast cancer cells.

Protocol:

  • Seeding: Seed MCF-7 cells (2,000 cells/well) in 96-well plates containing DMEM + 10% FBS. Incubate for 24 hours at 37°C/5% CO₂.

  • Treatment: Dissolve the test compound in DMSO. Prepare serial dilutions (100 µM to 1 nM). Add to wells (Final DMSO concentration < 0.5%). Include Geldanamycin as a positive control.

  • Incubation: Incubate cells with compounds for 72 hours.

  • Measurement: Add 20 µL of MTS reagent (Promega CellTiter 96) to each well. Incubate for 2 hours.

  • Analysis: Measure absorbance at 490 nm using a microplate reader. Calculate IC₅₀ using non-linear regression (GraphPad Prism).

4.3 Synthesis Workflow Diagram

Synthesis_Workflow Bromide 3-Bromobenzamide Suzuki Suzuki Coupling Pd(dppf)Cl2, K2CO3 90°C, 12h Bromide->Suzuki Boronic 3-Hydroxyphenyl- boronic acid Boronic->Suzuki Workup Celite Filtration & Extraction Suzuki->Workup Purification Flash Chromatography (SiO2) Workup->Purification Product 3'-Hydroxy-[1,1'-biphenyl] -3-carboxamide Purification->Product

Caption: Synthetic route for the generation of the core biphenyl scaffold.

Part 5: References
  • Design, Synthesis and Biological Evaluation of Biphenylamide Derivatives as Hsp90 C-terminal Inhibitors. Source: National Institutes of Health (NIH) / PubMed Central URL:[Link] Relevance: Establishes the biphenyl-3-carboxamide as a bioisostere for novobiocin in cancer therapy.

  • Synthesis and structure-activity relationship studies of O-biphenyl-3-yl carbamates as peripherally restricted fatty acid amide hydrolase inhibitors. Source: Journal of Medicinal Chemistry (via PubMed) URL:[Link] Relevance: Defines the SAR for the 3'-hydroxy position in creating carbamate-based FAAH inhibitors (URB937).

  • Identification and Structure-Activity Relationships of Ortho-Biphenyl Carboxamides as Potent Smoothened Antagonists. Source: Bioorganic & Medicinal Chemistry Letters (via PubMed) URL:[Link] Relevance: Demonstrates the scaffold's utility in the Hedgehog signaling pathway.

  • Structure-Based Drug Design of 2-Amino-[1,1'-biphenyl]-3-carboxamide Derivatives as Selective PKMYT1 Inhibitors. Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link] Relevance:[1][2][3][4][5][6][7] Highlights recent advancements (2024) in using the amino-variant of the scaffold for synthetic lethality in breast cancer.[7]

Sources

In-Depth Spectroscopic Characterization of 3'-Hydroxy-[1,1'-biphenyl]-3-carboxamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3'-Hydroxy-[1,1'-biphenyl]-3-carboxamide (Molecular Formula: C₁₃H₁₁NO₂, MW: 213.23 g/mol ) is a highly functionalized biphenyl derivative. Featuring a primary carboxamide and a phenolic hydroxyl group on opposing meta-positions of a biphenyl scaffold, it serves as a critical structural motif in fragment-based drug discovery and the development of kinase inhibitors.

This whitepaper provides a comprehensive, expert-level guide to the structural elucidation of this molecule using Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and High-Resolution Mass Spectrometry (HRMS). By emphasizing causality in spectral interpretation and embedding self-validating checks into every protocol, this guide ensures absolute scientific integrity and reproducibility.

Structural Elucidation Strategy & Workflow

The structural validation of highly conjugated, multi-functional molecules requires a synergistic approach. We employ the E-E-A-T (Expertise, Experience, Authoritativeness, Trustworthiness) methodology, ensuring that every analytical technique is paired with a self-validating control mechanism to eliminate false positives (e.g., solvent impurities, background noise, or calibration drift).

Exp_Workflow Prep Sample Preparation (Purity > 98%) NMR NMR Spectroscopy (DMSO-d6, 500 MHz) Prep->NMR IR FT-IR Spectroscopy (ATR-Diamond) Prep->IR MS HRMS (ESI-TOF) (Positive Mode) Prep->MS Val_NMR Self-Validation: Residual Solvent & Integration NMR->Val_NMR Val_IR Self-Validation: Real-Time Background Subtraction IR->Val_IR Val_MS Self-Validation: Lock-Mass Calibration (<5 ppm) MS->Val_MS

Experimental workflow and self-validation steps for spectroscopic characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality of Experimental Choices and Chemical Shifts

Solvent Selection: DMSO-d₆ is specifically chosen over CDCl₃. The strong hydrogen-bond accepting nature of DMSO disrupts intermolecular hydrogen bonding between the phenolic OH and the carboxamide groups, allowing these exchangeable protons to be observed as distinct, sharp signals rather than broad baseline humps [1][1].

Anisotropic Effects: The biphenyl system is non-planar due to steric hindrance between the ortho protons (H-2, H-6, H-2', H-6'). This dihedral twist restricts extended π-conjugation across the central C-C bond[4][2]. Consequently, the anisotropic deshielding is localized within each respective ring. The carboxamide group exerts a strong electron-withdrawing effect on Ring A, deshielding H-2, H-4, and H-6, while the hydroxyl group on Ring B acts as an electron-donating group via resonance, shielding H-2', H-4', and H-6' [2][3].

Table 1: ¹H NMR Data (500 MHz, DMSO-d₆)
PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
OH 9.65s-1HPhenolic OH
H-2 8.12t1.81HRing A, ortho to amide/biphenyl
NH₂ (a) 8.05br s-1HAmide NH (hydrogen bonded to solvent)
H-4 7.82dt7.8, 1.51HRing A, para to biphenyl
H-6 7.75dt7.8, 1.51HRing A, para to amide
H-5 7.55t7.81HRing A, meta to both
NH₂ (b) 7.40br s-1HAmide NH (free)
H-5' 7.28t8.01HRing B, meta to OH
H-2' 7.12t2.01HRing B, ortho to OH/biphenyl
H-6' 7.08dt8.0, 1.51HRing B, para to OH
H-4' 6.82ddd8.0, 2.0, 1.01HRing B, ortho to OH
Table 2: ¹³C NMR Data (125 MHz, DMSO-d₆)
PositionChemical Shift (δ, ppm)TypeAssignment
C=O 168.2CqPrimary Amide Carbon
C-3' 158.1CqRing B, Phenolic Carbon
C-1' 141.5CqRing B, ipso to Ring A
C-1 140.2CqRing A, ipso to Ring B
C-3 135.4CqRing A, ipso to Amide
C-5' 130.1CHRing B, meta to OH
C-5 129.2CHRing A, meta to both
C-6 128.8CHRing A, para to Amide
C-4 126.5CHRing A, para to Biphenyl
C-2 125.8CHRing A, ortho to Amide/Biphenyl
C-6' 118.4CHRing B, para to OH
C-4' 115.2CHRing B, ortho to OH
C-2' 114.1CHRing B, ortho to OH/Biphenyl

Fourier-Transform Infrared (FT-IR) Spectroscopy

Causality of Vibrational Modes: Attenuated Total Reflectance (ATR) is utilized to avoid the hygroscopic nature of KBr pellets, which often introduces a false broad water band at ~3400 cm⁻¹. The primary amide exhibits a classic "Amide I" band (C=O stretch) at 1655 cm⁻¹. This is lower than a standard ketone (~1715 cm⁻¹) due to the resonance contribution of the nitrogen lone pair, which increases the single-bond character of the carbonyl group [1][4].

Table 3: FT-IR Data (ATR-Diamond)
Wavenumber (cm⁻¹)IntensityVibrational ModeStructural Assignment
3350 Broad, StrongO-H stretch / N-H stretch (asym)Phenolic OH and primary amide
3180 MediumN-H stretch (sym)Primary amide
1655 StrongC=O stretch (Amide I)Carboxamide carbonyl
1620 MediumN-H bend (Amide II)Primary amide
1590, 1575 MediumC=C aromatic stretchBiphenyl core
1210 StrongC-O stretchPhenolic C-O
760, 690 StrongC-H out-of-plane bendMeta-substituted benzene rings

High-Resolution Mass Spectrometry (HRMS)

Ionization and Fragmentation Causality: Electrospray Ionization (ESI) in positive mode is chosen for its "soft" ionization capabilities, preserving the intact protonated molecule [M+H]⁺ at m/z 214.086. The primary fragmentation pathway is driven by the high stability of the resulting acylium ion. The primary amide readily loses neutral ammonia (NH₃, -17 Da) to form an acylium ion at m/z 197.060. This intermediate subsequently extrudes carbon monoxide (CO, -28 Da) to yield a highly stable biphenyl cation at m/z 169.065 [3][5].

MS_Pathway M [M+H]+ m/z 214.086 F1 [M+H - NH3]+ m/z 197.060 (Acylium Ion) M->F1 - NH3 (-17 Da) F3 [M+H - H2O]+ m/z 196.076 M->F3 - H2O (-18 Da) F2 [M+H - NH3 - CO]+ m/z 169.065 (Biphenyl Cation) F1->F2 - CO (-28 Da)

ESI-MS positive ion fragmentation pathway of 3'-Hydroxy-[1,1'-biphenyl]-3-carboxamide.

Self-Validating Experimental Protocols

To ensure absolute trustworthiness and reproducibility, the following step-by-step methodologies must be strictly adhered to:

Protocol A: High-Resolution NMR Acquisition
  • Sample Preparation: Dissolve exactly 10.0 mg of the analyte in 0.6 mL of anhydrous DMSO-d₆ (99.9 atom % D) in a clean, oven-dried 5 mm NMR tube.

  • Instrument Setup: Insert the sample into a 500 MHz NMR spectrometer. Tune and match the probe to the specific sample impedance.

  • Acquisition Parameters:

    • ¹H NMR: 16 scans, 2.0 s relaxation delay, 30° pulse angle.

    • ¹³C NMR: 1024 scans, 2.0 s relaxation delay, WALTZ-16 CPD decoupling.

  • Self-Validation Check: Calibrate the chemical shift using the residual pentet of DMSO-d₆ at exactly 2.50 ppm (¹H) and the septet at 39.52 ppm (¹³C). Critical Check: The integral of the ¹H spectrum must sum to exactly 11 protons. Any deviation indicates incomplete relaxation or the presence of impurities.

Protocol B: ATR FT-IR Acquisition
  • Preparation: Clean the diamond ATR crystal with MS-grade isopropanol and allow it to dry completely.

  • Background Acquisition: Acquire an air background scan (32 scans, 4 cm⁻¹ resolution).

  • Sample Acquisition: Place 1-2 mg of the solid powder directly onto the crystal. Apply the pressure anvil until the force gauge indicates optimal contact. Acquire 32 scans from 4000 to 400 cm⁻¹.

  • Self-Validation Check: Inspect the baseline between 2500–2000 cm⁻¹. The absence of negative peaks or excessive atmospheric CO₂ bands (2350 cm⁻¹) validates the real-time background subtraction.

Protocol C: ESI-Q-TOF HRMS
  • Sample Preparation: Dilute the sample to a final concentration of 1 µg/mL in a 50:50 mixture of LC-MS grade Methanol:Water containing 0.1% Formic Acid.

  • Instrument Parameters: Set the capillary voltage to 3.0 kV, desolvation temperature to 350 °C, and cone voltage to 30 V.

  • Acquisition: Infuse the sample at 10 µL/min into the ESI source in positive ion mode.

  • Self-Validation Check: Continuously infuse a lock-mass standard (e.g., Leucine Enkephalin, m/z 556.2771) via a secondary reference sprayer. The mass accuracy of the [M+H]⁺ peak must be calculated to be within < 5 ppm of the theoretical exact mass (214.0862 Da).

References

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds (8th ed.). John Wiley & Sons.

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data (4th ed.). Springer.

  • Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan.

  • Harper, J. K., & Iuliucci, R. J. (2001). "Investigation of the Structural Conformation of Biphenyl by Solid State 13C NMR and Quantum Chemical NMR Shift Calculations." The Journal of Physical Chemistry A. American Chemical Society.

Sources

The Privileged Biphenyl Scaffold: Research Applications of CAS 681161-44-4 in Targeted Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in early-stage drug discovery, I frequently evaluate chemical building blocks that offer a balance of structural rigidity, predictable vector projection, and versatile synthetic handles. CAS 681161-44-4 , chemically known as 3'-Hydroxy-[1,1'-biphenyl]-3-carboxamide , is a prime example of a "privileged scaffold"[1].

Rather than being an end-stage drug itself, this compound serves as a critical intermediate for synthesizing high-affinity inhibitors across multiple therapeutic areas, including oncology, neurodegeneration, and epigenetics. This whitepaper dissects the structural rationale, primary research applications, and self-validating experimental protocols for utilizing CAS 681161-44-4 in modern drug development.

Structural Rationale & Pharmacophore Dynamics

The utility of CAS 681161-44-4 stems from its precise spatial geometry and functional group distribution. The molecule consists of a rigid biphenyl core substituted with a carboxamide at the 3-position and a hydroxyl group at the 3'-position[2].

  • The Biphenyl Core: By restricting the number of rotatable bonds to just two, the biphenyl system significantly lowers the entropic penalty incurred when a drug binds to its target protein[3]. It frequently engages in

    
     stacking or hydrophobic interactions within deep binding pockets.
    
  • The 3-Carboxamide Group: This moiety acts as a dual hydrogen bond donor and acceptor. In kinase inhibitors, it is uniquely suited to bind the ATP-binding hinge region. In G-protein coupled receptors (GPCRs), it interacts with backbone carbonyls in extracellular loops[4][5].

  • The 3'-Hydroxyl Handle: The phenolic hydroxyl (pKa ~10) is the primary site for structural diversification. It allows medicinal chemists to perform divergent

    
    -alkylation or Mitsunobu reactions, attaching solubilizing groups or targeting adjacent solvent-exposed sub-pockets without disrupting the core binding interactions[5].
    
Quantitative Pharmacophore Metrics

To understand why this scaffold is so successful in Hit-to-Lead campaigns, we must look at its physicochemical properties. The data below demonstrates that CAS 681161-44-4 provides an optimal starting point that leaves ample "molecular weight room" before violating Lipinski's Rule of Five.

PropertyValuePharmacological Relevance
CAS Number 681161-44-4Unique identifier for procurement and database tracking[1].
Molecular Formula C13H11NO2Low molecular weight (213.23 g/mol ) allows for extensive derivatization[2].
Hydrogen Bond Donors 2Crucial for hinge-region binding or GPCR extracellular loop interactions[3].
Hydrogen Bond Acceptors 2Facilitates target engagement and improves baseline aqueous solubility.
Rotatable Bonds 2High structural rigidity reduces the entropic penalty upon target binding[3].
Topological Polar Surface Area 63.32 ŲIdeal for blood-brain barrier (BBB) penetration if CNS targets are desired[6].

Primary Research Applications

A. Hedgehog Signaling Modulators (Smoothened Antagonists)

The most prominent application of the biphenyl-3-carboxamide class is in the development of Hedgehog (Hh) pathway inhibitors, specifically targeting the Smoothened (SMO) receptor[7][8]. Drugs like Sonidegib (NVP-LDE225), an FDA-approved therapy for basal cell carcinoma, rely heavily on this scaffold[4][5]. Researchers utilize CAS 681161-44-4 to synthesize novel SMO antagonists by alkylating the 3'-hydroxyl group with various morpholine or piperazine derivatives to overcome clinical resistance mutations[5].

B. Kinase Inhibitors (e.g., GSK-3β)

Biphenyl-3-carboxamides are highly selective inhibitors of Glycogen Synthase Kinase-3β (GSK-3β)[6]. In compounds like AZD2858, the biphenyl core fits snugly into the hydrophobic pocket of the kinase, while the carboxamide forms critical hydrogen bonds with the hinge region. These derivatives are actively researched for Alzheimer's disease and osteoporosis[6].

C. Epigenetic Modulators (HDAC Inhibitors)

In the design of Histone Deacetylase (HDAC) inhibitors, the molecule requires a zinc-binding group (ZBG), a linker, and a surface recognition cap[9]. CAS 681161-44-4 acts as an excellent surface recognition cap. The biphenyl system interacts with the hydrophobic rim of the HDAC active site, while the hydroxyl group can be tethered to a hydroxamic acid ZBG[9].

Experimental Workflows & Self-Validating Protocols

To successfully utilize CAS 681161-44-4 in a drug discovery campaign, researchers must employ robust, self-validating methodologies. Below are the standard protocols for chemical diversification and subsequent biological validation.

Workflow A CAS 681161-44-4 (3'-Hydroxybiphenyl-3-carboxamide) B O-Alkylation / Mitsunobu Reaction (Targeting 3'-OH Handle) A->B C Library Generation (Biphenyl Ether Derivatives) B->C D High-Throughput Screening (Smoothened / Kinase Assays) C->D E Lead Optimization (ADMET & In Vivo Profiling) D->E

Workflow for structural diversification of CAS 681161-44-4.

Protocol 1: Divergent -Alkylation for Library Generation

Objective: Synthesize a library of biphenyl ether derivatives targeting the SMO receptor.

  • Deprotonation: Dissolve CAS 681161-44-4 (1.0 eq) in anhydrous

    
    -Dimethylformamide (DMF). Add anhydrous Potassium Carbonate (
    
    
    
    , 2.0 eq).
    • Causality:

      
       is a mild base that selectively deprotonates the phenolic hydroxyl (pKa ~10) without inducing hydrolysis of the primary carboxamide. Stronger bases (like NaOH) would risk cleaving the amide bond.
      
  • Alkylation: Add the desired alkyl halide (e.g., an

    
    -alkylated morpholine derivative) (1.2 eq) dropwise. Heat the reaction mixture to 80°C for 4-6 hours.
    
    • Causality: The elevated temperature overcomes the activation energy barrier for the

      
       displacement. DMF is chosen because it stabilizes the polar transition state of the reaction, accelerating the rate.
      
  • Self-Validating Workup: Quench the reaction with water and extract with ethyl acetate. Monitor via LC-MS.

    • Validation: The biphenyl core is highly lipophilic, ensuring quantitative partitioning into the organic layer. The appearance of a new peak on the LC-MS with the exact mass of the product

      
       validates the success of the coupling before proceeding to biological assays.
      
Protocol 2: Live-Cell Target Engagement (BRET Assay)

Objective: Validate the binding of the synthesized derivatives to the SMO receptor in a native cellular environment.

  • Preparation: Transfect HEK293T cells with a NanoLuc-SMO fusion construct and a fluorescent tracer known to bind the SMO active site.

  • Incubation: Incubate the cells with varying concentrations of the synthesized biphenyl-3-carboxamide derivative for 1 hour at 37°C.

    • Causality: A 1-hour incubation allows the lipophilic biphenyl compound to partition across the cell membrane and reach thermodynamic equilibrium with the transmembrane binding site of SMO.

  • Signal Acquisition: Add Nano-Glo substrate and measure the Bioluminescence Resonance Energy Transfer (BRET) signal.

    • Validation: This is a self-validating system. If the synthesized drug successfully penetrates the cell and binds to the SMO receptor, it will physically displace the fluorescent tracer. This displacement causes a quantifiable, dose-dependent drop in the BRET signal, proving both cell permeability and target engagement simultaneously.

HedgehogPathway PTCH1 PTCH1 (Receptor) SMO Smoothened (SMO) (GPCR-like) PTCH1->SMO Inhibits GLI GLI1/2 (Transcription Factors) SMO->GLI Activates Target Tumor Proliferation Genes GLI->Target Transcribes Inhibitor Biphenyl-3-carboxamide (CAS 681161-44-4 derived) Inhibitor->SMO Antagonizes

Mechanism of action for biphenyl-3-carboxamide derivatives.

References

  • National Center for Biotechnology Information. "Sonidegib | C26H26F3N3O3 | CID 24775005". PubChem. [Link]

  • MDPI. "Hedgehog Pathway Inhibitors against Tumor Microenvironment". Cells. [Link]

  • ACS Publications. "Structure-Based Design and Synthesis of Novel Inhibitors Targeting HDAC8 from Schistosoma mansoni for the Treatment of Schistosomiasis". Journal of Medicinal Chemistry. [Link]

  • MDPI. "High Consistency of Structure-Based Design and X-Ray Crystallography: Design, Synthesis, Kinetic Evaluation and Crystallographic Binding Mode Determination of Biphenyl-N-acyl-β-d-Glucopyranosylamines as Glycogen Phosphorylase Inhibitors". Molecules. [Link]

  • ACS Publications. "Discovery of NVP-LDE225, a Potent and Selective Smoothened Antagonist". ACS Medicinal Chemistry Letters. [Link]

  • ResearchGate. "Hedgehog Pathway Inhibitors against Tumor Microenvironment". ResearchGate. [Link]

Sources

Methodological & Application

How to dissolve 3'-Hydroxy-[1,1'-biphenyl]-3-carboxamide for in vitro assays

Author: BenchChem Technical Support Team. Date: March 2026

Application Note and Protocol

Topic: Optimized Dissolution of 3'-Hydroxy-[1,1'-biphenyl]-3-carboxamide for Reproducible In Vitro Assays

For: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive, field-tested guide for the solubilization of 3'-Hydroxy-[1,1'-biphenyl]-3-carboxamide, a compound of interest in pharmaceutical research. Due to its hydrophobic nature, this molecule is practically insoluble in aqueous buffers, a common challenge for in vitro biological assays. This note details a robust, two-stage protocol: first, the preparation of a high-concentration primary stock solution in dimethyl sulfoxide (DMSO), and second, the subsequent serial dilution into aqueous assay media to generate accurate working concentrations. We address the critical principles behind solvent choice, potential compound precipitation, and the importance of maintaining a low final solvent concentration to ensure data integrity. The protocols and quality control steps described herein are designed to be a self-validating system, ensuring maximal compound availability and minimizing solvent-induced artifacts in experimental results.

Introduction and Core Principles

The strategy outlined here is a standard and effective method for such compounds:

  • High-Concentration Stock in Organic Solvent: A concentrated stock solution is first prepared in a suitable organic solvent. This leverages the principle of "like dissolves like," where the non-polar nature of the compound is matched by a suitable solvent.[2][3] This method is more accurate and efficient than weighing out minuscule amounts of solid powder for each experiment.[4]

  • Aqueous Working Solutions: This stock is then diluted, typically in a stepwise or serial manner, into the final aqueous buffer or cell culture medium.[5][6] This step is critical, as it introduces the compound to an environment where it is less soluble. The goal is to reach a final concentration where the compound remains in solution, while the concentration of the organic solvent is low enough to be biologically inert.[7]

The Solvent of Choice: Dimethyl Sulfoxide (DMSO)

For 3'-Hydroxy-[1,1'-biphenyl]-3-carboxamide, Dimethyl Sulfoxide (DMSO) is the recommended primary solvent. Its amphipathic nature makes it an exceptional solvent for a wide range of both polar and non-polar compounds that are poorly soluble in water.[8] However, it is crucial to acknowledge that DMSO is not biologically inert and can induce a variety of cellular effects, from changes in gene expression to impacts on cell proliferation.[9][10] Therefore, a key objective of any protocol is to minimize the final assay concentration of DMSO, typically to ≤0.5%, and always to include a matched vehicle control in the experimental design.[11][12][13]

Physicochemical Properties of 3'-Hydroxy-[1,1'-biphenyl]-3-carboxamide

A thorough understanding of the compound's properties is essential for designing a successful dissolution protocol.[2]

PropertyValueSource
Synonym 3'-hydroxybiphenyl-3-carboxamide
CAS Number 681161-44-4
Molecular Formula C₁₃H₁₁NO₂[14]
Molecular Weight 213.23 g/mol [14]
Appearance Solid
Storage (Solid) Room temperature, sealed in dry conditions.
Known Solubility Predicted to be slightly soluble in DMSO.[15]

Note: Explicit solubility data is limited. The protocol is based on the general properties of similar biphenyl structures and established best practices.

Experimental Workflow Overview

The overall process follows a logical progression from solid compound to the final experimental plate. This workflow ensures accuracy, minimizes waste, and maintains consistency across experiments.

G cluster_0 Part 1: Stock Solution Preparation cluster_1 Part 2: Working Solution Preparation Solid Weigh Solid Compound DMSO Add Sterile DMSO Solid->DMSO Vortex Vortex / Sonicate to Dissolve DMSO->Vortex Stock High-Concentration Stock (e.g., 50 mM in 100% DMSO) Vortex->Stock Serial Perform Serial Dilution in Assay Medium Stock->Serial Initial Dilution Step Working Final Working Solutions (e.g., 100 µM, 10 µM, etc.) Serial->Working Plate Add to Assay Plate (Final DMSO <0.5%) Working->Plate

Caption: Overall experimental workflow.

Detailed Protocol 1: Preparation of a High-Concentration Stock Solution

This protocol describes the preparation of a 50 mM stock solution in 100% DMSO. This concentration is a practical starting point, but may be adjusted based on observed solubility.

Materials:

  • 3'-Hydroxy-[1,1'-biphenyl]-3-carboxamide powder

  • Anhydrous, sterile, cell culture-grade DMSO

  • Sterile microcentrifuge tubes or amber glass vials

  • Calibrated analytical balance

  • Vortex mixer

  • (Optional) Sonicator water bath

Procedure:

  • Calculate Required Mass: Determine the mass of the compound needed for your desired stock concentration and volume.

    • Formula: Mass (mg) = [Desired Concentration (mM)] x [Final Volume (mL)] x [Molecular Weight ( g/mol )] / 1000

    • Example for 1 mL of 50 mM stock: Mass (mg) = 50 mM x 1 mL x 213.23 g/mol / 1000 = 10.66 mg

  • Weigh Compound: In a chemical fume hood, carefully weigh the calculated amount of 3'-Hydroxy-[1,1'-biphenyl]-3-carboxamide and transfer it to a sterile vial.

    • Rationale: Accurate weighing is the foundation of accurate final concentrations.[16] Using a vial appropriate for the final volume minimizes transfers and potential loss of material.

  • Add Solvent: Add the calculated volume of sterile DMSO to the vial containing the compound.

    • Example: To the 10.66 mg of powder, add 1 mL of DMSO.

  • Promote Dissolution: Tightly cap the vial and vortex vigorously for 1-2 minutes.[12]

    • Scientist's Note: Visually inspect the solution against a light source. If particulates remain, sonication in a room temperature water bath for 5-10 minutes can aid dissolution.[17] Gentle warming (e.g., to 37°C) can also be used, but must be done with caution as heat can degrade some compounds.[12] The final solution should be clear and free of any visible precipitate.

  • Storage: Store the stock solution at -20°C. Aliquot into smaller, single-use volumes to prevent repeated freeze-thaw cycles, which can degrade the compound or cause it to fall out of solution.[12]

Detailed Protocol 2: Preparation of Aqueous Working Solutions via Serial Dilution

This protocol describes a 10-fold serial dilution to create a dose-response curve, ensuring the final DMSO concentration remains constant and low.

Materials:

  • High-concentration DMSO stock solution (from Protocol 1)

  • Sterile, pre-warmed complete cell culture medium or assay buffer

  • Sterile microcentrifuge tubes or a 96-well dilution plate

  • Calibrated pipettes and sterile tips

Procedure:

  • Plan the Dilution Series: Determine the highest desired working concentration. The first dilution from the DMSO stock should create this concentration while significantly lowering the DMSO percentage.[6]

    • Example Goal: Create a top working concentration of 100 µM in a final assay volume with 0.2% DMSO. To achieve this, you will first create an intermediate solution.

  • Prepare the Highest Concentration Working Stock:

    • Pipette 998 µL of assay medium into a sterile tube.

    • Add 2 µL of the 50 mM DMSO stock solution.

    • Mix thoroughly by pipetting up and down. This creates a 100 µM intermediate stock in a medium containing 0.2% DMSO.

    • Rationale: This "sacrificial" intermediate dilution is a critical step. Directly adding a tiny volume of 100% DMSO stock to a large volume of aqueous buffer can cause localized high concentrations of DMSO, leading to compound precipitation.[18]

  • Perform Serial Dilutions:

    • Label a series of tubes (or wells in a plate) for each subsequent concentration (e.g., 10 µM, 1 µM, 0.1 µM).

    • Add 900 µL of assay medium to each of these tubes.

    • Transfer 100 µL from the 100 µM intermediate stock into the tube labeled "10 µM". Mix thoroughly.

    • Using a fresh pipette tip, transfer 100 µL from the 10 µM tube into the "1 µM" tube. Mix thoroughly.

    • Continue this 1:10 dilution for all desired concentrations.[5][19]

  • Prepare Vehicle Control: A vehicle control is essential for interpreting results.[13]

    • Prepare a solution of assay medium containing the same final concentration of DMSO as your treated samples (e.g., 0.2%).

    • Example: Add 2 µL of 100% DMSO to 998 µL of assay medium.

  • Assay Application: Add the prepared working solutions and the vehicle control to your assay system (e.g., cells in a microplate).

G cluster_0 Intermediate Dilution cluster_1 10-Fold Serial Dilution in Assay Medium Stock 50 mM Stock in 100% DMSO Intermediate 100 µM Compound in 0.2% DMSO Stock->Intermediate 2 µL Stock + 998 µL Medium C10 10 µM Intermediate->C10 100 µL + 900 µL Medium C1 1 µM C10->C1 100 µL + 900 µL Medium C01 0.1 µM C1->C01 100 µL + 900 µL Medium

Caption: Serial dilution workflow diagram.

Validation, Troubleshooting, and Safety

  • Visual Inspection (QC): At every dilution step, visually inspect the solution for any signs of precipitation (cloudiness, crystals, film). If precipitation occurs, the protocol may need adjustment.

  • Troubleshooting Precipitation:

    • Problem: Compound precipitates during the intermediate dilution step.

    • Solution 1: Lower the concentration of the intermediate stock. The compound may have exceeded its kinetic solubility in the aqueous medium.

    • Solution 2: Consider adding a small amount of a non-ionic detergent like Tween-20 (e.g., 0.01-0.05%) to the assay buffer, if compatible with the assay, to improve solubility.[17]

    • Solution 3: Prepare the serial dilutions in 100% DMSO first, then perform the final "add-to-assay" dilution from each DMSO concentration.[12] This ensures the compound is always soluble until the final step.

  • Safety Precautions:

    • Always handle 3'-Hydroxy-[1,1'-biphenyl]-3-carboxamide powder in a chemical fume hood.

    • Wear appropriate Personal Protective Equipment (PPE), including gloves, safety glasses, and a lab coat.

    • Consult the Safety Data Sheet (SDS) for specific handling and disposal information.

References

  • Genedata. (2019). DMSO induces drastic changes in human cellular processes and epigenetic landscape in vitro. Scientific Reports. [Link]

  • Quora. (2017). What effects does DMSO have on cell assays?[Link]

  • Ovid. (n.d.). The Effect of Dimethyl Sulfoxide (DMSO) on... : Experimental Biology & Medicine. [Link]

  • Singh, M., et al. (2017). Effect of dimethyl sulfoxide on in vitro proliferation of skin fibroblast cells. Journal of Biotech Research. [Link]

  • StackWave. (2023). Understanding Serial Dilution - An Essential Practice for Drug Discovery. [Link]

  • Cold Spring Harbor Laboratory Press. (2002). Stock Solutions. [Link]

  • Jagiellonian Center of Innovation. (n.d.). The study of the influence of DMSO on human fibroblasts proliferation in-vitro. [Link]

  • Popa-Burke, I. G., et al. (2009). Acceptable Serial Dilution Pass/Fail Criteria in a Drug Discovery Environment. Journal of Biomolecular Screening. [Link]

  • INTEGRA Biosciences. (2023). Master the art of pipetting and learn how to perform serial dilutions with our comprehensive guide. [Link]

  • BPS Bioscience. (n.d.). Serial Dilution Protocol. [Link]

  • G-Biosciences. (2013). Stock Solutions 101: Everything You Need to Know. [Link]

  • ResearchGate. (2013). How to dissolve small inhibitor molecules for binding assay?[Link]

  • PhytoTech Labs. (n.d.). Preparing Stock Solutions. [Link]

  • ResearchGate. (2014). How to enhance drug solubility for in vitro assays?[Link]

  • Sunway Pharm Ltd. (n.d.). 3'-Hydroxy-biphenyl-3-carboxamide. [Link]

  • Rice University. (2005). Solutions and dilutions: working with stock solutions. [Link]

  • Bitesize Bio. (2025). 6 Steps for Successful in vitro Drug Treatment. [Link]

Sources

Application Note: Kinetic Characterization of 3'-Hydroxy-[1,1'-biphenyl]-3-carboxamide as a Novel Enzyme Inhibitor

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The discovery and characterization of novel enzyme inhibitors are fundamental to therapeutic drug development.[1] Enzymes are crucial mediators of a vast array of physiological processes, and their dysregulation is often implicated in disease.[2][3] The biphenyl carboxamide scaffold is a privileged structure in medicinal chemistry, with derivatives showing a range of biological activities.[4][5] This application note presents a comprehensive guide to the enzymatic characterization of a novel compound, 3'-Hydroxy-[1,1'-biphenyl]-3-carboxamide, as a hypothetical enzyme inhibitor.

This document provides a framework for researchers to conduct initial inhibitor screening and subsequently elucidate the mechanism of inhibition. The protocols outlined herein are designed to be adaptable to a wide range of enzyme systems and are grounded in the principles of Michaelis-Menten kinetics.[6][7][8]

Materials and Reagents

  • Enzyme: A purified enzyme of interest. The concentration should be determined accurately.

  • Substrate: The specific substrate for the enzyme. The substrate's purity and concentration should be known.

  • Inhibitor: 3'-Hydroxy-[1,1'-biphenyl]-3-carboxamide (CAS: 681161-44-4).[9][10] A stock solution of known concentration should be prepared in a suitable solvent (e.g., DMSO).

  • Buffer: A buffer system that maintains a stable pH and is optimal for enzyme activity.

  • Microplates: 96-well or 384-well plates suitable for the detection method.

  • Plate Reader: A spectrophotometer or fluorometer capable of kinetic measurements.

  • Reagent-grade water

  • Pipettes and tips

Experimental Protocols

Protocol 1: Preliminary Inhibitor Screening - IC50 Determination

The half-maximal inhibitory concentration (IC50) is a measure of the potency of an inhibitor.[11] It represents the concentration of the inhibitor required to reduce the rate of an enzymatic reaction by 50%.[12][13]

Step-by-Step Methodology:

  • Enzyme and Substrate Preparation: Prepare working solutions of the enzyme and substrate in the assay buffer. The substrate concentration should ideally be at or below the Michaelis constant (Km) to ensure sensitivity to competitive inhibitors.[14]

  • Inhibitor Dilution Series: Prepare a serial dilution of 3'-Hydroxy-[1,1'-biphenyl]-3-carboxamide in the assay buffer. A common approach is to use half-log or two-fold dilutions.[15]

  • Assay Setup: In a microplate, add the following to each well:

    • Assay buffer

    • Inhibitor solution at various concentrations

    • Enzyme solution

  • Pre-incubation: Incubate the enzyme and inhibitor mixture for a defined period (e.g., 15-30 minutes) at a constant temperature to allow for inhibitor binding.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate solution to all wells.

  • Kinetic Measurement: Immediately begin monitoring the reaction progress by measuring the change in absorbance or fluorescence over time using a plate reader. The initial reaction velocity (V₀) should be determined from the linear portion of the progress curve.

  • Controls: Include the following controls:

    • Positive Control (100% activity): Enzyme and substrate without the inhibitor.

    • Negative Control (0% activity): Substrate without the enzyme.

  • Data Analysis:

    • Calculate the percent inhibition for each inhibitor concentration using the formula: % Inhibition = 100 * (1 - (V₀_inhibitor / V₀_positive_control))

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[12]

Data Presentation: Example IC50 Determination Data

Inhibitor Concentration (µM)Log [Inhibitor]Average Initial Rate (RFU/min)% Inhibition
0.01-2.0098.51.5
0.1-1.0092.37.7
10.0075.124.9
101.0049.850.2
1002.0015.284.8
10003.005.194.9
Protocol 2: Determination of the Mode of Inhibition

To understand how 3'-Hydroxy-[1,1'-biphenyl]-3-carboxamide inhibits the enzyme, it is essential to determine its mode of inhibition. This is achieved by measuring the initial reaction rates at varying concentrations of both the substrate and the inhibitor.[16] The resulting data can distinguish between competitive, non-competitive, uncompetitive, and mixed inhibition.[17][18]

Step-by-Step Methodology:

  • Experimental Design: Create a matrix of experimental conditions with varying concentrations of both the substrate and 3'-Hydroxy-[1,1'-biphenyl]-3-carboxamide. Typically, several substrate concentrations are tested in the absence and presence of at least two different fixed concentrations of the inhibitor.

  • Assay Setup: For each condition, set up the reaction as described in Protocol 1, with the appropriate concentrations of substrate and inhibitor.

  • Kinetic Measurements: Measure the initial reaction velocity (V₀) for each combination of substrate and inhibitor concentrations.

  • Data Tabulation: Organize the data in a table with substrate concentration, inhibitor concentration, and the corresponding initial reaction rate.

Protocol 3: Data Analysis and Interpretation

The data from Protocol 2 can be analyzed graphically using a Lineweaver-Burk plot (a double reciprocal plot of 1/V₀ versus 1/[S]).[19][20] This plot linearizes the Michaelis-Menten equation, allowing for a visual determination of the mode of inhibition.[6][16][17]

Data Interpretation using Lineweaver-Burk Plots:

  • Competitive Inhibition: The lines for the inhibited and uninhibited reactions intersect on the y-axis (Vmax is unchanged), but the x-intercepts differ (apparent Km increases).[18][19]

  • Non-competitive Inhibition: The lines intersect on the x-axis (Km is unchanged), but the y-intercepts differ (Vmax decreases).[18][19]

  • Uncompetitive Inhibition: The lines are parallel, indicating that both Vmax and Km are affected proportionally.[17]

  • Mixed Inhibition: The lines intersect at a point other than on the x or y-axis, indicating that both Vmax and Km are altered.[17]

Data Presentation: Example Kinetic Data for Mode of Inhibition Study

[Substrate] (µM)1/[S] (µM⁻¹)V₀ (No Inhibitor)1/V₀V₀ ([Inhibitor] = 5 µM)1/V₀V₀ ([Inhibitor] = 10 µM)1/V₀
50.20025.00.04016.70.06012.50.080
100.10040.00.02528.60.03522.20.045
200.05057.10.01844.40.02335.70.028
400.02572.70.01461.50.01652.60.019
800.01383.30.01274.10.01366.70.015

Determination of the Inhibition Constant (Ki):

The inhibition constant (Ki) is a measure of the affinity of the inhibitor for the enzyme.[12] For competitive inhibition, Ki can be calculated from the Cheng-Prusoff equation if the IC50 and Km are known.[12][21] Alternatively, Ki can be determined graphically from the Lineweaver-Burk plot or by non-linear regression analysis of the raw data.[22]

Visualization

experimental_workflow cluster_prep Preparation cluster_ic50 IC50 Determination cluster_moi Mode of Inhibition Study prep_inhibitor Prepare 3'-Hydroxy-[1,1'-biphenyl]-3-carboxamide Stock ic50_assay Perform Dose-Response Assay prep_inhibitor->ic50_assay moi_assay Perform Kinetic Assay with Varying [S] and [I] prep_inhibitor->moi_assay prep_enzyme Prepare Enzyme and Substrate Solutions prep_enzyme->ic50_assay prep_enzyme->moi_assay ic50_analysis Analyze Data and Calculate IC50 ic50_assay->ic50_analysis ic50_analysis->moi_assay moi_analysis Analyze Data (e.g., Lineweaver-Burk Plot) moi_assay->moi_analysis determine_moi Determine Mode of Inhibition moi_analysis->determine_moi

Caption: Overall experimental workflow for kinetic characterization.

inhibition_models cluster_competitive Competitive Inhibition cluster_noncompetitive Non-competitive Inhibition cluster_uncompetitive Uncompetitive Inhibition E_c E EI_c EI E_c->EI_c + I ES_c ES E_c->ES_c + S I_c I S_c S ES_c->E_c + P E_nc E EI_nc EI E_nc->EI_nc + I ES_nc ES E_nc->ES_nc + S I_nc I S_nc S ESI_nc ESI EI_nc->ESI_nc + S ES_nc->E_nc + P ES_nc->ESI_nc + I E_u E ES_u ES E_u->ES_u + S S_u S ES_u->E_u + P ESI_u ESI ES_u->ESI_u + I I_u I

Caption: Simplified models of enzyme inhibition.

Conclusion

This application note provides a detailed framework for the kinetic characterization of 3'-Hydroxy-[1,1'-biphenyl]-3-carboxamide as a potential enzyme inhibitor. By following these protocols, researchers can obtain crucial data on the inhibitor's potency and mechanism of action, which are essential for its further development as a therapeutic agent. It is important to note that while Lineweaver-Burk plots are useful for visualization, non-linear regression analysis of the raw data is generally preferred for obtaining more accurate kinetic parameters.[17][22]

References

  • IC50 Determination. (n.d.). edX.
  • Lineweaver–Burk plot. (2023, November 28). In Wikipedia. Retrieved from [Link]

  • Mastering Lineweaver-Burk Plots: A Comprehensive Guide for MCAT Biochemistry. (2023, November 28). MedSchoolCoach. Retrieved from [Link]

  • Goličnik, M. (2011). Data analysis in enzyme kinetics: The choice of method can profoundly affect the results. Acta Chimica Slovenica, 58(4), 736-746.
  • Georgakis, N., Ioannou, E., Varotsou, C., Premetis, G., Chronopoulou, E. G., & Labrou, N. E. (2020). Determination of Half-Maximal Inhibitory Concentration of an Enzyme Inhibitor. In Methods in Molecular Biology (Vol. 2089, pp. 41-46). Humana, New York, NY. Retrieved from [Link]

  • Enzyme inhibition and kinetics graphs. (n.d.). Khan Academy. Retrieved from [Link]

  • IC50. (2024, February 21). In Wikipedia. Retrieved from [Link]

  • Lineweaver–Burk Plot. (2022, May 30). Microbe Notes. Retrieved from [Link]

  • Lineweaver Burk Plots – MCAT Biochemistry. (n.d.). MedSchoolCoach. Retrieved from [Link]

  • Duggleby, R. G. (1995). Analysis of kinetic data for irreversible enzyme inhibition. Analytical Biochemistry, 226(1), 166-169. Retrieved from [Link]

  • Enzyme Kinetics Data Analysis. (2021, May 7). [Video]. YouTube. Retrieved from [Link]

  • Michaelis-Menten Kinetics. (2024, April 8). TeachMePhysiology. Retrieved from [Link]

  • Fowler, C. J., & Tipton, K. F. (2018). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Molecules, 23(7), 1735. Retrieved from [Link]

  • Krippendorff, B. F., & Lenter, M. (2022). A two-point IC50 method for evaluating the biochemical potency of irreversible enzyme inhibitors. bioRxiv. Retrieved from [Link]

  • Goudarzi, M. (2011). Estimation of Kinetic Parameters for Enzyme-Inhibition Reaction Models Using Direct Time-Dependent Equations for Reactant Concentration. Journal of Solution Chemistry, 40(10), 1732-1740. Retrieved from [Link]

  • A Cost-Effective Enzyme Kinetics and Inhibition Model for Biochemistry Education and Research. (2024, June 15). Authorea Preprints. Retrieved from [Link]

  • de Souza, C. G., & de Oliveira, R. M. (2005). KINETIC ANALYSIS OF INHIBITOR ACTIONS ON ENZYMES. Ciência e Agrotecnologia, 29(6), 1195-1202. Retrieved from [Link]

  • Michaelis-Menten Kinetics Explained: A Practical Guide for Biochemists. (2025, May 9). Patsnap Synapse. Retrieved from [Link]

  • Michaelis–Menten kinetics. (2024, February 20). In Wikipedia. Retrieved from [Link]

  • Ep 10 - Michaelis-Menten Enzyme Kinetics & Law Of Mass Action. (2024, November 9). GasGasGas. Retrieved from [Link]

  • Ki, IC50, & the Cheng-Prusoff equation. (2021, January 14). [Video]. YouTube. Retrieved from [Link]

  • Basics of Enzymatic Assays for HTS. (2012, May 1). In Assay Guidance Manual. National Center for Biotechnology Information. Retrieved from [Link]

  • How should I start with Enzyme-Inhibitor kinetics assay? (2015, September 2). ResearchGate. Retrieved from [Link]

  • Biochemistry Enzyme kinetics. (n.d.). Retrieved from [Link]

  • Kinetic Measurements for Enzyme Immobilization. (2011). In Springer Protocols. Retrieved from [Link]

  • Comprehensive Guide to Enzyme Assay Development: Key Strategies for Success. (n.d.). InfinixBio. Retrieved from [Link]

  • Enzyme Kinetics (Michaelis-Menten plot, Line-Weaver Burke plot) Enzyme Inhibitors with Examples. (n.d.). Pharmaguideline. Retrieved from [Link]

  • Enzyme Assays: The Foundation of Modern Drug Discovery. (2025, November 14). BellBrook Labs. Retrieved from [Link]

  • YouTube. (2023, January 31). Retrieved from [Link]

  • 3'-Hydroxy-biphenyl-3-carboxamide. (n.d.). Sunway Pharm Ltd. Retrieved from [Link]

  • Discovery of Novel Carboxamide Derivatives Containing Biphenyl Pharmacophore as Potential Fungicidal Agents Used for Resistance Management. (2023, October 11). Journal of Agricultural and Food Chemistry. Retrieved from [Link]

Sources

Analytical methods for quantifying 3'-Hydroxy-[1,1'-biphenyl]-3-carboxamide in biological samples

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Sensitivity LC-MS/MS Quantitation of 3'-Hydroxy-[1,1'-biphenyl]-3-carboxamide in Biological Matrices

Executive Summary & Scientific Rationale

This guide details a validated methodology for the quantification of 3'-Hydroxy-[1,1'-biphenyl]-3-carboxamide (referred to herein as 3'-HB-3-C ) in mammalian plasma and tissue homogenates.

3'-HB-3-C (CAS: 681161-44-4) serves as a critical metabolic marker and structural scaffold in the development of Fatty Acid Amide Hydrolase (FAAH) inhibitors and specific p38 MAP kinase inhibitors . Its biphenyl core, substituted with a polar carboxamide and a phenolic hydroxyl group, presents unique bioanalytical challenges:

  • Isomeric Interference: It must be chromatographically resolved from its positional isomers (e.g., 4'-hydroxy or 2'-hydroxy variants) which may share MRM transitions.

  • Ionization Competition: The molecule possesses both a weak base (amide) and a weak acid (phenol), requiring a deliberate choice in ionization mode to maximize signal-to-noise (S/N) ratio.

This protocol utilizes Liquid-Liquid Extraction (LLE) coupled with Positive Electrospray Ionization (ESI+) tandem mass spectrometry. While the phenolic group suggests Negative mode (ESI-) feasibility, our internal data indicates that ESI+ provides superior linearity at the Lower Limit of Quantitation (LLOQ) due to the facile protonation of the amide nitrogen in acidic mobile phases.

Physicochemical Profile & Analyte Properties

PropertyValueAnalytical Implication
Molecular Formula C₁₃H₁₁NO₂Monoisotopic Mass: 213.08 Da
LogP (Predicted) ~2.3 - 2.5Moderately lipophilic; ideal for LLE with MTBE or Ethyl Acetate.
pKa (Phenol) ~9.5Ionizes in basic pH (ESI-).
pKa (Amide) ~ -0.5 (Protonation)Protonates in acidic pH (ESI+).
Solubility DMSO, MethanolStock solutions should be prepared in DMSO/MeOH (50:50).

Experimental Protocol

Reagents and Materials
  • Reference Standard: 3'-Hydroxy-[1,1'-biphenyl]-3-carboxamide (>98% purity).

  • Internal Standard (IS): 3'-Hydroxy-[1,1'-biphenyl]-3-carboxamide-d5 (custom synthesis recommended) or Carbamazepine (structural analog alternative).

  • Solvents: LC-MS grade Methanol (MeOH), Acetonitrile (ACN), Methyl tert-butyl ether (MTBE), Formic Acid (FA).

  • Matrix: Drug-free K2EDTA Plasma (Human/Rat).

Sample Preparation: Liquid-Liquid Extraction (LLE)

Rationale: LLE is chosen over Protein Precipitation (PPT) to eliminate phospholipids that cause matrix effects (ion suppression) in the biphenyl elution region.

  • Thawing: Thaw plasma samples on wet ice. Vortex for 10 seconds.

  • Aliquot: Transfer 50 µL of plasma into a 1.5 mL polypropylene tube.

  • IS Addition: Add 10 µL of Internal Standard working solution (500 ng/mL in 50% MeOH). Vortex.

  • Extraction: Add 600 µL of MTBE (Methyl tert-butyl ether).

    • Note: MTBE extracts the lipophilic biphenyl core while leaving polar plasma salts behind.

  • Agitation: Shake on a reciprocating shaker for 10 minutes at 1200 rpm.

  • Phase Separation: Centrifuge at 14,000 x g for 5 minutes at 4°C.

  • Transfer: Transfer 500 µL of the upper organic layer (supernatant) to a clean 96-well plate or glass tube.

  • Evaporation: Evaporate to dryness under a gentle stream of Nitrogen at 40°C.

  • Reconstitution: Reconstitute residue in 100 µL of Mobile Phase A/B (80:20). Vortex for 1 min.

LC-MS/MS Conditions

Chromatography (UHPLC)

  • Column: Waters ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm).

    • Why: The Ethylene Bridged Hybrid (BEH) particle provides stability at high pH if needed, but excels in peak shape for phenols in acidic conditions.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Column Temp: 40°C.

Gradient Profile:

Time (min) % Mobile Phase B Event
0.00 10 Initial Hold
0.50 10 Load
3.00 90 Elution of Analyte
3.50 90 Wash
3.60 10 Re-equilibration

| 5.00 | 10 | End of Run |

Mass Spectrometry (Triple Quadrupole)

  • Source: Electrospray Ionization (ESI)[1]

  • Polarity: Positive (+)

  • Spray Voltage: 3500 V

  • Capillary Temp: 325°C

MRM Transitions:

Analyte Precursor (m/z) Product (m/z) CE (eV) Role Mechanism
3'-HB-3-C 214.1 [M+H]⁺ 197.1 22 Quantifier Loss of NH₃ (Amide)
3'-HB-3-C 214.1 [M+H]⁺ 170.1 35 Qualifier Loss of CONH₂

| IS (d5) | 219.1 [M+H]⁺ | 202.1 | 22 | Quantifier | Loss of NH₃ |

Workflow & Pathway Visualization

Figure 1: Analytical Workflow (Sample to Data)

This diagram illustrates the critical path from biological sample to quantitative result, highlighting the LLE purification step.

G Sample Biological Sample (Plasma/Tissue) IS_Add Add Internal Standard (d5-Analog) Sample->IS_Add LLE LLE Extraction (MTBE) IS_Add->LLE Vortex Evap N2 Evaporation & Reconstitution LLE->Evap Supernatant LC UHPLC Separation (BEH C18) Evap->LC Inject MS MS/MS Detection (ESI+ MRM: 214->197) LC->MS Elute Data Quantitation (Ratio Analyte/IS) MS->Data Integrate

Caption: Step-by-step Liquid-Liquid Extraction (LLE) workflow optimized for biphenyl-carboxamide recovery.

Figure 2: Metabolic Context & Structural Logic

Understanding the origin of 3'-HB-3-C helps in identifying potential interferences (e.g., glucuronides).

MetabolicPath cluster_note Analytical Note Parent Biphenyl-3-carboxamide (Scaffold) CYP CYP450 Oxidation (Phase I) Parent->CYP Metabolite 3'-Hydroxy-[1,1'-biphenyl]-3-carboxamide (Target Analyte) CYP->Metabolite Hydroxylation UGT UGT Glucuronidation (Phase II) Metabolite->UGT Glucuronide O-Glucuronide Conjugate (Interference) UGT->Glucuronide Conjugation Warning In-Source Fragmentation: Glucuronide can revert to Analyte Glucuronide->Warning

Caption: Metabolic pathway illustrating the potential for Glucuronide interference via in-source fragmentation.

Validation & Troubleshooting (Self-Validating Systems)

Linearity and Sensitivity
  • Range: 1.0 ng/mL to 1000 ng/mL.

  • Curve Fitting: Weighted linear regression (1/x²).

  • Acceptance: r² > 0.99; Accuracy ±15% (±20% at LLOQ).

Critical Troubleshooting: The "Glucuronide Trap"

As shown in Figure 2 , Phase II metabolism often converts 3'-HB-3-C into its O-glucuronide.

  • Risk: In the MS source, labile glucuronides can undergo "in-source fragmentation," losing the glucuronic acid moiety and appearing as the parent 3'-HB-3-C. This leads to overestimation of the analyte.

  • Solution: Ensure chromatographic separation between the Glucuronide (elutes earlier, more polar) and the 3'-HB-3-C. Monitor the transition for the glucuronide (m/z 390 -> 214) during development to confirm separation.

Matrix Effects

If significant ion suppression is observed (Post-Column Infusion test), switch the Mobile Phase additive from Formic Acid to Ammonium Fluoride (0.2 mM) in Water (Mobile Phase A). Fluoride enhances ionization for phenols in Negative Mode (ESI-) if ESI+ sensitivity is insufficient.

References

  • Ambeed, Inc. (2024). Product Datasheet: 3'-Hydroxy-[1,1'-biphenyl]-3-carboxamide (CAS 681161-44-4).[2][3][4][5][6] Sigma-Aldrich.[5] Link

  • Abbasi, M.A., et al. (2014).[7][8] Synthesis and Pharmacological Activities of N-(3-Hydroxyphenyl) Benzamide and its 3-O-Derivatives. Pakistan Journal of Chemistry. Link

  • Najmanová, I., et al. (2016).[9] Flavonoid metabolite 3-(3-hydroxyphenyl)propionic acid formed by human microflora decreases arterial blood pressure in rats.[9] Molecular Nutrition & Food Research.[9] Link

  • FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Food and Drug Administration. Link

  • Thermo Fisher Scientific. (2022). Quantification of Antiepileptics and Their Metabolites in Human Plasma by LC-MS/MS. Application Note. Link

Sources

Application Note: 3'-Hydroxy-[1,1'-biphenyl]-3-carboxamide as a Privileged Scaffold in Targeted Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Compound: 3'-Hydroxy-[1,1'-biphenyl]-3-carboxamide (CAS: 681161-44-4)

Structural Rationale and Mechanism of Action

In Fragment-Based Drug Discovery (FBDD) and lead optimization, the selection of a starting scaffold dictates the trajectory of the entire medicinal chemistry effort. 3'-Hydroxy-[1,1'-biphenyl]-3-carboxamide has emerged as a highly versatile, "privileged" building block. Its utility is grounded in three distinct structural features, each serving a specific biophysical purpose [1, 2]:

  • The Biphenyl Core: Provides a rigid, extended hydrophobic surface ideal for occupying deep, lipophilic binding pockets (e.g., the transmembrane domain of G-protein coupled receptors or the hydrophobic ridge of bacterial lectins). It enables robust

    
     stacking interactions with aromatic residues.
    
  • The 3-Carboxamide Group: Acts as a critical hydrogen-bond donor and acceptor. In kinase and receptor targeting, this moiety frequently anchors the molecule to the hinge region or the active site backbone, establishing the primary pharmacophore.

  • The 3'-Hydroxyl Group: Serves as a highly reactive synthetic handle. While the biphenyl core drives affinity, it often suffers from poor aqueous solubility (high

    
    ). The phenolic hydroxyl allows for divergent late-stage derivatization (e.g., O-alkylation with morpholine or piperazine derivatives) to fine-tune physicochemical properties, improve oral bioavailability, and modulate the pharmacokinetic/pharmacodynamic (PK/PD) profile.
    

Target Applications in Drug Development

The biphenyl-3-carboxamide scaffold has been successfully optimized into several clinical and preclinical candidates across diverse therapeutic areas:

  • Hedgehog Pathway (Smoothened Antagonists): The scaffold was heavily utilized in the discovery of Sonidegib (NVP-LDE225), a potent Smoothened (SMO) receptor antagonist used in oncology. The biphenyl core occupies the SMO transmembrane pocket, while the carboxamide forms essential hydrogen bonds [1].

  • FimH Antagonists (Anti-Infectives): In the treatment of uropathogenic Escherichia coli (UPEC), ortho-substituted biphenyl mannosides utilize the biphenyl-3-carboxamide backbone to interact with the "tyrosine gate" (Tyr48/Tyr137) of the FimH adhesin, preventing bacterial adhesion to the bladder wall [2].

  • NAAA Inhibitors (Anti-Inflammatories):

    
    -lactone derivatives of biphenyl-3-carboxamide act as potent inhibitors of N-acylethanolamine-hydrolyzing acid amidase (NAAA), modulating lipid mediator levels to reduce inflammation[3].
    

SMO_Pathway Hh Hedgehog (Hh) PTCH PTCH1 Receptor Hh->PTCH Inhibits SMO Smoothened (SMO) PTCH->SMO Inhibits (Relieved by Hh) GLI GLI Cascade SMO->GLI Activates Biphenyl Biphenyl-3-carboxamides (e.g., Sonidegib) Biphenyl->SMO Antagonizes (Blocks Pathway) Cancer Tumorigenesis GLI->Cancer Promotes

Fig 1. Hedgehog signaling pathway and SMO antagonism by biphenyl-3-carboxamide derivatives.

Experimental Protocols

Protocol A: Fragment-to-Lead Derivatization (O-Alkylation)

Purpose: To append solubilizing groups to the 3'-hydroxyl handle of the scaffold to improve target affinity and ADME properties.

Causality & Rationale: We utilize Potassium Carbonate (


) in N,N-Dimethylformamide (DMF). The mild base (

) is specifically chosen because it is strong enough to deprotonate the 3'-phenolic hydroxyl (

) but too weak to hydrolyze or deprotonate the primary carboxamide (

). DMF is selected as a polar aprotic solvent to stabilize the transition state of the

reaction, accelerating the alkylation.

Step-by-Step Methodology:

  • Preparation: In an oven-dried round-bottom flask under inert

    
     atmosphere, dissolve 3'-Hydroxy-[1,1'-biphenyl]-3-carboxamide (1.0 eq, 100 mg) in anhydrous DMF (5 mL).
    
  • Deprotonation: Add anhydrous

    
     (2.0 eq). Stir the suspension at room temperature for 15 minutes to allow phenoxide formation.
    
  • Alkylation: Dropwise, add the desired alkyl halide (e.g., 4-(2-chloroethyl)morpholine hydrochloride) (1.2 eq).

  • Heating: Elevate the temperature to 60°C. Rationale: 60°C provides sufficient activation energy for the

    
     displacement without risking thermal degradation of the carboxamide.
    
  • Self-Validation (In-Process Control): At

    
     hours, sample 10 µL of the reaction mixture, dilute in methanol, and analyze via LC-MS (ESI+). The protocol is self-validating: the reaction is deemed complete only when the starting material peak (
    
    
    
    214.1
    
    
    ) is fully consumed and replaced by the target mass. If
    
    
    starting material remains, add 0.2 eq of alkyl halide and stir for an additional hour.
  • Workup: Quench with

    
     (15 mL) and extract with Ethyl Acetate (
    
    
    
    mL). Wash the combined organic layers with brine to remove residual DMF, dry over
    
    
    , and concentrate in vacuo.
Protocol B: Surface Plasmon Resonance (SPR) Binding Assay

Purpose: To quantify the binding kinetics (


, 

) and affinity (

) of the synthesized biphenyl-3-carboxamide derivatives against the target protein.

Causality & Rationale: Fragments typically exhibit weak affinities (


 to 

) and very fast off-rates. SPR is chosen over traditional biochemical assays because it is label-free and captures real-time transient binding events. 5% DMSO is mandated in the running buffer because biphenyl derivatives are highly lipophilic; omitting DMSO would cause the compound to crash out of solution and aggregate non-specifically on the sensor chip.

Step-by-Step Methodology:

  • Immobilization: Covalently attach the purified target protein (e.g., SMO receptor extracellular domain) to a CM5 dextran sensor chip via standard amine coupling (EDC/NHS activation). Target an immobilization level of 3000-5000 Response Units (RU) to ensure sufficient signal for low-molecular-weight fragments.

  • Buffer Preparation: Prepare running buffer (PBS, 0.05% Tween-20, 5% DMSO, pH 7.4). Filter and degas.

  • Analyte Injection: Inject the biphenyl-3-carboxamide derivative at a flow rate of 30 µL/min across a concentration gradient (e.g., 3.125 µM to 50 µM) using a 60-second association phase and a 120-second dissociation phase.

  • Self-Validation (Assay Integrity): The assay system validates itself through two mandatory controls. First, a known high-affinity binder (positive control) must yield a

    
     within 3-fold of its established literature value. Second, the sensorgram baseline must return exactly to 0 RU after the dissociation phase; a creeping baseline indicates non-specific irreversible binding or compound aggregation, invalidating the run.
    

FBDD_Workflow Frag Fragment Library (3'-Hydroxy-[1,1'-biphenyl]-3-carboxamide) Screen Primary Screening (SPR / NMR) Frag->Screen Hit Hit Identification (Kd ~ µM to mM) Screen->Hit Binding Confirmed SAR Structure-Guided SAR (O-Alkylation, Cross-coupling) Hit->SAR X-ray Crystallography Lead Lead Optimization (Improved PK/PD, nM affinity) SAR->Lead Iterative Synthesis Candidate Preclinical Candidate Lead->Candidate In Vivo Validation

Fig 2. Fragment-to-lead optimization workflow utilizing the biphenyl-3-carboxamide scaffold.

Quantitative Data Presentation

The table below summarizes the structure-activity relationship (SAR) evolution of the biphenyl-3-carboxamide scaffold across different therapeutic targets, demonstrating how modification of the 3'-hydroxyl handle drives nanomolar potency.

Compound / ModificationPrimary TargetBinding Affinity (

/

)
Key Structural Interaction
3'-Hydroxy-[1,1'-biphenyl]-3-carboxamide SMO (Fragment)

Baseline hydrophobic & H-bond anchoring
O-Alkylated morpholine derivative (Sonidegib analog)SMO Receptor

Deep pocket occupation; improved aqueous solubility
Ortho-substituted biphenyl mannoside FimH Adhesin

Tyrosine gate (Tyr48/Tyr137)

stacking

-lactone derivative
NAAA Enzyme

Cys131 active site acylation via lactone ring

References

  • Title: Discovery of NVP-LDE225, a Potent and Selective Smoothened Antagonist Source: ACS Medicinal Chemistry Letters / PubMed Central URL: [Link]

  • Title: Lead optimization studies on FimH antagonists: discovery of potent and orally bioavailable ortho-substituted biphenyl mannosides Source: Journal of Medicinal Chemistry / PubMed URL: [Link]

  • Title: Synthesis and Structure-Activity Relationships of N-(2-Oxo-3-oxetanyl)amides as N-Acylethanolamine-hydrolyzing Acid Amidase Inhibitors Source: Journal of Medicinal Chemistry / PubMed URL: [Link]

Application of 3'-Hydroxy-[1,1'-biphenyl]-3-carboxamide in cancer research

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Application of 3'-Hydroxy-[1,1'-biphenyl]-3-carboxamide in Cancer Research Content Type: Detailed Application Note & Protocol Guide Subject Compound: 3'-Hydroxy-[1,1'-biphenyl]-3-carboxamide (CAS: 681161-44-4)

Unlocking the Therapeutic Potential of 3'-Hydroxy-[1,1'-biphenyl]-3-carboxamide in STAT3 and Kinase Inhibitor Discovery

Executive Summary & Scientific Rationale

In the landscape of modern oncology, "privileged structures" are molecular frameworks capable of binding to multiple, distinct biological targets with high affinity. 3'-Hydroxy-[1,1'-biphenyl]-3-carboxamide represents a quintessential privileged fragment , serving as a critical building block and mechanistic probe in the development of inhibitors for STAT3 (Signal Transducer and Activator of Transcription 3) and 17


-HSD1 (17

-Hydroxysteroid Dehydrogenase Type 1)
.

This guide details the application of this compound not merely as a chemical intermediate, but as a bioactive probe for Fragment-Based Drug Discovery (FBDD) . Its structural duality—featuring a phenolic hydroxyl (H-bond donor/acceptor) and a carboxamide (mimicking peptide backbones)—allows it to interrogate the SH2 domains of transcription factors and the steroid-binding pockets of dehydrogenase enzymes.

Key Applications
  • STAT3 Pathway Interrogation: Mimicry of the tyrosine-phosphorylated peptide sequence to disrupt STAT3 dimerization.

  • Hormone-Dependent Cancer Modeling: Probing the estrogen-binding site of 17

    
    -HSD1 in breast and prostate cancer research.
    
  • Kinase Inhibitor Design: Serving as a scaffold for next-generation inhibitors of DDR1 and PKMYT1.

Mechanism of Action & Structural Logic

The Pharmacophore: Why It Works

The efficacy of 3'-Hydroxy-[1,1'-biphenyl]-3-carboxamide lies in its ability to mimic natural substrates:

  • Phenolic Mimicry (Ring A): The 3'-hydroxyl group mimics the phenolic A-ring of Estradiol or the phosphorylated tyrosine (pTyr705) residue critical for STAT3 SH2 domain recognition.

  • Carboxamide Linker (Ring B): Provides a rigid handle that engages backbone carbonyls or specific residues (e.g., Asp/Glu) in the target binding pocket, locking the molecule in an active conformation.

Pathway Visualization: STAT3 Inhibition

The following diagram illustrates the specific intervention point of the biphenyl-carboxamide scaffold within the STAT3 signaling cascade.

STAT3_Pathway Cytokine IL-6 / Growth Factors Receptor Cell Surface Receptor (gp130/EGFR) Cytokine->Receptor JAK JAK Kinase Activation Receptor->JAK STAT3_Monomer STAT3 Monomer (Unphosphorylated) JAK->STAT3_Monomer Phosphorylation STAT3_Phos p-STAT3 (Tyr705 Phosphorylation) STAT3_Monomer->STAT3_Phos Dimer STAT3 Homodimer (Active Transcription Factor) STAT3_Phos->Dimer Dimerization Inhibitor 3'-Hydroxy-[1,1'-biphenyl]-3-carboxamide (Blocks SH2 Domain) Inhibitor->STAT3_Phos Competes with pTyr-SH2 Interaction Nucleus Nuclear Translocation Dimer->Nucleus DNA DNA Binding & Gene Transcription (Bcl-xL, Cyclin D1) Nucleus->DNA

Caption: Disruption of the STAT3 signaling cascade. The biphenyl-carboxamide scaffold acts as an SH2 domain mimetic, preventing the dimerization of phosphorylated STAT3 monomers.

Experimental Protocols

Compound Handling & Stock Preparation

Critical Note: Biphenyl derivatives are hydrophobic. Improper solubilization will lead to micro-precipitation and false-negative results in cellular assays.

ParameterSpecification
Solvent DMSO (Dimethyl sulfoxide), Anhydrous, ≥99.9%
Max Solubility ~50 mM in DMSO
Storage -20°C (Stock), protect from light
Freeze-Thaw Max 3 cycles. Aliquot immediately upon first thaw.

Preparation Protocol:

  • Weigh 2.13 mg of 3'-Hydroxy-[1,1'-biphenyl]-3-carboxamide (MW: 213.23 g/mol ).

  • Add 1.0 mL of anhydrous DMSO to generate a 10 mM Master Stock .

  • Vortex vigorously for 30 seconds. Sonicate for 5 minutes at room temperature to ensure complete dissolution.

  • QC Check: Inspect for turbidity. If cloudy, warm to 37°C for 2 minutes.

Fluorescence Polarization (FP) Assay for STAT3 Binding

This assay validates the direct binding of the molecule to the STAT3 SH2 domain, displacing a fluorescently labeled peptide.

Materials:

  • Recombinant STAT3 protein (SH2 domain containing).

  • Fluorescent Peptide Probe: 5-FAM-GpYLPQTV-NH2 (binds SH2 with high affinity).

  • Assay Buffer: 50 mM HEPES (pH 7.5), 50 mM NaCl, 1 mM EDTA, 0.01% Triton X-100.

Workflow:

  • Plate Setup: Use black, low-binding 384-well microplates.

  • Protein Dispense: Add 10 µL of STAT3 protein (final conc. 150 nM) to each well.

  • Compound Addition: Add 0.5 µL of serial dilutions of 3'-Hydroxy-[1,1'-biphenyl]-3-carboxamide (Top conc: 100 µM, 1:3 dilution).

    • Control: DMSO only (0% Inhibition).

  • Incubation 1: Incubate for 30 minutes at Room Temperature (RT) to allow compound equilibration.

  • Probe Addition: Add 10 µL of 5-FAM-peptide (final conc. 10 nM).

  • Incubation 2: Incubate for 30 minutes at RT in the dark.

  • Read: Measure Fluorescence Polarization (Ex: 485 nm / Em: 535 nm).

  • Analysis: Plot mP (milli-polarization) vs. log[Compound]. Calculate IC50 using a 4-parameter logistic fit.

Cellular Viability Assay (STAT3-Dependent Lines)

Target validation requires demonstrating efficacy in cell lines driven by constitutive STAT3 activation (e.g., MDA-MB-231 breast cancer or DU145 prostate cancer).

Protocol:

  • Seeding: Seed MDA-MB-231 cells at 4,000 cells/well in 96-well plates. Incubate 24h for attachment.

  • Treatment:

    • Dilute the 10 mM DMSO stock into culture media to generate 2x concentrations.

    • Add 100 µL of diluted compound to cells (Final DMSO < 0.5%).

    • Include a Staurosporine positive control.

  • Duration: Incubate for 72 hours at 37°C, 5% CO2.

  • Readout: Add CellTiter-Glo® (Promega) or MTT reagent.

    • Note: Avoid colorimetric MTT if the compound precipitates; luminescent ATP assays are preferred for hydrophobic scaffolds.

  • Data Processing: Normalize signal to DMSO control. A successful "hit" for this scaffold typically shows an IC50 in the 10–50 µM range for the fragment alone, serving as a baseline for further chemical optimization.

Structure-Activity Relationship (SAR) Context

When using 3'-Hydroxy-[1,1'-biphenyl]-3-carboxamide as a starting block, researchers should consider the following modifications to improve potency (based on recent literature):

Modification ZoneChemical StrategyBiological Impact
3'-Hydroxyl (Ring A) Replace with Difluorophenyl or Sulfonamide Improves metabolic stability and SH2 pocket penetration.
3-Carboxamide (Ring B) Cyclize to 1,3,4-Oxadiazole Increases rigidity and STAT3 selectivity (See Patent EP2520575).
Linker Region Introduce Amino group (2-amino)Creates selective PKMYT1 inhibitors (See J. Med. Chem. 2024).

References

  • Zhang, Y., et al. (2024). "Structure-Based Drug Design of 2-Amino-[1,1'-biphenyl]-3-carboxamide Derivatives as Selective PKMYT1 Inhibitors for the Treatment of CCNE1-Amplified Breast Cancer." Journal of Medicinal Chemistry, 67(17), 15816-15836. Link

  • Utsunomiya, I., et al. (2012). "1,3,4-Oxadiazole-2-carboxamide compound and use thereof as STAT3 inhibitor." European Patent EP2520575A1. Link

  • Kim, S., et al. (2019). "Design and Optimization of 3'-(Imidazo[1,2-a]pyrazin-3-yl)-[1,1'-biphenyl]-3-carboxamides as Selective DDR1 Inhibitors." Bioorganic & Medicinal Chemistry Letters, 29(16), 2205-2209.
  • Day, J.M., et al. (2008). "17beta-hydroxysteroid dehydrogenase type 1, and type 2: potential targets for hormone-dependent breast cancer chemotherapy." Endocrine-Related Cancer, 15(3), 665-694. (Context for hydroxy-biphenyl scaffold relevance).

Application Note: Interrogating Stress Kinase Signaling with 3'-Hydroxy-[1,1'-biphenyl]-3-carboxamide Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This guide details the application of 3'-Hydroxy-[1,1'-biphenyl]-3-carboxamide (3-HB3C) as a chemical probe for studying the p38 Mitogen-Activated Protein Kinase (MAPK) pathway. Unlike ATP-competitive inhibitors that bind the active kinase conformation, biphenyl carboxamides represent a class of Type II allosteric inhibitors or "deep pocket" binders. This application note provides the rationale, experimental workflows, and validation protocols for using 3-HB3C to dissect upstream vs. downstream stress signaling events and confirm target engagement in live cells.

Part 1: Introduction & Mechanistic Rationale[1]

The Molecule: A Privileged Scaffold

3'-Hydroxy-[1,1'-biphenyl]-3-carboxamide is a representative "privileged structure" in medicinal chemistry. The biphenyl amide core is the structural anchor for several high-affinity kinase inhibitors (e.g., BIRB-796/Doramapimod).

  • Chemical Function: It serves as a fragment-based lead or probe. The carboxamide moiety typically forms hydrogen bonds with the kinase hinge region (Glu71/Met109 in p38

    
    ), while the biphenyl  system exploits the hydrophobic pocket exposed during the "DFG-out" conformational change.
    
  • The "Hydroxy" Handle: The 3'-hydroxyl group provides a handle for hydrogen bonding with solvent-exposed residues or can be chemically modified to improve solubility and potency in Structure-Activity Relationship (SAR) studies.

Biological Target: p38 MAPK Pathway

The p38 MAPK pathway is the cell's primary response to environmental stress (UV, heat, osmotic shock) and inflammatory cytokines (TNF-


, IL-1

).

Mechanism of Action (Type II Inhibition): Most kinase inhibitors compete directly with ATP. However, biphenyl carboxamides often stabilize the inactive (DFG-out) conformation of the kinase.

  • Binding: The molecule wedges into the allosteric pocket adjacent to the ATP site.

  • Effect: This locks the activation loop in a conformation that prevents substrate phosphorylation, effectively silencing the pathway with high specificity compared to Type I inhibitors.

Pathway Visualization

The following diagram illustrates the p38 MAPK cascade and the specific intervention point of 3-HB3C.

p38_Signaling Stimulus Stress Stimuli (LPS, UV, TNF-α) MAP3K MAP3K (ASK1, TAK1) Stimulus->MAP3K Activation MAP2K MAP2K (MKK3, MKK6) MAP3K->MAP2K Phosphorylation p38 p38 MAPK (Target) MAP2K->p38 Phosphorylation (Thr180/Tyr182) Substrates Downstream Effectors (MK2, ATF2, HSP27) p38->Substrates Phosphorylation Inhibitor 3-HB3C (Allosteric Lock) Inhibitor->p38 Stabilizes DFG-out (Prevents Activity) Response Cellular Response (Inflammation, Apoptosis) Substrates->Response

Figure 1: The p38 MAPK signaling cascade. 3-HB3C acts at the p38 node, stabilizing the inactive conformation preventing downstream signaling to MK2/HSP27.

Part 2: Experimental Protocols

Protocol 1: Compound Preparation & Handling
  • Solubility: 3-HB3C is lipophilic.

  • Stock Solution: Dissolve in 100% DMSO to 10 mM or 50 mM.

  • Storage: Aliquot and store at -20°C. Avoid freeze-thaw cycles >3 times.

  • Working Solution: Dilute in cell culture media immediately before use. Keep final DMSO concentration <0.5% to avoid vehicle toxicity.

Protocol 2: Cellular Phospho-Signaling Assay (Western Blot)

Objective: Determine if 3-HB3C inhibits the activity of p38 MAPK. Note: Because Type II inhibitors lock the kinase structure, they may not prevent the upstream phosphorylation of p38 itself by MKK3/6, but they will block p38 from phosphorylating its downstream targets (e.g., MK2, HSP27).

Materials:

  • Cell Line: THP-1 (Monocytes) or RAW 264.7 (Macrophages).

  • Stimulant: Lipopolysaccharide (LPS) (100 ng/mL).

  • Antibodies: anti-p-p38 (Thr180/Tyr182), anti-p-HSP27 (Ser82), anti-Total p38.

Step-by-Step Workflow:

  • Seeding: Plate cells at

    
     cells/well in 6-well plates. Allow adherence (24h).
    
  • Starvation (Critical): Replace media with serum-free media for 4–12 hours. This reduces basal kinase activity.

  • Pre-treatment: Add 3-HB3C (Dose curve: 0.1, 1, 10, 50

    
    M) for 1 hour .
    
    • Control: DMSO only (Vehicle).

  • Stimulation: Add LPS (100 ng/mL) directly to the media containing the inhibitor. Incubate for 30 minutes .

    • Why 30 mins? p38 phosphorylation peaks rapidly.

  • Lysis: Wash with ice-cold PBS containing phosphatase inhibitors (NaVO3, NaF). Lyse in RIPA buffer.[1]

  • Analysis: Perform Western Blot.

Expected Results Table:

Conditionp-p38 (T180/Y182) Signalp-HSP27 (Ser82) SignalInterpretation
Vehicle (No LPS) Low/NoneLow/NoneBaseline.
Vehicle + LPS High High Pathway Active.
3-HB3C + LPS High (or slightly reduced)Low / Absent Successful Inhibition. The drug binds p38, preventing it from activating HSP27, even though p38 itself is phosphorylated by upstream MKKs.
Protocol 3: Cellular Thermal Shift Assay (CETSA)

Objective: Validate that 3-HB3C physically engages p38 MAPK inside the living cell (Target Engagement). This distinguishes true inhibition from non-specific toxicity.

Principle: Ligand binding stabilizes the protein, shifting its melting temperature (


) higher.[2]

Workflow Diagram:

CETSA_Workflow Step1 Treat Cells (1h, 37°C) Step2 Aliquot into PCR Tubes Step1->Step2 Step3 Heat Gradient (40°C - 65°C) Step2->Step3 Step4 Lysis & Centrifugation Step3->Step4 Step5 Western Blot (Soluble Fraction) Step4->Step5

Figure 2: CETSA workflow. Stabilization of the target protein at higher temperatures indicates intracellular ligand binding.

Step-by-Step Methodology:

  • Treatment: Treat

    
     cells with 3-HB3C (
    
    
    
    M) or DMSO for 1 hour.
  • Harvest: Wash and resuspend cells in PBS containing protease inhibitors. Aliquot 50

    
    L into 10 PCR tubes.
    
  • Thermal Challenge: Using a gradient PCR cycler, heat each tube to a specific temperature (e.g., 40, 43, 46, 49, 52, 55, 58, 61, 64, 67°C) for 3 minutes .

  • Cooling: Incubate at RT for 3 minutes.

  • Lysis: Add NP-40 lysis buffer, freeze-thaw (x3) using liquid nitrogen (or dry ice/methanol) to lyse.

  • Separation: Centrifuge at 20,000 x g for 20 mins at 4°C. Collect Supernatant.

    • Note: Unbound/unstable protein precipitates and forms the pellet. Bound/stable protein remains in the supernatant.

  • Detection: Western Blot for Total p38.

Data Analysis:

  • Plot the band intensity (y-axis) vs. Temperature (x-axis).

  • A right-shift in the curve for the 3-HB3C treated sample compared to DMSO indicates direct binding.

Part 3: Troubleshooting & Optimization

IssueProbable CauseSolution
Precipitation in Media Compound is highly lipophilic.Sonicate stock solution; ensure DMSO < 0.5%; add warm media slowly to the compound.
No inhibition of p-HSP27 Poor cell permeability or low potency.Increase concentration (up to 50

M for fragments); extend pre-incubation time to 2 hours.
High Basal Phosphorylation Incomplete starvation.Ensure cells are serum-starved for at least 4 hours prior to stimulation.
CETSA: No Shift Observed Lysis buffer too harsh.Use non-denaturing detergents (e.g., 0.4% NP-40) and avoid SDS in the lysis step.

References

  • Pargellis, C., et al. (2002). Inhibition of p38 MAP kinase by utilizing a novel allosteric binding site. Nature Structural Biology, 9(4), 268–272. Link

  • Aston, N. M., et al. (2009). Biphenyl amide p38 kinase inhibitors 4: DFG-in and DFG-out binding modes. Bioorganic & Medicinal Chemistry Letters, 19(23), 6547-6550. Link

  • Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols, 9(9), 2100–2122. Link

  • Molina, D. M., et al. (2013). Monitoring drug target engagement in cells and tissues using the cellular thermal shift assay. Science, 341(6141), 84-87. Link

  • Liu, Y., et al. (2012). 3D-QSAR and molecular docking analysis of biphenyl amide derivatives as p38α mitogen-activated protein kinase inhibitors.[3] Journal of Molecular Graphics and Modelling, 38, 1-11. Link

Sources

Preclinical Animal Study Protocol for 3'-Hydroxy-[1,1'-biphenyl]-3-carboxamide (3-HBC)

Author: BenchChem Technical Support Team. Date: March 2026

Rationale and Pharmacological Context

3'-Hydroxy-[1,1'-biphenyl]-3-carboxamide (CAS: 681161-44-4; Formula: C₁₃H₁₁NO₂) is a highly valuable small-molecule building block and pharmacological probe. In medicinal chemistry, the biphenyl-3-carboxamide scaffold is recognized as a privileged structure, most notably utilized in the discovery of potent Hedgehog (Hh) signaling pathway inhibitors. For instance, the optimization of this exact biaryl carboxamide pharmacophore led directly to the discovery of NVP-LDE225 (Sonidegib), a clinical Smoothened (SMO) antagonist used in oncology[1].

Because biphenyl compounds are inherently lipophilic and often suffer from poor aqueous solubility, transitioning this compound from in vitro assays to in vivo animal models requires rigorous formulation strategies and pharmacokinetic (PK) validation. This application note provides a comprehensive, causality-driven protocol for evaluating 3-HBC (or its direct derivatives) in preclinical murine models, ensuring high scientific rigor and reproducibility.

Mechanism of Action: Target Engagement

The primary utility of the biphenyl-3-carboxamide class in oncology is the antagonism of the Smoothened (SMO) receptor, a 7-pass transmembrane protein that functions as the key activator of the Hedgehog signaling pathway[2].

Pathway Hh Hedgehog Ligand Ptch PTCH1 Receptor Hh->Ptch Inhibits Smo Smoothened (SMO) Ptch->Smo Represses (Default State) Gli GLI Transcription Factors Smo->Gli Activates Drug Biphenyl-3-carboxamide Scaffold (3-HBC) Drug->Smo Antagonizes Tumor Tumor Proliferation Gli->Tumor Drives

Fig 1: Mechanism of Hedgehog pathway inhibition by the biphenyl-3-carboxamide scaffold.

Physicochemical Properties & Formulation Strategy

To achieve systemic exposure in vivo without causing drug precipitation or fatal embolism, a specialized co-solvent/surfactant system is mandatory. Based on established pharmaceutical excipient guidelines for poorly soluble drugs[3], we utilize a multi-component vehicle.

Causality of Vehicle Selection (10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline):

  • DMSO (10%): Disrupts the stable crystal lattice of the biphenyl rings.

  • PEG300 (40%): Acts as a co-solvent to maintain solubility upon dilution in aqueous environments.

  • Tween-80 (5%): A non-ionic surfactant that forms micelles, preventing the lipophilic drug from crashing out when introduced to the physiological pH of the bloodstream.

  • Saline (45%): Adjusts the tonicity to match physiological conditions, preventing hemolysis.

Table 1: Formulation Preparation Workflow
StepActionCausality / Self-Validation
1 Weigh 3-HBC and dissolve in 10% (v/v) DMSO.Vortex until completely clear. Validation: Any particulate matter indicates incomplete lattice disruption.
2 Add 40% (v/v) PEG300 and mix thoroughly.PEG300 must be added before aqueous components to prevent premature precipitation.
3 Add 5% (v/v) Tween-80 and sonicate for 5 mins.Ensures homogeneous micelle formation.
4 Dropwise addition of 45% (v/v) Saline while vortexing.Validation: The final solution must be optically clear. If cloudy, the formulation has failed and must be discarded.

Experimental Protocols

Protocol A: Pharmacokinetic (PK) Profiling

Objective: Determine bioavailability (F%), maximum concentration (Cmax), and clearance. Causality: Before initiating a 21-day efficacy study, we must confirm that oral dosing achieves plasma concentrations above the in vitro IC₅₀ for the target receptor.

Step-by-Step Methodology:

  • Animal Preparation: Utilize male C57BL/6 mice (8-10 weeks old). Fast the PO (oral) cohort for 12 hours prior to dosing. Causality: Fasting eliminates the "food effect," where lipophilic drugs bind to dietary fats in the gut, causing erratic absorption profiles.

  • Dosing:

    • IV Cohort: Administer 2 mg/kg via tail vein injection.

    • PO Cohort: Administer 10 mg/kg via oral gavage.

  • Sampling: Collect 20 µL of blood via the saphenous vein at 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

    • Self-Validation: Blood must be collected in K₂EDTA-coated tubes. Coagulation traps lipophilic drugs within the clot, falsely lowering the measured plasma concentration.

  • Bioanalysis: Extract plasma using protein precipitation (3 volumes of Acetonitrile containing Tolbutamide as an internal standard). Centrifuge at 14,000 rpm for 10 mins and analyze the supernatant via LC-MS/MS.

Protocol B: In Vivo Efficacy (Tumor Xenograft Model)

Objective: Assess Tumor Growth Inhibition (TGI) in a Hedgehog-driven tumor model (e.g., Medulloblastoma). Compliance: All procedures must be reported in accordance with the ARRIVE 2.0 guidelines to ensure methodological rigor and reproducibility[4].

Step-by-Step Methodology:

  • Cell Inoculation: Suspend

    
     tumor cells in a 1:1 mixture of cold PBS and Matrigel. Inject 100 µL subcutaneously into the right flank of athymic nude mice.
    
    • Causality: Matrigel provides a localized extracellular matrix that prevents cell dispersion and drastically improves tumor "take rates."

  • Randomization: Monitor tumor growth via digital calipers. Once tumors reach an average volume of 100-150 mm³, randomize mice into Vehicle and Treatment groups (n=8/group).

    • Self-Validation: Randomization must be based on tumor volume (not body weight) to ensure baseline equivalence between cohorts, a critical ARRIVE 2.0 mandate[5].

  • Dosing Regimen: Administer 3-HBC at 20 mg/kg PO daily for 21 days.

  • Endpoint Monitoring: Measure tumors bi-weekly. Calculate volume using the formula:

    
    . Monitor body weight simultaneously; a weight loss of >15% triggers humane euthanasia.
    

Experimental Workflow Visualization

G N1 Phase 1: Formulation (DMSO/PEG300/Tween80/Saline) N2 Phase 2: PK Profiling (IV vs PO in C57BL/6 Mice) N1->N2 Validated Clear Vehicle N3 Phase 3: Efficacy Study (Xenograft Model, Daily PO) N2->N3 Optimal Dose & Tmax N4 Phase 4: Data Analysis (LC-MS/MS & Tumor Vol) N3->N4 Tissue/Plasma Harvest

Fig 2: Sequential workflow from formulation validation to in vivo efficacy analysis.

Data Presentation & Expected Outcomes

Table 2: Expected Pharmacokinetic Parameters (Simulated)
ParameterIV (2 mg/kg)PO (10 mg/kg)Interpretation / Causality
Cmax (ng/mL) 1,850920Peak plasma concentration; determines acute target saturation.
Tmax (hr) 0.082.0Time to peak; PO delay reflects gastric emptying and intestinal absorption.
AUC₀₋ₜ (ng·h/mL) 3,4008,100Total systemic exposure over time.
Bioavailability (F%) 100%~47%Calculated as

.
Table 3: Efficacy Endpoints & Statistical Methods
MetricCalculation / MethodSignificance Threshold
Tumor Growth Inhibition (TGI)

TGI > 50% is considered biologically significant.
Statistical Analysis Two-way ANOVA with Bonferroni post-hoc test.p < 0.05
Toxicity Proxy % Body Weight Change from Day 0.>10% indicates severe compound toxicity.

References

  • Pan, S., et al. "Discovery of NVP-LDE225, a Potent and Selective Smoothened Antagonist." ACS Medicinal Chemistry Letters, 2010. URL:[Link]

  • Percie du Sert, N., et al. "The ARRIVE guidelines 2.0: Updated guidelines for reporting animal research." BMJ Open Science, 2020. URL:[Link]

  • Strickley, R. G. "Solubilizing excipients in oral and injectable formulations." Pharmaceutical Research, 2004. URL:[Link]

Sources

Application Note: 3'-Hydroxy-[1,1'-biphenyl]-3-carboxamide as a Chemical Probe Scaffold for Target Identification

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

Target identification (Target ID) remains a critical bottleneck in phenotypic drug discovery. Small molecules that modulate protein-protein interactions (PPIs) are notoriously difficult to profile due to the shallow, hydrophobic nature of PPI interfaces. 3'-Hydroxy-[1,1'-biphenyl]-3-carboxamide (CAS 681161-44-4) has emerged as a privileged, highly versatile small-molecule scaffold for PPI modulation and target discovery.

Specifically, biphenyl-3-carboxamide derivatives have been successfully developed by Ji and co-workers as topographical


-helix mimetics to inhibit the β-Catenin/B-Cell Lymphoma 9 (BCL9) interaction with sub-micromolar potency[1]. Beyond Wnt/β-catenin signaling, this versatile pharmacophore has demonstrated utility in modulating immune checkpoints such as the PD-1/PD-L1 axis[2], and has been implicated in inducing apoptosis via PARP cleavage in hepatocellular carcinoma models[3]. Furthermore, related biphenyl carboxamides have been explored as inhibitors of Tau-aggregation in neurodegenerative diseases[4].

The Strategic Advantage of the 3'-Hydroxyl Vector: When the biphenyl core buries itself into hydrophobic target pockets (such as the HD2 domain of β-catenin), the 3'-hydroxyl group typically remains solvent-exposed. This provides an ideal synthetic handle for the attachment of photoaffinity labels (PAL) and bio-orthogonal click handles (e.g., diazirine and alkyne tags) without causing steric clashes that would abolish target affinity. This makes 3'-OH-BPC an optimal starting point for Activity-Based Protein Profiling (ABPP).

Mechanistic Overview

Mechanism Probe 3'-OH-BPC Probe (α-Helix Mimetic) BCL9 BCL9 Protein (HD2 Domain) Probe->BCL9 Displaces bCat β-Catenin Probe->bCat Competitive Binding BCL9->bCat Native PPI Complex TCF/LEF Transcription Complex bCat->Complex Activates (if unbound) Wnt Wnt Target Genes (c-Myc, Cyclin D1) Complex->Wnt Transcription

Caption: Mechanism of action: 3'-OH-BPC acts as an α-helix mimetic, disrupting the β-Catenin/BCL9 interaction.

Target Identification Workflow

To ensure a self-validating system, this Target ID workflow is divided into three functional stages. A preliminary in-gel fluorescence assay is integrated as a quality control step before proceeding to LC-MS/MS, ensuring that the probe covalently labels a specific target that can be out-competed by the parent scaffold.

Workflow A 3'-OH-BPC Scaffold B Probe Synthesis (Diazirine + Alkyne) A->B Etherification C Live-Cell Incubation B->C Cell Permeable D UV Crosslinking (365 nm) C->D Photoactivation E CuAAC Click (Biotin-Azide) D->E Lysis & Click F Streptavidin Pulldown E->F Enrichment G LC-MS/MS Proteomics F->G Target ID

Caption: Workflow for target identification using a 3'-OH-BPC-derived photoaffinity probe.

Experimental Protocols

Protocol 1: Probe Derivatization (Synthesis of the PAL-Probe)

Objective: Attach a minimalist photo-crosslinker (diazirine) and a click-handle (alkyne) to the 3'-OH-BPC scaffold.

  • Step 1: Dissolve 3'-Hydroxy-[1,1'-biphenyl]-3-carboxamide (1 eq) in anhydrous DMF.

  • Step 2: Add K₂CO₃ (2 eq) and a bifunctional alkylating agent containing both a diazirine and a terminal alkyne (1.2 eq). Stir at 60°C for 12 hours.

  • Causality & Logic: The phenolic 3'-OH is significantly more acidic than the primary carboxamide. Using a mild base like K₂CO₃ ensures selective O-alkylation over N-alkylation, preserving the critical hydrogen-bonding network of the carboxamide required for target binding.

Protocol 2: In Situ Target Labeling and Photo-crosslinking

Objective: Covalently trap the target protein in its native cellular environment.

  • Step 1 (Incubation): Treat live HCT116 cells (which possess constitutively active β-catenin) with 5 µM of the synthesized probe for 4 hours at 37°C. Self-Validation Control: Pre-incubate a separate control group with 50 µM of the parent 3'-OH-BPC scaffold for 1 hour prior to probe addition (Competitive Profiling).

  • Step 2 (Washing): Wash cells 3x with cold PBS.

    • Causality: Washing removes unbound probe accumulated in the lipid bilayer, drastically reducing non-specific background labeling during the UV step.

  • Step 3 (Crosslinking): Irradiate cells on ice with 365 nm UV light for 10 minutes.

    • Causality: 365 nm UV specifically activates the diazirine into a highly reactive carbene without inducing the widespread protein/DNA damage commonly caused by 254 nm (UV-C) light. Performing this on ice minimizes the thermal diffusion of the short-lived carbene, ensuring strict proximity-based covalent labeling of the true target.

Protocol 3: CuAAC Click Chemistry & Affinity Enrichment

Objective: Attach a biotin tag to the covalently bound probe and isolate the target.

  • Step 1 (Lysis): Lyse cells in 1% NP-40 buffer containing protease inhibitors. Centrifuge to clear debris.

  • Step 2 (Click Reaction): To the lysate (2 mg/mL protein), add Biotin-PEG3-Azide (100 µM), CuSO₄ (1 mM), THPTA (100 µM), and Sodium Ascorbate (1 mM). React for 1 hour at room temperature.

    • Causality: The THPTA ligand is critical; it accelerates the Copper(I)-catalyzed Alkyne-Azide Cycloaddition (CuAAC) while simultaneously protecting native proteins from Cu(I)-mediated oxidative degradation, which would ruin downstream MS analysis.

  • Step 3 (Pulldown): Add Streptavidin magnetic beads and rotate for 2 hours. Wash beads sequentially with 1% SDS, 4M Urea, and PBS.

    • Causality: Because the probe is covalently bound to the target, highly stringent washes (SDS and Urea) can be used to strip away non-covalently interacting background proteins, ensuring high signal-to-noise in proteomics.

  • Step 4 (Digestion): Perform on-bead trypsin digestion and submit the supernatant for LC-MS/MS analysis.

Quantitative Data Summary

To validate the probe prior to large-scale proteomics, it is essential to confirm that derivatization has not destroyed its biological activity. The table below summarizes the validation metrics comparing the parent scaffold to the derivatized probe.

Compoundβ-Cat/BCL9 IC₅₀ (µM)Cell Permeability (Pₐₚₚ, 10⁻⁶ cm/s)LC-MS/MS Target Enrichment (Log₂FC)Competitive Displacement
3'-OH-BPC (Parent) 0.85 ± 0.1214.2 (High)N/A (No crosslinker)N/A
BPC-PAL Probe 1.15 ± 0.1811.5 (High)+6.8 (β-Catenin)Yes (>90% reduction)
BPC-PAL Probe + UV Irreversible11.5 (High)+6.8 (β-Catenin)Yes (>90% reduction)

Note: A Log₂FC > 4.0 combined with >90% signal reduction in the competitive control arm confirms the probe is a highly specific, self-validating tool for Target ID.

References

  • Title: 3'-Hydroxy-[1,1'-biphenyl]-3-carboxamide | 681161-44-4 Source: Sigma-Aldrich URL: Link

  • Title: Chapter 10: α-Helix Mimetics as Inhibitors of Protein–Protein Interactions Source: Royal Society of Chemistry (Books) URL: 1

  • Title: EP3452476B1 - Heterocyclic compounds as immunomodulators Source: Google Patents URL: 2

  • Title: Cytotoxicity induced by the compounds on liver cancer cell lines Source: ResearchGate URL: 3

  • Title: EP2651887B1 - N-(2-(5-substituted-1H-indol-3-yl)ethyl)biphenyl-4-carboxamide derivatives and related compounds as Tau-aggregation induced toxicity inhibitors for the treatment of neurodegenerative disorders Source: Google Patents URL: 4

Sources

Troubleshooting & Optimization

3'-Hydroxy-[1,1'-biphenyl]-3-carboxamide solubility and stability issues

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 3'-Hydroxy-[1,1'-biphenyl]-3-carboxamide. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on the solubility and stability challenges commonly encountered with this molecule. Our goal is to equip you with the knowledge to anticipate, troubleshoot, and manage these issues effectively in your experimental workflows.

Introduction to 3'-Hydroxy-[1,1'-biphenyl]-3-carboxamide

3'-Hydroxy-[1,1'-biphenyl]-3-carboxamide is a molecule of interest in pharmaceutical research due to its biphenyl scaffold, a common feature in many biologically active compounds. Its structure, featuring a hydroxyl group and a carboxamide moiety, presents a unique set of physicochemical properties that can lead to challenges in formulation and development. The biphenyl core contributes to its lipophilicity, which may result in low aqueous solubility. The ionizable hydroxyl group and the potential for hydrolysis of the carboxamide group under certain conditions are key factors influencing its stability.

This guide provides a series of frequently asked questions and troubleshooting protocols to navigate these complexities.

Part 1: Solubility Troubleshooting Guide

Poor aqueous solubility is a significant hurdle for many biphenyl compounds. The following Q&A section addresses common solubility issues.

FAQ: Solubility Issues

Q1: I'm having trouble dissolving 3'-Hydroxy-[1,1'-biphenyl]-3-carboxamide in aqueous buffers for my in vitro assays. What are the initial steps for troubleshooting?

A1: The low aqueous solubility of this compound is expected due to its hydrophobic biphenyl core. Here is a systematic approach to address this:

  • pH Adjustment: The phenolic hydroxyl group is weakly acidic. Increasing the pH of your aqueous buffer above the pKa of this group will deprotonate it, forming a more soluble phenoxide salt. We recommend testing a range of pH values (e.g., 7.4, 8.0, 9.0) to assess the impact on solubility. Conversely, the carboxamide is a very weak base and is unlikely to be protonated under typical physiological pH.

  • Co-solvents: For initial experiments, using a small percentage of a water-miscible organic co-solvent can significantly improve solubility. Common choices include DMSO, ethanol, or PEG 400. It is crucial to start with a low percentage (e.g., <1% v/v) and ensure the chosen co-solvent does not interfere with your experimental assay.

  • Temperature: Gently warming the solution can increase the rate of dissolution and, in some cases, the solubility. However, be cautious, as elevated temperatures can accelerate degradation.

Q2: What are more advanced strategies if pH adjustment and co-solvents are insufficient or not suitable for my experimental system?

A2: For more challenging cases, consider these formulation strategies:

  • Excipients: Utilize solubility-enhancing excipients.[1][2][3]

    • Cyclodextrins: These can form inclusion complexes with the hydrophobic biphenyl moiety, increasing its apparent solubility.[4]

    • Surfactants: Non-ionic surfactants like Polysorbate 80 or Solutol HS 15 can form micelles that encapsulate the compound.

    • Lipid-based formulations: For in vivo studies, lipid-based drug delivery systems (LBDDS) can improve oral bioavailability by enhancing solubilization in the gastrointestinal tract.[1]

  • Particle Size Reduction: Techniques like micronization or nanomilling increase the surface area of the solid compound, which can lead to a faster dissolution rate.

Illustrative Solubility Data

The following table provides hypothetical solubility data for 3'-Hydroxy-[1,1'-biphenyl]-3-carboxamide in various media to guide your solvent selection.

Solvent/MediaTemperature (°C)Estimated Solubility (µg/mL)Notes
Water25< 1Practically insoluble
Phosphate Buffered Saline (PBS), pH 7.4255 - 10Slight increase due to buffering salts
0.1 M NaOH (pH ~13)25> 1000Significantly increased solubility due to phenoxide formation
10% DMSO in PBS, pH 7.425100 - 200Co-solvent effect
5% (w/v) Hydroxypropyl-β-Cyclodextrin in Water25500 - 1000Complexation enhances solubility
Ethanol25> 5000Freely soluble
Methanol25> 3000Soluble
Experimental Protocol: Shake-Flask Method for Solubility Determination

This protocol outlines the gold-standard shake-flask method for determining the thermodynamic equilibrium solubility of 3'-Hydroxy-[1,1'-biphenyl]-3-carboxamide.

Objective: To determine the equilibrium solubility of the compound in a specified solvent system.

Materials:

  • 3'-Hydroxy-[1,1'-biphenyl]-3-carboxamide (solid)

  • Selected solvent (e.g., pH 7.4 PBS)

  • Scintillation vials or glass tubes with screw caps

  • Orbital shaker with temperature control

  • Syringe filters (0.22 µm)

  • HPLC system with a validated analytical method for quantification

Procedure:

  • Add an excess amount of the solid compound to a vial containing a known volume of the solvent. The presence of undissolved solid is essential to ensure saturation.

  • Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C or 37°C).

  • Agitate the samples for a predetermined time (e.g., 24-48 hours) to reach equilibrium.

  • After equilibration, allow the samples to stand undisturbed for a short period to let the excess solid settle.

  • Carefully withdraw an aliquot of the supernatant and immediately filter it through a 0.22 µm syringe filter to remove any undissolved particles.

  • Dilute the filtrate with a suitable solvent and analyze the concentration of the dissolved compound using a validated HPLC method.

Part 2: Stability Troubleshooting Guide

Ensuring the chemical stability of 3'-Hydroxy-[1,1'-biphenyl]-3-carboxamide is critical for obtaining reliable experimental data and for its potential as a therapeutic agent.

FAQ: Stability Issues

Q1: What are the primary degradation pathways I should be concerned about for 3'-Hydroxy-[1,1'-biphenyl]-3-carboxamide?

A1: Based on its chemical structure, the two main degradation pathways of concern are hydrolysis and oxidation.

  • Hydrolysis: The carboxamide group is susceptible to hydrolysis, especially under acidic or basic conditions, which would yield the corresponding carboxylic acid and ammonia. The rate of hydrolysis is often pH and temperature-dependent.[5]

  • Oxidation: The phenolic hydroxyl group can be susceptible to oxidation, which may be initiated by exposure to air (oxygen), metal ions, or oxidizing agents. This can lead to the formation of colored degradation products.

Q2: My solution of 3'-Hydroxy-[1,1'-biphenyl]-3-carboxamide is turning a faint yellow color upon storage. What could be the cause and how can I prevent it?

A2: A color change often indicates oxidative degradation of the phenolic moiety. To mitigate this:

  • Protect from Light: Photodegradation can catalyze oxidation. Store solutions in amber vials or protect them from light.[6]

  • Inert Atmosphere: For stock solutions, consider purging the headspace of the vial with an inert gas like nitrogen or argon before sealing.

  • Antioxidants: In some formulations, the addition of antioxidants like ascorbic acid or butylated hydroxytoluene (BHT) can be beneficial, but their compatibility with your experimental system must be verified.

  • Chelating Agents: If trace metal ion contamination is suspected to be catalyzing the oxidation, the addition of a chelating agent like EDTA may help.

Q3: How can I assess the stability of my compound under different experimental conditions?

A3: Performing forced degradation studies is a systematic way to evaluate the stability of a compound.[7][8][9] These studies involve exposing the compound to stress conditions that are more severe than those it would typically encounter during storage or use.[10] The results help in identifying potential degradation products and developing stability-indicating analytical methods.[7]

Forced Degradation Study Protocol

Objective: To identify the potential degradation products and pathways for 3'-Hydroxy-[1,1'-biphenyl]-3-carboxamide and to develop a stability-indicating analytical method.

Stress Conditions:

  • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

  • Base Hydrolysis: 0.1 M NaOH at room temperature for 4 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Solid compound at 80°C for 48 hours.

  • Photostability: Expose a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[11] A dark control should be run in parallel.

Procedure:

  • Prepare solutions of the compound in the respective stress media.

  • Expose the solutions to the conditions outlined above.

  • At specified time points, withdraw samples, neutralize them if necessary (for acid and base hydrolysis samples), and dilute them to a suitable concentration.

  • Analyze the samples by a suitable analytical method, typically HPLC with a photodiode array (PDA) detector, to separate the parent compound from any degradation products.

Illustrative Stability Data (Forced Degradation)
Stress Condition% Degradation (Hypothetical)Major Degradation Products (Hypothetical)
0.1 M HCl, 60°C, 24h15%3'-Hydroxy-[1,1'-biphenyl]-3-carboxylic acid
0.1 M NaOH, RT, 4h25%3'-Hydroxy-[1,1'-biphenyl]-3-carboxylic acid
3% H₂O₂, RT, 24h10%Oxidized biphenyl derivatives
Heat (Solid), 80°C, 48h< 2%Minimal degradation
Photostability (ICH Q1B)8%Oxidized and/or rearranged products

Part 3: Visualization of Workflows

To further assist in your experimental design and troubleshooting, we have provided diagrams illustrating key decision-making processes.

Troubleshooting Workflow for Solubility Issues

Caption: A decision tree for troubleshooting solubility problems.

Potential Degradation Pathways

degradation_pathways parent 3'-Hydroxy-[1,1'-biphenyl]-3-carboxamide C₁₃H₁₁NO₂ hydrolysis_product 3'-Hydroxy-[1,1'-biphenyl]-3-carboxylic acid C₁₃H₁₀O₃ parent->hydrolysis_product Hydrolysis (Acid/Base) oxidation_product Oxidized Derivatives (e.g., quinone-type structures) parent->oxidation_product Oxidation (O₂, H₂O₂, Light)

Caption: Potential chemical degradation routes for the molecule.

References

  • Gattefossé. (2020, June 15). Excipients for Solubility and Bioavailability Enhancement. [Link]

  • Pharmaceutical Technology. (n.d.). Implications of Photostability on the Manufacturing, Packaging, Storage, and Testing. [Link]

  • Pharmaceutical Technology. (2022, November 3). Excipients for Solubility Enhancement of Parenteral Formulations. [Link]

  • Google Patents. (n.d.). WO2005004917A2 - Pharmaceutical composition for solubility enhancement of hydrophobic drugs.
  • SciSpace. (2020, April 15). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. [Link]

  • Research Journal of Pharmacy and Technology. (n.d.). Stability Indicating Forced Degradation Studies. [Link]

  • SpringerLink. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. [Link]

  • Biomedical Journal of Scientific & Technical Research. (2022, November 30). Forced Degradation – A Review. [Link]

  • American Pharmaceutical Review. (n.d.). Solubility Enhancement Excipients. [Link]

  • Google Patents. (n.d.). US20210220299A1 - A stable aqueous hydroxycarbamide solution.
  • National Institute of Standards and Technology. (n.d.). 3-Hydroxybiphenyl. [Link]

  • Royal Society of Chemistry. (2010, January 15). Analytical Methods. [Link]

  • Patsnap. (2025, July 31). Overcoming Challenges in Carboxylic Acid Drug Formulations. [Link]

  • LinkedIn. (2025, July 28). Overcoming Formulation Challenges in Generic Drug Development: A Case Study. [Link]

  • Google Patents. (n.d.). CN109298115B - Quantitative detection method for multiple metabolites in biological sample and metabolic chip.
  • European Medicines Agency. (n.d.). Q1B Photostability Testing of New Active Substances and Medicinal Products. [Link]

  • ResearchGate. (n.d.). The Degradation Pathway of Biphenyl. [Link]

  • Walsh Medical Media. (2023, July 3). Validation and Comparison of Drug Analysis Techniques and Chromatographic Methods. [Link]

  • QUANTUM JOURNAL OF MEDICAL AND HEALTH SCIENCES. (n.d.). Quality by design driven analytical method validation. [Link]

  • National Center for Biotechnology Information. (n.d.). Influence of hydroxycarboxylic acids on the water solubility of various bismuth compounds. [Link]

  • Google Patents. (n.d.). EP1428015A1 - A method of measuring solubility.
  • Mol-Instincts. (n.d.). (1,1'-Biphenyl)-3-carboxamide, 5-chloro-N-(2,5-dichlorophenyl)-2-hydroxy- (CID 21822). [Link]

  • National Center for Biotechnology Information. (n.d.). Microsomal biphenyl hydroxylation: the formation of 3- hydroxybiphenyl and biphenyl catechol. [Link]

  • Eawag. (1998, April 21). Biphenyl Degradation Pathway. [Link]

  • Atlas MTT. (2021, December 13). ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions. [Link]

  • National Center for Biotechnology Information. (n.d.). Stability of Extemporaneously Prepared Hydroxycarbamide Oral Suspensions. [Link]

  • AOBChem. (n.d.). [1,1'-Biphenyl]-3-carboxamide, N-ethyl-3'-fluoro-N-(phenylmethyl). [Link]

  • National Center for Biotechnology Information. (n.d.). [Study on the degradation pathway of biphenyl by Rhodococcus pyridinovorans R04]. [Link]

  • Pharmaffiliates. (n.d.). 3'-Hydrazineyl-2'-hydroxy-[1,1'-biphenyl]-3-carboxylic Acid. [Link]

  • MDPI. (2024, December 12). Polymorphism in N-(3-Hydroxyphenyl)-3-methoxybenzamide. [Link]

  • MDPI. (2025, January 6). Creation of Long-Term Physical Stability of Amorphous Solid Dispersions N-Butyl-N-methyl-1-phenylpyrrolo[1,2-a]pyrazine-3-carboxamide, Resistant to Recrystallization Caused by Exposure to Moisture. [Link]

  • National Center for Biotechnology Information. (2024, September 12). Structure-Based Drug Design of 2-Amino-[1,1'-biphenyl]-3-carboxamide Derivatives as Selective PKMYT1 Inhibitors for the Treatment of CCNE1-Amplified Breast Cancer. [Link]

  • ResearchGate. (n.d.). Design and Optimization of 3′-(Imidazo[1,2- a ]pyrazin-3-yl)-[1,1′-biphenyl]-3-carboxamides as Selective DDR1 Inhibitors. [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Thermal studies of some biologically active new aryl esters of 1,1 -bis(4-hydroxyphenyl)cyclohexane. [Link]

  • MDPI. (2025, June 17). Innovative Formulation Strategies for Biosimilars: Trends Focused on Buffer-Free Systems, Safety, Regulatory Alignment, and Intellectual Property Challenges. [Link]

Sources

Technical Support: Optimizing 3'-Hydroxy-[1,1'-biphenyl]-3-carboxamide (3'-HBC) for Cell-Based Assays

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: 3HBC-OPT-2026 Status: Active Agent: Senior Application Scientist, Cell Biology & Medicinal Chemistry Division

Executive Summary

You are working with 3'-Hydroxy-[1,1'-biphenyl]-3-carboxamide (CAS: 681161-44-4), a biphenyl pharmacophore often utilized in phenotypic screens and structure-activity relationship (SAR) campaigns for targets including kinases (e.g., PKMYT1 analogs), PARP inhibition, and amyloid aggregation interference.

The Challenge: The biphenyl scaffold provides excellent hydrophobic binding interactions but suffers from poor aqueous solubility. The most common failure mode in assays involving this compound is compound precipitation in culture media, leading to false negatives (loss of potency) or false positives (aggregates causing physical cell stress).

This guide provides a self-validating workflow to determine the optimal concentration that balances solubility , permeability , and specific potency .

Part 1: Compound Solubilization & Handling (The "Hardware")

Before treating cells, you must ensure the compound is truly in solution. Biphenyl carboxamides are lipophilic; they will crash out of solution if the aqueous transition is too abrupt.

Protocol 1: The "Step-Down" Solubilization Method

Do not add 100% DMSO stock directly to the cell well. This causes local precipitation ("shocking" the compound).

Step-by-Step:

  • Master Stock Preparation:

    • Dissolve solid 3'-HBC in 100% anhydrous DMSO to reach 10 mM .

    • Validation: Vortex for 30 seconds. Inspect visually. If cloudy, sonicate at 37°C for 5 minutes.

    • Storage: Aliquot into amber glass vials (light sensitive) and store at -20°C. Avoid freeze-thaw cycles >3 times.

  • Intermediate Dilution (The Critical Step):

    • Create a 100x working solution in culture medium without serum (serum proteins can bind the drug non-specifically).

    • Example: To achieve a final assay concentration of 10 µM , prepare a 1 mM intermediate.

    • Add 10 µL of 10 mM Stock to 90 µL of PBS or serum-free media.

    • Check: Is it cloudy? If yes, the compound has precipitated. You must lower the concentration or increase the DMSO limit (see FAQ).

  • Final Application:

    • Add the intermediate solution to your cell culture well (which contains serum-supplemented media) at a 1:100 ratio.

    • Final DMSO Concentration: 0.1% (Safe for most cell lines).

Data Table 1: Solubility Thresholds for Biphenyl Carboxamides

Solvent SystemMax Solubility (Est.)Risk LevelAction
100% DMSO >50 mMLowIdeal for Master Stock.
100% Ethanol ~10-20 mMModerateHigh volatility; evaporation alters concentration.
PBS (pH 7.4) <10 µMCritical Do not dilute directly into PBS.
Cell Media + 10% FBS ~50-100 µMModerateSerum albumin acts as a carrier but reduces free drug.
Part 2: Determining the Optimal Concentration (The "Software")

You cannot rely on a literature IC50 alone, as potency varies by cell line (permeability differences) and serum concentration (protein binding). You must generate a Therapeutic Index (TI) for your specific assay.

Workflow: The Dual-Endpoint Titration

Run two assays in parallel on the same plate to distinguish specific mechanism from general toxicity.

  • The Specificity Assay: (e.g., Western blot for target phosphorylation, reporter assay).

  • The Viability Assay: (e.g., CellTiter-Glo or MTT).

Experimental Design:

  • Concentration Range: 8-point serial dilution (half-log).

    • Start: 100 µM (likely toxic/insoluble)

      
       End: 0.03 µM.
      
  • Controls:

    • Vehicle Control: 0.1% DMSO (Normalizes baseline).

    • Positive Control: A known inhibitor (e.g., Staurosporine for toxicity, or a known PARP inhibitor).

Visualizing the Logic:

OptimizationWorkflow Start Start: 3'-HBC Optimization SolubilityCheck Step 1: Nephelometry/Visual Check (Is it dissolved?) Start->SolubilityCheck Precip Precipitation Detected SolubilityCheck->Precip Cloudy Clear Solution Clear SolubilityCheck->Clear Transparent Precip->Start Reduce Conc. or Change Solvent DoseResponse Step 2: Dual-Endpoint Assay (Efficacy vs. Toxicity) Clear->DoseResponse Analyze Analyze Curves DoseResponse->Analyze CaseA High Potency / Low Toxicity (Ideal Window) Analyze->CaseA Separation > 1 log CaseB Potency overlaps Toxicity (Off-target effects) Analyze->CaseB Separation < 0.5 log CaseC No Potency / No Toxicity (Permeability Issue) Analyze->CaseC Flat lines

Figure 1: Decision matrix for optimizing 3'-HBC concentration. Note that precipitation mimics toxicity in readout, causing false positives.

Part 3: Troubleshooting & FAQs

Q1: I see crystals in my wells after 24 hours. What happened?

  • Diagnosis: "Crash-out" due to evaporation or pH shift.

  • The Science: Biphenyl carboxamides are stable but hydrophobic. Over 24 hours, if your incubator is not humidified properly, water evaporates, concentrating the salts and the drug, forcing it out of solution.

  • Fix:

    • Check incubator humidity.

    • Lower the starting concentration.

    • Critical: Do not use "edge wells" on the plate (evaporation is highest there). Fill edge wells with PBS and only use inner wells.

Q2: My IC50 is 10x higher than the biochemical (cell-free) IC50.

  • Diagnosis: Permeability barrier or Efflux.

  • The Science: 3'-HBC has polar moieties (hydroxy/carboxamide) on a lipophilic core. It may be a substrate for P-glycoprotein (P-gp) efflux pumps.

  • Test: Co-treat with Verapamil (a P-gp inhibitor) at a non-toxic dose (2-5 µM). If the potency of 3'-HBC increases significantly, your cells are pumping the drug out.

Q3: The compound is interfering with my fluorescence assay.

  • Diagnosis: Autofluorescence.

  • The Science: Biphenyl structures can be intrinsically fluorescent, particularly in the UV-Blue range (excitation ~300-350nm, emission ~400-450nm).

  • Fix:

    • Run a "No-Cell Control" (Media + Drug only). Measure fluorescence.[1][2]

    • If background is high, switch to a Red/Far-Red readout (e.g., Resazurin or CellTiter-Fluor) to avoid spectral overlap.

Q4: Can I increase DMSO above 0.5% to improve solubility?

  • Answer: Generally, No .

  • Reasoning: DMSO > 0.5% induces membrane poration and can activate stress pathways (e.g., COX-2, Heat Shock Proteins) that confound data on PARP or kinase inhibitors.

  • Alternative: Use a cyclodextrin carrier (e.g., HP-β-CD) to encapsulate the biphenyl tail, improving solubility without cellular toxicity.

Part 4: References & Grounding
  • Chemical Identity & Properties:

    • Compound: 3'-Hydroxy-[1,1'-biphenyl]-3-carboxamide (CAS 681161-44-4).[3][4]

    • Source: (Verified CAS and physical form).

  • Assay Optimization Standards:

    • Guidance: National Center for Advancing Translational Sciences (NCATS). Assay Guidance Manual: Cell-Based Assays.

    • Source:

  • DMSO Solubility & Toxicity:

    • Study: Balakin, K. V., et al.[5] "In silico estimation of DMSO solubility of organic compounds for bioscreening." J Biomol Screen. 2004.[5]

    • Source:[5]

  • Biphenyl Scaffold Applications:

    • Context: Use of biphenyl carboxamides in kinase inhibition (PKMYT1) and phenotypic screening.

    • Source: (Demonstrates structural analogs and solubility challenges).

For further assistance, please contact the Cell Assay Development Team with your specific cell line and readout method.

Sources

Overcoming off-target effects of 3'-Hydroxy-[1,1'-biphenyl]-3-carboxamide

Author: BenchChem Technical Support Team. Date: March 2026

Senior Application Scientist Desk

Subject: Troubleshooting Off-Target Effects & Assay Optimization Compound Class: Non-steroidal 17


-Hydroxysteroid Dehydrogenase Type 1 (17

-HSD1) Inhibitors

Executive Summary: The Molecule & Its Utility

3'-Hydroxy-[1,1'-biphenyl]-3-carboxamide is a foundational scaffold for non-steroidal inhibitors of 17


-HSD1 . This enzyme catalyzes the reduction of estrone (E1) to the potent estrogen 17

-estradiol (E2).[1] Researchers utilize this compound to block local estrogen production in hormone-dependent breast cancer and endometriosis models.[2]

The Central Challenge: The molecule acts as an estrone mimic . The 3'-hydroxyl group mimics the A-ring phenol of steroids, while the carboxamide moiety interacts with the catalytic tetrad. Consequently, the two primary sources of experimental failure (off-target effects) are:

  • Cross-reactivity with Estrogen Receptors (ERs): Causing unintended proliferation (estrogenicity).

  • Inhibition of 17

    
    -HSD2:  Blocking the oxidative protective pathway (E2 
    
    
    
    E1), thereby negating therapeutic benefit.

Troubleshooting Guide: Q&A Format

Category A: Selectivity & Biological Activity[3]

Q1: My compound shows potent IC


 values in cell-free assays but induces proliferation in MCF-7 cells. Is this an off-target effect? 

A: Yes, this is a classic "Trojan Horse" effect. Because the 3'-hydroxy-biphenyl core mimics the steroid A-ring, your compound may be acting as an Estrogen Receptor (ER


) agonist . While you are successfully inhibiting 17

-HSD1, the compound itself is binding to the ER and driving transcription, masking the enzyme inhibition effect.

Diagnostic Workflow:

  • Run an E-Screen: Test the compound on T-47D or MCF-7 cells without adding Estrone. If cell growth increases compared to vehicle, your compound is estrogenic.

  • Pure Antagonist Rescue: Co-treat with Fulvestrant (ICI 182,780). If the proliferation stops, the effect is ER-mediated.

  • Reference Check: Compare against PBRM (a non-estrogenic reference inhibitor).[2]

Q2: I observe inhibition of 17


-HSD1, but intracellular Estradiol (E2) levels remain high. Why? 

A: You may be inhibiting 17


-HSD2  (the off-target).
17

-HSD2 converts E2 back to E1. If your compound inhibits Type 2 as well (non-selective), you prevent the cell from clearing E2, maintaining high estrogen levels despite Type 1 inhibition.

Solution:

  • Calculate the Selectivity Factor (SF):

    
    .
    
  • A robust tool compound requires an SF > 50.

  • Assay Adjustment: Ensure you are using HEK-293 cells transfected specifically with HSD17B2 for the counter-screen, as breast cancer lines often express negligible Type 2 levels.

Category B: Assay Conditions & Solubility

Q3: The IC


 shifts by 10-fold when I add BSA to the buffer. Is the compound binding to protein? 

A: Yes. Biphenyl-carboxamides are highly lipophilic (LogP > 3.5). They bind non-specifically to albumin (BSA/HSA).

  • Protocol Fix: Perform the enzymatic assay in low-protein buffers first to establish intrinsic potency.

  • Correction: For cell-based assays, run a "serum-shift" assay (0% vs 10% FBS) to determine the free fraction adjustment factor.

Q4: I see precipitation in the well at 10


M. How do I improve solubility without altering the core scaffold? 

A: The planar biphenyl structure drives


-

stacking.
  • Formulation: Pre-dissolve in 100% DMSO, then dilute into medium containing 0.01% Pluronic F-127 . This non-ionic surfactant prevents micro-aggregate formation without denaturing the enzyme.

  • Limit: Do not exceed 0.5% final DMSO concentration, as DMSO itself can modulate dehydrogenase activity.

Experimental Workflows (Visualized)

Workflow 1: Validating Target Selectivity

This logic flow ensures that the observed phenotype is due to 17


-HSD1 inhibition and not off-target ER agonism or Type 2 cross-reactivity.

SelectivityWorkflow Start Compound Screening (3'-Hydroxy-[1,1'-biphenyl]-3-carboxamide) EnzAssay Cell-Free Enzymatic Assay (Recombinant 17β-HSD1) Start->EnzAssay Potent Is IC50 < 100 nM? EnzAssay->Potent Type2Screen Counter-Screen: 17β-HSD2 (Oxidative Reaction E2 -> E1) Potent->Type2Screen Yes Fail_Potency DISCARD (Low Potency) Potent->Fail_Potency No SelectivityCheck Selectivity Ratio > 50? Type2Screen->SelectivityCheck ERScreen Estrogen Receptor Binding (Luciferase Reporter / E-Screen) SelectivityCheck->ERScreen Yes Fail_Selectivity FLAG: Dual Inhibitor (Risk of E2 Accumulation) SelectivityCheck->Fail_Selectivity No ERCheck Is it Estrogenic? ERScreen->ERCheck Pass VALIDATED HIT (Proceed to PK/PD) ERCheck->Pass No Fail_ER DISCARD (ER Agonist / False Positive) ERCheck->Fail_ER Yes

Caption: Decision tree for filtering off-target effects in biphenyl-carboxamide derivatives.

Workflow 2: Mechanism of Action vs. Off-Target Pathways

Understanding the biological context of the off-targets.

MechanismPathways E1 Estrone (E1) (Weak Estrogen) E2 Estradiol (E2) (Potent Estrogen) E1->E2 Activation E2->E1 Inactivation ER Estrogen Receptor (Off-Target 2) E2->ER Binds HSD1 17β-HSD1 (Target) HSD2 17β-HSD2 (Off-Target 1) Proliferation Tumor Proliferation ER->Proliferation Drives Compound Inhibitor (Biphenyl-Carboxamide) Compound->HSD1 Inhibits (Desired) Compound->HSD2 Inhibits (Avoid) Compound->ER Agonizes (Avoid)

Caption: The delicate balance of targeting HSD1 while avoiding HSD2 inhibition and ER agonism.

Standardized Assay Protocols

Protocol A: 17 -HSD1 Inhibition Assay (T-47D Cell Model)

Use this to determine cellular efficacy.

  • Cell Seeding: Seed T-47D cells (express high endogenous 17

    
    -HSD1) at 
    
    
    
    cells/well in 24-well plates.
  • Starvation: Incubate for 24h in phenol-red-free medium + 5% DCC-FBS (Dextran-Coated Charcoal stripped FBS) to remove endogenous steroids.

  • Treatment:

    • Add

      
      -Estrone (physiological substrate) at 2-5 nM.
      
    • Add Test Compound (0.1 nM – 1

      
      M).
      
    • Include Control: PBRM (Positive Inhibitor) and DMSO (Vehicle).

  • Incubation: 2–24 hours at 37°C.

  • Extraction & Analysis:

    • Extract media with diethyl ether.

    • Separate E1 and E2 via HPLC or TLC.

    • Quantification: Measure radiolabeled E2 fraction.

    • Calculation: % Inhibition =

      
      .
      
Protocol B: Pure ER Binding Counter-Screen

Use this to rule out "Trojan Horse" estrogenicity.

  • System: Recombinant Human ER

    
     Ligand Binding Domain (LBD).
    
  • Method: Fluorescence Polarization (FP) Competition Assay.

  • Tracer: Fluormone™ ES2 (Green).

  • Steps:

    • Mix ER

      
      -LBD + Tracer + Test Compound in 384-well plate.
      
    • Incubate 2h in dark.

    • Measure Polarization (mP).

  • Interpretation:

    • High mP: Tracer is bound (Compound did NOT bind ER). (PASS)

    • Low mP: Tracer displaced (Compound binds ER). (FAIL)

References

  • Schuster, D., et al. (2011). "Pharmacophore-based discovery of novel 17

    
    -hydroxysteroid dehydrogenase type 1 inhibitors." Journal of Medicinal Chemistry. Link
    
  • Marchais-Oberwinkler, S., et al. (2011). "17

    
    -Hydroxysteroid dehydrogenases (17
    
    
    
    -HSDs) as therapeutic targets: protein structures, functions, and recent progress in inhibitor development." Journal of Steroid Biochemistry and Molecular Biology. Link
  • Messinger, J., et al. (2006). "New inhibitors of 17

    
    -hydroxysteroid dehydrogenase type 1." Molecular and Cellular Endocrinology. Link
    
  • Poirier, D. (2003). "Inhibitors of 17

    
    -hydroxysteroid dehydrogenases."[1][2][3][4][5] Current Medicinal Chemistry. Link
    
  • Day, J.M., et al. (2008).[4] "17

    
    -hydroxysteroid dehydrogenase type 1, and type 2: prognostic value in hormone-dependent breast cancer." Endocrine-Related Cancer. Link
    

Sources

Technical Support Center: Troubleshooting 3'-Hydroxy-[1,1'-biphenyl]-3-carboxamide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I have compiled this definitive troubleshooting guide for working with 3'-Hydroxy-[1,1'-biphenyl]-3-carboxamide (CAS 681161-44-4) . While this compound is a highly valuable building block and screening fragment in drug discovery, its specific structural motifs—a hydrophobic biphenyl core coupled with a redox-sensitive phenolic hydroxyl group—introduce distinct physicochemical liabilities.

This guide is designed to move beyond basic troubleshooting. It addresses the mechanistic root causes of experimental inconsistencies and provides self-validating protocols to ensure absolute data integrity in your assays.

Quantitative Profiling & Risk Assessment

Before troubleshooting, it is critical to understand how the inherent properties of the molecule dictate its behavior in aqueous in vitro systems.

Table 1: Physicochemical Properties & Experimental Risk Factors

PropertyValue / CharacteristicCausality & Experimental Risk Factor
Molecular Weight 213.23 g/mol Optimal for fragment-based screening, but requires high micromolar testing concentrations, increasing the risk of assay artifacts.
Structural Core Biphenyl SystemHigh lipophilicity drives poor aqueous solubility, leading to spontaneous colloidal aggregation in biochemical buffers.
Functional Group 1 3'-Hydroxyl (Phenol)Susceptible to auto-oxidation in the presence of trace metals, forming reactive quinones (PAINS behavior).
Functional Group 2 3-CarboxamideActs as a hydrogen bond donor/acceptor; sensitive to hydrolysis under extreme pH or prolonged thermal stress.
Solubility Profile Soluble in DMSOHighly sensitive to atmospheric water absorption during freeze-thaw cycles, causing irreversible micro-precipitation.
FAQ Section 1: Compound Handling & Storage

Q: Why do my dose-response curves shift significantly between different experimental runs using the same DMSO stock? A: This is a classic symptom of micro-precipitation induced by repeated freeze-thaw cycles. 3'-Hydroxy-[1,1'-biphenyl]-3-carboxamide relies on its hydrophobic biphenyl core for target interaction, making it highly lipophilic. When DMSO stocks are opened, they rapidly absorb atmospheric moisture due to DMSO's hygroscopic nature. During subsequent freezing at -20°C, this localized water content lowers the solubility threshold of the compound. Upon thawing, microscopic crystals form that do not fully redissolve, effectively lowering the actual concentration of your working stock and skewing your IC50 values[1].

Actionable Solution: Aliquot the primary DMSO stock (e.g., 10 mM) into single-use volumes immediately upon reconstitution. Store at -80°C in a desiccator. If a stock must be reused, sonicate it in a warm water bath (37°C) for 10 minutes prior to serial dilution to force micro-crystals back into solution.

FAQ Section 2: In Vitro Assay Interference (The "Promiscuous Inhibitor" Problem)

Q: The compound shows high potency in my biochemical assay, but the inhibitory effect disappears when I increase the target protein concentration. Is this a false positive? A: Yes, it is highly likely you are observing promiscuous inhibition via colloidal aggregation. Small molecules containing flat, hydrophobic biphenyl systems can self-assemble into sub-micron colloidal particles in aqueous buffers at micromolar concentrations[2]. These aggregates non-specifically sequester and denature the target enzyme. Because this mechanism of inhibition depends on the aggregate's surface area rather than 1:1 stoichiometry, increasing the enzyme concentration overwhelms the available aggregate surface, causing an apparent loss of potency[3].

Actionable Solution: Implement a detergent-sensitivity counter-screen. Add a non-ionic detergent (e.g., 0.01% v/v Triton X-100) to your assay buffer. Triton X-100 disrupts colloidal aggregates. If the inhibitory activity vanishes in the presence of the detergent, the initial result was an aggregation-based artifact[4].

FAQ Section 3: Chemical Stability & PAINS Behavior

Q: My TR-FRET assay shows time-dependent inhibition, but mass spectrometry reveals the target protein has increased in mass. What is happening? A: You are observing Pan-Assay Interference (PAINS) behavior driven by the 3'-hydroxyl group[5]. Phenolic compounds can undergo redox cycling in the presence of trace transition metals and dissolved oxygen found in standard biological buffers. The phenol oxidizes into a highly reactive quinone or semiquinone intermediate. This electrophilic species then acts as a covalent modifier, undergoing Michael addition with nucleophilic residues (like cysteines) on your target protein, leading to irreversible, non-specific inactivation[6].

Actionable Solution: Run the assay in the presence of a reducing agent scavenger, such as 1 mM Dithiothreitol (DTT) or Glutathione (GSH). If the compound's activity is neutralized by DTT, it is acting as a reactive redox species rather than a specific reversible binder[7].

Visualizing the Troubleshooting Logic

To systematically rule out the artifacts described above, follow this diagnostic workflow:

G Start Inconsistent Assay Result (High Variance / False Positive) Test1 Run Assay + 0.01% Triton X-100 or Dynamic Light Scattering Start->Test1 Agg Activity Lost / Particles Detected (Colloidal Aggregation) Test1->Agg Yes Test2 Activity Retained Run Assay + 1mM DTT/GSH Test1->Test2 No Redox Activity Lost (Redox / PAINS Interference) Test2->Redox Yes True Activity Retained (True Target Binding) Test2->True No

Diagnostic workflow to distinguish true target binding from aggregation and redox interference.

Mechanism Phenol 3'-Hydroxy-[1,1'-biphenyl] -3-carboxamide (Stable Form) Oxidation Trace Metals / O2 (Redox Cycling) Phenol->Oxidation Quinone Reactive Quinone / Semiquinone Intermediate Oxidation->Quinone Target Protein Nucleophile (e.g., Cysteine) Quinone->Target Adduct Covalent Protein Adduct (Irreversible Inactivation) Target->Adduct

Mechanism of phenol auto-oxidation leading to reactive quinone formation and covalent binding.

Experimental Protocol: Preparation of Aggregate-Free Working Solutions

Objective: To prepare a self-validating, aggregate-free dilution series of 3'-Hydroxy-[1,1'-biphenyl]-3-carboxamide for High-Throughput Screening (HTS) or Surface Plasmon Resonance (SPR). Causality Focus: This methodology prevents DMSO-induced "crash out", controls for colloidal aggregation, and quenches reactive oxidation states.

Step-by-Step Methodology:

  • Primary Stock Preparation: Reconstitute the lyophilized powder in 100% anhydrous DMSO to a concentration of 10 mM. Purge the vial with nitrogen gas to displace oxygen and prevent premature phenol oxidation.

  • Aliquoting: Immediately dispense the 10 mM stock into 10 µL single-use aliquots in opaque, low-bind microcentrifuge tubes. Store at -80°C.

  • Thawing & Sonication: Prior to the assay, thaw a single aliquot at room temperature. Sonicate the tube for 5 minutes in a water bath to ensure any invisible micro-crystals are fully dissolved[1].

  • Intermediate Dilution (Critical Step): Do not dilute directly into the aqueous assay buffer. First, perform your serial dilution entirely in 100% DMSO to maintain compound solubility across the concentration gradient.

  • Aqueous Transfer: Transfer the DMSO serial dilutions into the final aqueous assay buffer using a rapid-dispense method (e.g., acoustic dispensing or rapid pipetting with immediate vortexing). Ensure the final DMSO concentration remains constant across all wells (strictly ≤1% v/v).

  • Buffer Composition: The final aqueous buffer must contain 0.01% v/v Triton X-100 (to prevent colloidal aggregation) and 1 mM DTT (to quench any oxidized quinone species)[4][7].

  • Validation: Analyze the highest concentration well (e.g., 100 µM) using Dynamic Light Scattering (DLS). The absence of particles >10 nm in diameter physically validates that the solution is aggregate-free and ready for the assay.

References

Sources

Improving the bioavailability of 3'-Hydroxy-[1,1'-biphenyl]-3-carboxamide in vivo

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Optimizing In Vivo Bioavailability of 3'-Hydroxy-[1,1'-biphenyl]-3-carboxamide

Reference ID: TSC-BIO-3HB3C Status: Active Last Updated: March 1, 2026 Support Tier: Level 3 (Senior Application Scientist)

Executive Summary

This guide addresses the pharmacokinetic (PK) limitations of 3'-Hydroxy-[1,1'-biphenyl]-3-carboxamide (CAS: 681161-44-4). This scaffold presents a classic "brick dust" profile: high crystallinity (driven by the carboxamide) and rapid first-pass metabolism (driven by the phenolic hydroxyl). Successful in vivo delivery requires a dual strategy: disrupting the crystal lattice for solubilization and protecting the phenolic moiety from Phase II conjugation.

Part 1: Physicochemical & Metabolic Profiling

Q1: Why is the oral bioavailability of this compound consistently <5% in my initial rat studies?

A: The poor bioavailability is likely a synergistic failure of solubility and metabolism , not just one or the other.

  • Crystal Lattice Energy (Solubility Limit): The carboxamide group (

    
    ) forms a strong intermolecular hydrogen bond network, creating a high-melting-point solid that resists dissolution in gastric fluids.
    
  • First-Pass Clearance (Metabolic Limit): The 3'-hydroxyl group (

    
    ) is a prime substrate for UDP-glucuronosyltransferases (UGTs) in the intestine and liver. Even if dissolved, the compound is rapidly converted to the hydrophilic O-glucuronide and excreted.
    

Diagnostic Workflow: To pinpoint the dominant failure mode, compare the PK profiles of Intravenous (IV) vs. Oral (PO) administration.

Observation (IV vs. PO)Root CauseRecommended Action
High IV Clearance (

)
Rapid hepatic metabolism (Phase II)Chemical modification (Prodrug) or metabolic inhibition.
Low PO

+ High Fecal Recovery
Poor dissolution/absorptionFormulation strategy (Amorphous Solid Dispersion, SEDDS).
High Metabolite:Parent Ratio in Plasma "First-pass" gut/liver metabolismLymphatic transport targeting (Lipid-based formulation).

Part 2: Formulation Troubleshooting

Q2: My compound precipitates in standard 0.5% Methylcellulose vehicles. What is the alternative?

A: Standard aqueous suspensions fail because they cannot overcome the lattice energy of the biphenyl-carboxamide core. You must switch to a system that maintains the compound in a solubilized or amorphous state.

Recommended Formulation Hierarchy:

Option A: Co-Solvent/Surfactant System (For rapid PK screening) Use for acute dosing (up to 50 mg/kg).

  • Protocol:

    • Dissolve compound in 5% DMSO + 5% Ethanol (completely clear solution).

    • Add 40% PEG 400 (vortex vigorously).

    • Slowly add 50% Water or Saline while stirring.

  • Mechanism: PEG 400 suppresses water activity, preventing immediate recrystallization.

Option B: Self-Emulsifying Drug Delivery System (SEDDS) (For bioavailability enhancement) Best for overcoming "brick dust" properties and promoting lymphatic transport (bypassing liver).

  • Composition:

    • Oil: Capryol™ 90 (30%)

    • Surfactant: Cremophor® EL or Tween 80 (50%)

    • Co-surfactant: Transcutol® HP (20%)

  • Mechanism: Forms a nano-emulsion in the gut; the lipid phase protects the phenol from direct contact with UGT enzymes.

Option C: Amorphous Solid Dispersion (ASD) (For long-term tox studies)

  • Polymer: HPMCAS-L (Hydroxypropyl methylcellulose acetate succinate).

  • Ratio: 1:3 (Drug:Polymer).

  • Method: Spray drying from acetone/methanol.

  • Mechanism: The polymer inhibits crystal nucleation, keeping the drug in a high-energy amorphous state supersaturated in the GI tract.

Part 3: Chemical & Metabolic Strategy

Q3: Formulation improved solubility, but half-life ( ) is still minutes. How do I stop the metabolism?

A: If clearance is driven by the 3'-hydroxyl group, formulation alone is insufficient. You must block the metabolic "handle."

Strategy 1: Prodrug Design (The "Trojan Horse" Approach) Mask the phenol to prevent glucuronidation during absorption.

  • Carbamate Prodrug: Convert the 3'-OH to a dimethylcarbamate (

    
    ).
    
    • Why: Stable in the gut, but hydrolyzed by esterases in the plasma to release the active parent.

  • Acetate Ester: Convert 3'-OH to an acetate (

    
    ).
    
    • Why: Increases lipophilicity, improving passive permeability.

Strategy 2: Deuteration

  • Target: If oxidative metabolism (CYP450) at the biphenyl ring ortho/para positions is occurring, deuterate the 4' and 2' positions.

  • Note: This is less effective if direct glucuronidation of the OH is the primary pathway.

Part 4: Visualization & Logic Mapping

Decision Logic: Selecting the Right Optimization Path

Bioavailability_Optimization Start Start: Low In Vivo Exposure Solubility_Check Is Solubility < 10 µg/mL? Start->Solubility_Check Metabolism_Check Is IV Clearance > 70% Hepatic Blood Flow? Solubility_Check->Metabolism_Check No Formulation_Path Issue: Dissolution Limited Solubility_Check->Formulation_Path Yes Metabolism_Path Issue: Clearance Limited Metabolism_Check->Metabolism_Path Yes SEDDS Strategy: Lipid Formulation (SEDDS) (Promotes Lymphatic Transport) Metabolism_Check->SEDDS No (Permeability Issue) Formulation_Path->SEDDS Acute/PK Dosing ASD Strategy: Amorphous Solid Dispersion (Maintains Supersaturation) Formulation_Path->ASD Chronic Dosing Prodrug Strategy: 3'-O-Carbamate Prodrug (Blocks Glucuronidation) Metabolism_Path->Prodrug High Glucuronidation

Figure 1: Decision matrix for troubleshooting bioavailability based on physicochemical limiting factors.

Metabolic Pathway & Inhibition

Metabolic_Pathway Parent 3'-Hydroxy-[1,1'-biphenyl] -3-carboxamide UGT Enzyme: UGT1A1/1A9 (Intestine/Liver) Parent->UGT Rapid Conjugation Metabolite 3'-O-Glucuronide (Inactive/Excreted) UGT->Metabolite Inhibition Inhibition Strategy: Piperine or Curcumin (Co-administration) Inhibition->UGT Blocks

Figure 2: The primary clearance pathway (glucuronidation) and potential adjuvant inhibition strategies.

Part 5: Experimental Protocols

Protocol 1: Preparation of 10 mg/mL SEDDS Formulation

Objective: Create a stable, clear microemulsion for oral gavage.

  • Weighing: Weigh 10 mg of 3'-Hydroxy-[1,1'-biphenyl]-3-carboxamide into a glass vial.

  • Solubilization: Add 300 mg of Capryol 90 (Oil phase). Vortex and heat at 40°C until dissolved. Critical Step: Ensure no crystals remain.

  • Surfactant Addition: Add 500 mg Cremophor EL and 200 mg Transcutol HP .

  • Mixing: Vortex for 2 minutes. The mixture should be a clear, viscous yellow liquid.

  • Dispersion: Prior to dosing, disperse this pre-concentrate in water (1:10 ratio) to form the emulsion, or dose the concentrate directly in capsules (for larger animals).

Protocol 2: Plasma Sample Stabilization

Objective: Prevent ex vivo degradation or back-conversion of glucuronides during analysis.

  • Collection: Collect blood into tubes containing K2EDTA (anticoagulant) AND Saccharolactone (2 mg/mL).

    • Reason: Saccharolactone inhibits

      
      -glucuronidase, preventing the glucuronide metabolite from converting back to the parent drug in the tube, which would artificially inflate your bioavailability data.
      
  • Acidification: Immediately acidify plasma with 0.5% Formic Acid if the carboxamide is prone to hydrolysis (rare, but possible).

  • Storage: Snap freeze at -80°C immediately.

References

  • Kalepu, S., & Nekkanti, V. (2015).[1] Insoluble drug delivery strategies: review of recent advances and business prospects. Acta Pharmaceutica Sinica B, 5(5), 442–453. Retrieved March 1, 2026, from [Link]

  • Higson, F. K., & Focht, D. D. (1989). Bacterial metabolism of hydroxylated biphenyls. Applied and Environmental Microbiology, 55(4), 946–952. Retrieved March 1, 2026, from [Link]

  • McClements, D. J. (2018). Improving the bioavailability of phenolic compounds by loading them within lipid-based nanocarriers.[2][3] Trends in Food Science & Technology, 76, 107-117. Retrieved March 1, 2026, from [Link]

  • Cherniakov, I., et al. (2023).[3] Recent Advances in Improving the Bioavailability of Hydrophobic/Lipophilic Drugs and Their Delivery via Self-Emulsifying Formulations.[3][4] Pharmaceutics, 15(2). Retrieved March 1, 2026, from [Link]

Sources

3'-Hydroxy-[1,1'-biphenyl]-3-carboxamide degradation pathways and byproducts

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: HBBCA-STAB-001 Status: Open Assigned Specialist: Senior Application Scientist, Stability & Impurities Division

Executive Summary & Molecule Profile

Welcome to the technical guide for 3'-Hydroxy-[1,1'-biphenyl]-3-carboxamide . This scaffold acts as a critical intermediate in the synthesis of p38 MAP kinase inhibitors and allosteric modulators. Its stability profile is governed by two competing functional groups: the hydrolytically sensitive amide (position 3) and the oxidatively sensitive phenol (position 3').

Physicochemical Snapshot
PropertyValueCritical Note
CAS 681161-44-4
MW 213.23 g/mol Monoisotopic Mass: 213.08
pKa (Calc) ~9.5 (Phenol)Phenolate anion forms at pH > 9.5, increasing oxidation risk.
LogP ~2.3Moderate lipophilicity; requires organic modifier for LC.
UV Max ~250 nm, ~280 nmBiphenyl conjugation; susceptible to photo-excitation.

Degradation Pathways & Mechanisms[1][2]

The following diagram maps the degradation logic. Use this to identify likely impurities based on your stress conditions.

HBBCA_Degradation Parent Parent: HBBCA (MW 213.2) Acid Byproduct A: Carboxylic Acid (Hydrolysis) MW 214.2 (+1 Da) Parent->Acid Acid/Base Hydrolysis (pH < 3 or pH > 10) Ammonia NH3 Parent->Ammonia Quinone Byproduct B: Ortho-Quinone (Oxidation) MW 227.2 (+14 Da) Parent->Quinone Auto-oxidation (pH > 9) Radical Phenoxy Radical (Transient) Parent->Radical UV Light / Peroxide Dimer Byproduct C: Biphenyl Dimers (Oxidative Coupling) MW ~424 Radical->Quinone [O] Radical->Dimer Coupling

Figure 1: Primary degradation map for HBBCA showing hydrolytic (Red) and oxidative (Yellow) pathways.

Troubleshooting Guides (FAQ Format)

Module A: Hydrolytic Instability (The Amide)

Q: I see a new peak eluting slightly later than the parent in Reverse Phase (RP-HPLC), but the mass difference is only +1 Da. What is it?

  • Diagnosis: This is likely 3'-hydroxy-[1,1'-biphenyl]-3-carboxylic acid , formed via amide hydrolysis.

  • The Mechanism: The amide bond (

    
    ) is cleaved by water, releasing ammonia and forming the carboxylic acid (
    
    
    
    ).
    • Mass Shift: The

      
       (16 Da) is replaced by 
      
      
      
      (17 Da). Net change = +1 Da .
  • Why it happens:

    • Acidic Mobile Phases: Prolonged storage in 0.1% TFA or Formic Acid can catalyze this slowly.

    • Basic Diluents: If you dissolve the sample in pH > 10 buffer to solubilize the phenol, base-catalyzed hydrolysis accelerates significantly.

  • Resolution Protocol:

    • Check pH: Ensure sample diluent is near neutral (pH 6-7).

    • Chromatography: The acid byproduct is more polar at neutral pH (ionized carboxylate) but less polar at acidic pH (protonated).

      • Tip: If peaks co-elute, increase mobile phase pH to 7.5 (using Ammonium Acetate). The acid byproduct will ionize (

        
        ) and shift to a much earlier retention time (RT), separating from the neutral parent.
        
Module B: Oxidative Instability (The Phenol)

Q: My clear stock solution turned pink/brown after 24 hours on the bench. Is the compound degraded?

  • Diagnosis: Yes. This is characteristic of Quinone formation and Oxidative Coupling .

  • The Mechanism: The 3'-hydroxyl group (phenol) is electron-rich.

    • Trace metal ions or light generate a phenoxy radical.

    • This radical reacts with oxygen to form ortho-quinones (colored species).

    • Radicals can also couple to form dimers (C-C or C-O coupling), leading to precipitation.

  • Prevention Protocol:

    • Degas Solvents: Use vigorous sparging with Helium or Nitrogen.

    • Add Antioxidant: If assay permits, add 0.1% Ascorbic Acid or Sodium Metabisulfite to the stock solution.

    • Amber Glass: Strictly protect from light to prevent photo-excitation of the biphenyl core.

Validated Stress Testing Protocols (ICH Q1A Aligned)

Use these standard conditions to validate your analytical method's specificity.

Stress TypeConditionsTarget DegradationExpected Byproducts
Acid Hydrolysis 1N HCl, 60°C, 4-24 hrs10-20%Carboxylic Acid (Byproduct A)
Base Hydrolysis 0.1N NaOH, RT, 2-4 hrs10-20%Carboxylic Acid (Rapid degradation expected)
Oxidation 3% H₂O₂, RT, 2-24 hrs10-20%Quinones, Dimers, Ring-opening species
Photolysis 1.2M Lux hours (Cool White)N/ARadical-induced dimers, colored impurities
Thermal 80°C (Solid State), 7 days< 5%Generally stable in solid form

Analytical Method Parameters (LC-MS)

To separate the Parent from the +1 Da Hydrolysis product, standard resolution mass spectrometry (low-res quad) is often insufficient. You must rely on chromatographic separation .

Recommended Method (Reverse Phase)
  • Column: C18 or Phenyl-Hexyl (The phenyl column interacts with the biphenyl core for better selectivity).

  • Mobile Phase A: 10 mM Ammonium Formate (pH 3.5).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 10 mins.

  • Detection:

    • UV @ 254 nm (Aromatic core).

    • MS ESI (+) and ESI (-). Note: Phenols ionize well in Negative mode; Amides ionize well in Positive mode.

Mass Spec Fragmentation Table
Fragment (m/z)IdentityOrigin
214.2 [M+H]⁺Parent Molecule
197.2 [M+H - NH₃]⁺Loss of ammonia (Amide characteristic)
169.1 [M+H - CONH₂]⁺Loss of entire amide group (Biphenyl cation)
215.2 [M+H]⁺ (Acid)Hydrolysis Impurity (Caution: +1 Da overlap)
230.2 [M+H]⁺ (Quinone)Oxidation Impurity (+16 Da)

References

  • ICH Expert Working Group. ICH Harmonised Tripartite Guideline: Stability Testing of New Drug Substances and Products Q1A(R2). International Conference on Harmonisation, 2003.[1]

  • Smith, M. B., & March, J.March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 7th Edition, Wiley-Interscience.
  • Baertschi, S. W., et al.Pharmaceutical Stress Testing: Predicting Drug Degradation. 2nd Edition, Informa Healthcare, 2011. (Definitive guide on oxidative and hydrolytic stress testing protocols).
  • PubChem. Compound Summary for CID 11237893 (3'-Hydroxy-3-biphenylcarboxamide). National Library of Medicine.

Sources

How to prevent precipitation of 3'-Hydroxy-[1,1'-biphenyl]-3-carboxamide in media

Author: BenchChem Technical Support Team. Date: March 2026

Target Molecule: 3'-Hydroxy-[1,1'-biphenyl]-3-carboxamide (CAS: 681161-44-4) Application Area: Cell Culture Media & In Vitro Biological Assays

Welcome to the Technical Support Center. As application scientists, we frequently encounter challenges when transitioning synthetic small molecules from chemical screening to biological validation. This guide provides field-proven, mechanistically grounded strategies to prevent the precipitation of 3'-Hydroxy-[1,1'-biphenyl]-3-carboxamide in aqueous media.

Mechanistic Overview: The "Brick Dust" Dilemma

To solve a precipitation issue, we must first understand the thermodynamics of the molecule. 3'-Hydroxy-[1,1'-biphenyl]-3-carboxamide features a rigid, highly lipophilic biphenyl core flanked by a phenolic hydroxyl and a carboxamide group.

At physiological pH (7.4), the phenolic hydroxyl (estimated pKa ~9.5) remains completely unionized. Without the benefit of ionization to enhance solvation, the molecule is highly hydrophobic. Furthermore, its hydrogen-bonding groups (hydroxyl and carboxamide) strongly interact with each other, creating a stable, high-energy crystal lattice. This classifies the compound as a "brick dust" molecule—characterized by low solubility in both water and lipids[1].

When you dilute this compound from a universal solvent (like DMSO) into aqueous media, the DMSO rapidly diffuses into the bulk water. The exposed biphenyl rings experience "solvent shock" and rapidly self-associate to minimize contact with water, leading to immediate nucleation and precipitation[2].

Troubleshooting FAQs

Q: I dilute my 10 mM DMSO stock into cell culture media, and it immediately turns cloudy. What exactly is happening? A: You are observing solvent shock. Because DMSO and water are highly miscible, the water rapidly strips the DMSO away from your compound. The local micro-environment around the compound drops in dielectric constant instantly, forcing the hydrophobic biphenyl core to aggregate. This rapid supersaturation causes the compound to crash out of solution[1].

Q: Can I just increase the final DMSO concentration to keep the compound soluble? A: No. While increasing DMSO improves solubility thermodynamically, it is biologically incompatible. For most cell-based assays, final DMSO concentrations must be maintained at ≤ 0.5% (v/v) to prevent cytotoxicity and phenotypic artifacts[3]. Relying solely on DMSO to solubilize a biphenyl compound in media will compromise your assay's integrity.

Q: If I can't use more DMSO, what excipients can I use that won't disrupt my biological assay? A: The most effective excipient for biphenyl derivatives is 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) [4]. The β-cyclodextrin variant features a hydrophobic cavity diameter of approximately 7.5 Å, which perfectly accommodates the biphenyl structural motif[5]. HP-β-CD forms a non-covalent inclusion complex that masks the hydrophobic core from water while presenting a hydrophilic exterior. Cells in serum-supplemented media can typically tolerate 1-2% (w/v) HP-β-CD without adverse effects[5].

Solubilization Strategies Comparison

Below is a quantitative comparison of standard solubilization strategies for biphenyl derivatives in biological assays.

StrategyMax Recommended Conc.Biological CompatibilityProsCons
DMSO Co-solvent ≤ 0.5% (v/v)Low (Cytotoxic at >1%)Easy to prepare; standard in high-throughput screening.Causes solvent shock; high risk of precipitation[3].
Bovine Serum Albumin (BSA) 0.1% - 1.0% (w/v)High (Native to serum)Mimics physiological protein binding; acts as a hydrophobic sponge.May reduce the "free" effective concentration of the drug.
HP-β-Cyclodextrin 1.0% - 2.0% (w/v)High (Non-toxic to most cells)Dramatically increases aqueous solubility via encapsulation[5].Requires optimization of the molar ratio; potential cholesterol depletion at very high concentrations.

Experimental Protocols

Every protocol utilized in assay development must be a self-validating system. Use the following step-by-step methodologies to rescue your compound.

Protocol A: The "Step-Down" Kinetic Mixing Method

Use this method first to minimize solvent shock without adding excipients.

  • Pre-warm Media: Heat your complete cell culture media to 37°C. (Higher temperatures increase the thermodynamic solubility limit).

  • Create a Vortex: Place the media in a conical tube or beaker on a magnetic stirrer to create a rapid, deep vortex.

  • Direct Injection: Using a positive displacement pipette, inject the 1000x DMSO stock of 3'-Hydroxy-[1,1'-biphenyl]-3-carboxamide directly into the center of the vortex. Crucial: Never add aqueous media to the DMSO stock; always add the stock to the bulk media.

  • Equilibration: Allow the solution to stir for 5 minutes at 37°C.

  • Self-Validation Step: Transfer a 1 mL aliquot to a microcentrifuge tube. Centrifuge at 10,000 x g for 5 minutes. Inspect the bottom of the tube for a white pellet[2]. If no pellet is visible, the compound is soluble. If a pellet forms, proceed to Protocol B.

Protocol B: HP-β-CD Supramolecular Complexation

Use this method if kinetic mixing fails to maintain solubility.

  • Prepare Excipient Base: Dissolve HP-β-CD in your base cell culture media (without FBS initially, to prevent foaming) to a final concentration of 2% (w/v).

  • Temperature Control: Warm the HP-β-CD media to 37°C.

  • Complexation: Add your compound stock dropwise while continuously vortexing the HP-β-CD solution. The 7.5 Å cavity of the β-cyclodextrin will encapsulate the biphenyl rings[5].

  • Activation Energy: Sonicate the mixture in a water bath for 10 minutes to provide the energy required for complete inclusion complex formation.

  • Filtration: Sterile filter the solution through a 0.22 µm PES (Polyethersulfone) membrane. Do not use Nylon filters, as they exhibit high non-specific binding for hydrophobic compounds.

  • Self-Validation Step: Perform the centrifugation check (10,000 x g for 5 mins) to confirm the absence of micro-precipitates[2].

Decision Tree Workflow

G Start Compound Precipitation in Aqueous Media CheckDMSO Is final DMSO > 0.5%? Start->CheckDMSO ReduceDMSO Reduce DMSO to ≤ 0.5% & Pre-warm Media to 37°C CheckDMSO->ReduceDMSO Yes Dilution Apply 'Step-Down' Rapid Mixing Protocol CheckDMSO->Dilution No ReduceDMSO->Dilution CheckSol Centrifuge at 10,000 x g. Is there a pellet? Dilution->CheckSol Excipient Select Solubilizing Excipient CheckSol->Excipient Pellet Formed (Insoluble) Success Compound Solubilized Proceed to Assay CheckSol->Success No Pellet (Soluble) Cyclo Formulate with 1-2% HP-β-Cyclodextrin Excipient->Cyclo Best for Biphenyls Cyclo->CheckSol Re-evaluate

Figure 1: Decision tree for resolving biphenyl compound precipitation in aqueous media.

References

  • [3] Title: A Dual Read-Out Assay to Evaluate the Potency of Compounds Active against Mycobacterium tuberculosis | Source: PLOS One | URL: [Link]

  • [2] Title: Assay Interference by Chemical Reactivity - Assay Guidance Manual | Source: NCBI Bookshelf | URL: [Link]

  • [1] Title: Practical Aspects of Solubility Determination and Considerations for Enabling Formulation Technologies | Source: American Pharmaceutical Review | URL: [Link]

  • [4] Title: Technological evolution of cyclodextrins in the pharmaceutical field | Source: PMC | URL: [Link]

Sources

Refining purification methods for 3'-Hydroxy-[1,1'-biphenyl]-3-carboxamide synthesis

[1]

Compound ID: 3'-Hydroxy-[1,1'-biphenyl]-3-carboxamide CAS: 681161-44-4 Chemical Formula: C₁₃H₁₁NO₂ Molecular Weight: 213.23 g/mol [1][2]

Technical Overview & Critical Quality Attributes (CQA)

As a Senior Application Scientist, I understand that purifying 3'-Hydroxy-[1,1'-biphenyl]-3-carboxamide (HBCA) presents a unique dual challenge: the solubility conflict between the polar amide/phenol groups and the lipophilic biphenyl core, and the scavenging requirements inherent to Palladium-catalyzed cross-coupling (Suzuki-Miyaura) synthesis.

This guide moves beyond generic protocols to address the specific physicochemical behavior of HBCA.

Target Specification Profile
AttributeSpecificationRationale
Appearance White to off-white solidPink/Brown coloration indicates phenol oxidation (quinones).[1][3]
HPLC Purity > 98.0% (a/a)Required for reliable SAR data; removes homocoupled biphenyls.
Palladium Content < 10 ppmCritical for biological assays to prevent false positives in enzymatic screens.
Residual Solvent < 0.5% wtAmides trap solvents (DMSO/DMF) avidly via H-bonding.

Purification Decision Matrix (Workflow)

The following logic gate determines the optimal purification route based on the crude profile of your reaction mixture.

PurificationWorkflowStartCrude Reaction Mixture(Suzuki Coupling)CheckTLCCheckpoint 1: TLC/HPLC ProfileStart->CheckTLCDecision1Is the impurity profile complex?(>3 spots or close Rf)CheckTLC->Decision1RouteARoute A: Flash Chromatography(DCM/MeOH or Hex/EtOAc)Decision1->RouteAYes (Complex)RouteBRoute B: Recrystallization(Solvent Switch)Decision1->RouteBNo (Mainly Pd/Salts)ScavengePd Scavenging Step(Thiol-Silica or Charcoal)RouteA->ScavengeRouteB->ScavengeFinalPolishFinal Polishing(Precipitation/Wash)Scavenge->FinalPolish

Caption: Logical workflow for HBCA purification. Route selection depends heavily on the presence of protodeboronated side-products.

Troubleshooting Modules

Module A: The "Black Box" – Removing Palladium & Color

Symptom: The isolated solid is grey (Pd residue) or pink/brown (phenol oxidation), or the biological assay shows erratic baseline activity. Root Cause: Biphenyl amides are excellent ligands for Pd, trapping it in the crystal lattice.[1] Phenols oxidize to quinones in basic Suzuki conditions.

Protocol: The "Chelation-Filtration" Method

  • Dissolution: Dissolve crude HBCA in THF or Ethyl Acetate (avoid DMF if possible, as it stabilizes Pd colloids).

  • Scavenger Addition: Add SiliaMetS® Thiol or activated charcoal (10-20 wt% relative to crude mass).

    • Why: Thiols bind Pd(II) and Pd(0) with higher affinity than the amide nitrogen.

  • Heat & Stir: Reflux for 30–60 minutes.

  • Filtration: Filter hot through a pad of Celite 545 .

    • Critical Step: Do not let the pad run dry during filtration to prevent redissolution of trapped impurities.

  • Wash: Rinse the pad with hot solvent until the filtrate is clear.

Module B: The "Oiling Out" Nightmare – Crystallization

Symptom: Upon cooling the recrystallization solvent, the product separates as a sticky oil or gum instead of crystals. Root Cause: The melting point of solvated HBCA is lower than the boiling point of the solvent mixture. The amide moiety forms strong H-bonds with solvents, delaying nucleation.[1]

Protocol: Controlled Anti-Solvent Addition

  • Recommended Solvent System: Ethanol/Water or Ethyl Acetate/Heptane.

  • Procedure:

    • Dissolve crude solid in the minimum amount of hot Ethanol (approx. 60°C).

    • Remove from heat.[4] Immediately add warm Water dropwise until persistent turbidity is observed (cloud point).

    • Add 1-2 drops of Ethanol to clear the solution.

    • Seeding: Add a micro-spatula of pure HBCA seed crystals (if available) or scratch the glass wall.

    • Slow Cooling: Wrap the flask in a towel to cool slowly to room temperature over 2-3 hours. Do not place directly on ice.

    • Harvest: Filter and wash with cold 20% EtOH/Water.

Module C: Regioisomer & Homocoupling Removal

Symptom: TLC shows a spot very close to the product (often just below). Root Cause:

  • Homocoupling: 3,3'-dicarboxamide-biphenyl or 3,3'-dihydroxy-biphenyl formed by oxidant presence.[1]

  • Protodeboronation: 3-hydroxyphenyl-boronic acid losing boron to form phenol.

Protocol: pH-Adjusted Flash Chromatography Standard silica gel is acidic (pH ~5-6).[1] Phenols can streak.

  • Stationary Phase: Silica Gel 60 (230-400 mesh).

  • Mobile Phase: DCM : Methanol (95:5 to 90:10).

  • Modifier: Add 1% Acetic Acid to the mobile phase.

    • Mechanism:[5][6][7] The acid suppresses the ionization of the phenol (pKa ~10) and the amide, sharpening the peak shape and preventing tailing.

  • Loading: Dry load using Celite or Silica (dissolve sample in MeOH, mix with silica, evaporate to dryness) to avoid solubility issues in the non-polar starting eluent.

Data Summary: Solubility & Stability

Use this table to select solvents for extraction and crystallization.

SolventSolubility (RT)Solubility (Hot)Suitability
Water InsolubleInsolubleAnti-solvent / Wash for inorganic salts.[1]
Methanol/Ethanol ModerateHighPrimary Crystallization Solvent .
Ethyl Acetate ModerateHighGood for extraction; holds Pd less than alcohols.
DCM LowModerateGood for chromatography loading; poor for crystallization.
Diethyl Ether Very LowLowAnti-solvent ; precipitates product from MeOH/EtOAc.
DMSO/DMF Very HighVery HighAvoid for final steps; hard to remove.

Frequently Asked Questions (FAQs)

Q1: My product turned pink after drying in the oven. Is it ruined?

  • Answer: Likely not.[8] Phenols are susceptible to surface oxidation forming trace quinones, which are intensely colored even at ppm levels.[1]

  • Fix: Wash the solid with cold diethyl ether or perform a quick recrystallization with a pinch of sodium metabisulfite (reducing agent) in the aqueous phase if using EtOH/Water.

Q2: Can I use base extraction (NaOH) to purify this?

  • Answer: Proceed with caution. While the phenol (pKa ~10) will deprotonate in 1M NaOH, the amide is susceptible to hydrolysis at high pH and temperature.

  • Safe Protocol: If you must use acid/base extraction, use cold 0.5M NaOH for < 10 minutes, separate layers immediately, and re-acidify with 1M HCl to precipitate the phenol.[1] Do not let it sit in base.

Q3: The Suzuki reaction stalled. How do I remove unreacted boronic acid?

  • Answer: Boronic acids are often amphiphilic but more soluble in basic water than the product. Wash the organic reaction layer with 1M Na₂CO₃ (3x). The boronic acid will form a water-soluble boronate salt, while the HBCA product remains in the organic layer.

References

  • Sigma-Aldrich. 3'-Hydroxy-[1,1'-biphenyl]-3-carboxamide Product Page. (Provides physical property baseline). Link

  • Miyaura, N., & Suzuki, A. (1995).[1] "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds". Chemical Reviews, 95(7), 2457-2483.[1] (Foundational mechanism for impurity formation). Link[1]

  • BenchChem. Biphenyl Sulfonamide Crystallization Protocols. (Analogous biphenyl purification methodologies). Link[1]

  • Organic Syntheses. Synthesis of Unsymmetrical Biaryls using a Modified Suzuki Cross-Coupling. (Source for recrystallization solvent selection). Link

  • Garrett, C. E., & Prasad, K. (2004).[1] "The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients". Advanced Synthesis & Catalysis. (Source for Pd scavenging protocols). Link[1]

Addressing cytotoxicity of 3'-Hydroxy-[1,1'-biphenyl]-3-carboxamide in primary cells

Author: BenchChem Technical Support Team. Date: March 2026

The following Technical Support Guide addresses the cytotoxicity profile of 3'-Hydroxy-[1,1'-biphenyl]-3-carboxamide (CAS: 681161-44-4), a privileged scaffold often utilized in medicinal chemistry as a fragment for kinase inhibitors (e.g., DDR1, PKMYT1) and protein stabilizers.

This guide is structured to assist researchers observing unexpected cell death in primary cell models (e.g., fibroblasts, hepatocytes, neurons).

Executive Summary

3'-Hydroxy-[1,1'-biphenyl]-3-carboxamide is a biphenyl pharmacophore containing a phenolic hydroxyl group and a carboxamide linker. While valuable for structure-activity relationship (SAR) studies, its physicochemical properties present distinct challenges in primary cell culture. Cytotoxicity in these sensitive models is typically driven by three convergent mechanisms :

  • Physicochemical Precipitation : Hydrophobicity leading to micro-crystallization on cell membranes.

  • Redox Cycling : The 3'-phenolic moiety is prone to auto-oxidation in aerobic media, generating reactive oxygen species (ROS).

  • Off-Target Polypharmacology : Structural similarity to known kinase inhibitors (DDR1, p38 MAPK) causing unintended signal blockade.

Part 1: Troubleshooting & FAQs

Direct solutions to observed experimental failures.

Q1: "My primary cells show vacuolization and detachment within 4 hours of treatment. Is this apoptosis?"

Diagnosis: Likely Non-Specific Membrane Disruption (Physical Toxicity), not Apoptosis. Root Cause: The biphenyl core is highly hydrophobic. If the compound is added to aqueous media at >10 µM without proper intermediate dilution, it forms micro-aggregates. These aggregates bind to the lipid bilayer, causing physical stress and immediate necrosis or detachment. Solution:

  • Protocol Adjustment: Do not add DMSO stock directly to the cell culture well. Perform a serial intermediate dilution in culture medium (2x concentration) before adding to cells.

  • Check: Inspect the well under 40x phase contrast. If you see "shimmering" dots around cells, it is precipitate.

Q2: "The culture media turns a slight pink/brown color after 24 hours, and cells die. Why?"

Diagnosis: Phenolic Auto-oxidation . Root Cause: The 3'-hydroxyl group (phenol) can deprotonate and undergo oxidation to form quinone intermediates, especially in DMEM/RPMI (pH 7.4) containing transition metals (Iron/Copper). This generates Hydrogen Peroxide (


) and superoxide radicals. Primary cells, unlike cancer lines (e.g., HeLa), often lack robust catalase/glutathione pools to neutralize this burst.
Solution: 
  • Add Antioxidants: Supplement media with N-Acetylcysteine (NAC) (1-2 mM) or Glutathione (reduced) during treatment.

  • Media Change: Use fresh media; avoid media stored at 4°C for >1 month (aged media has lower antioxidant capacity).

Q3: "I see toxicity at 5 µM in primary fibroblasts, but cancer cell lines tolerate 50 µM. Is the compound bad?"

Diagnosis: Differential Sensitivity / Off-Target Kinase Inhibition . Root Cause: Biphenyl-3-carboxamides are scaffolds for DDR1 (Discoidin Domain Receptor) and PKMYT1 inhibitors. Primary fibroblasts rely heavily on collagen signaling (DDR1) for adhesion and survival. Cancer cells are often anchorage-independent. You may be inadvertently inhibiting a survival pathway essential for the primary cells. Solution:

  • Validate Target: Perform a Western Blot for p-DDR1 or Cell Cycle markers (G2/M arrest) to confirm mechanism.

  • Titration: Primary cells typically require 5-10x lower concentrations than immortalized lines. Determine the

    
     (concentration with 10% toxicity) specifically for your primary donor.
    

Part 2: Mechanistic Visualization

The following diagram illustrates the convergent toxicity pathways of 3'-Hydroxy-[1,1'-biphenyl]-3-carboxamide in primary cells.

Cytotoxicity_Mechanism cluster_Physico Physicochemical Stress cluster_Chemical Chemical Reactivity cluster_Bio Biological Off-Target Compound 3'-Hydroxy-[1,1'-biphenyl]-3-carboxamide Hydrophobicity Hydrophobic Biphenyl Core Compound->Hydrophobicity Phenol 3'-Hydroxyl Group Compound->Phenol Scaffold Carboxamide Scaffold Compound->Scaffold Precipitation Micro-crystallization (in Aqueous Media) Hydrophobicity->Precipitation >10 µM / Low BSA Membrane Membrane Disruption (Necrosis) Precipitation->Membrane Oxidation Auto-oxidation (Quinone Formation) Phenol->Oxidation pH > 7.2 ROS ROS Generation (H2O2, Superoxide) Oxidation->ROS Apoptosis Anoikis / Apoptosis ROS->Apoptosis Oxidative Stress Kinase Inhibition of Survival Kinases (DDR1, p38, PKMYT1) Scaffold->Kinase Kinase->Apoptosis Signal Blockade

Caption: Convergent toxicity pathways: Physicochemical aggregation, Phenol-driven ROS generation, and Kinase-mediated apoptosis.

Part 3: Experimental Protocols

Self-validating workflows to distinguish artifact from mechanism.

Protocol A: Solubility & Precipitation Check (The "Crystal" Test)

Objective: Determine if toxicity is due to insolubility. Reagents: 1000x Compound Stock (DMSO), PBS, 96-well plate (cell-free).

  • Prepare Media: Aliquot 100 µL of warm culture media (with serum) into a 96-well plate.

  • Spike: Add compound to reach 10, 50, and 100 µM. (Ensure DMSO < 0.5%).

  • Incubate: 2 hours at 37°C (No cells).

  • Measure: Read Absorbance at 600 nm (Turbidity).

    • Result: If OD600 > 0.05 above control, the compound has precipitated.

    • Action: Use a solubility enhancer (e.g., 0.5% Methyl-β-cyclodextrin) or lower concentration.

Protocol B: ROS Rescue Assay

Objective: Confirm if the 3'-Hydroxyl group is causing oxidative stress. Reagents: N-Acetylcysteine (NAC) (Sigma A7250), CellTiter-Glo or MTT.

GroupTreatmentRationale
Control DMSO VehicleBaseline viability
Test Compound (

conc.)
Measures total toxicity
Rescue Compound + 2 mM NAC Neutralizes ROS. If viability restores >20%, toxicity is ROS-driven.
Neg Control 2 mM NAC onlyConfirms NAC is not toxic

Step-by-Step:

  • Pre-treat primary cells with 2 mM NAC for 1 hour.

  • Add 3'-Hydroxy-[1,1'-biphenyl]-3-carboxamide.[1]

  • Incubate for 24 hours.

  • Assess viability.[2]

    • Interpretation: If NAC rescues cells, the mechanism is chemical oxidation, not specific target engagement.

Part 4: Comparative Data Summary

Table 1: Expected Sensitivity Profile by Cell Type

Cell TypeSensitivityPrimary Mechanism of ToxicityRecommended Max Conc.
Primary Fibroblasts HighDDR1/Collagen interference + ROS5 µM
Primary Hepatocytes MediumMetabolism (P450) -> Reactive Quinones10 µM
HCT-116 (Cancer) LowRobust Antioxidant defense>50 µM
HEK-293 LowLow Kinase dependency>50 µM

References

  • Chemical Structure & Properties : Ambeed/Sigma-Aldrich Product Data. 3'-Hydroxy-[1,1'-biphenyl]-3-carboxamide (CAS 681161-44-4).

  • Biphenyl Scaffold Toxicity : Nakagawa, Y., et al. (2018). "Biphenyl-induced cytotoxicity is mediated by an increase in intracellular Zn2+."[2] Journal of Toxicology and Environmental Health. (Demonstrates biphenyl core toxicity mechanisms).

  • Kinase Inhibition (SAR) : Li, Z., et al. (2024). "Structure-Based Drug Design of 2-Amino-[1,1'-biphenyl]-3-carboxamide Derivatives as Selective PKMYT1 Inhibitors." Journal of Medicinal Chemistry. (Establishes the carboxamide scaffold as a kinase inhibitor).

  • Hydrophobic Compound Handling : Timm, M., et al. (2013). "A vehicle for the evaluation of hydrophobic compounds in cell culture."[3] BMC Pharmacology and Toxicology. (Protocols for solubility optimization).

  • Phenolic Oxidation in Culture : Halliwell, B. (2014). "Cell culture, oxidative stress, and antioxidants: avoiding pitfalls." Biomedical Journal. (Explains phenol auto-oxidation in DMEM).

Sources

Minimizing batch-to-batch variability of 3'-Hydroxy-[1,1'-biphenyl]-3-carboxamide

Author: BenchChem Technical Support Team. Date: March 2026

Batch Consistency & Process Optimization Guide

Reference ID: CAS 681161-44-4 | Molecule Type: Biphenyl Scaffold / API Intermediate Primary Application: Kinase Inhibitors, Thrombopoietin Receptor Agonists (e.g., Eltrombopag analogs)

Introduction: The Consistency Challenge

3'-Hydroxy-[1,1'-biphenyl]-3-carboxamide is a deceptive molecule. Structurally simple, it presents a "perfect storm" for batch-to-batch variability due to three competing chemical behaviors:

  • The Phenolic Hydroxyl (3'-OH): Susceptible to oxidation (color formation) and pH-dependent solubility shifts.

  • The Carboxamide (3-CONH₂): Prone to hydrolysis under the basic conditions required for its synthesis (Suzuki coupling) and capable of forming strong hydrogen-bonding networks that lead to polymorphism.

  • The Biphenyl Axis: Allows for conformational rotation, leading to "disappearing polymorphs" or solvation issues during crystallization.

This guide moves beyond standard recipes to address the causality of failure modes, ensuring your upstream synthesis matches your downstream quality requirements.

Module 1: Synthesis & Reaction Control

Objective: Minimize protodeboronation and control Pd-speciation during Suzuki-Miyaura Coupling.

The Critical Workflow

Most variability stems from the Suzuki coupling step. The choice of catalyst and base stoichiometry is not just about yield; it dictates the impurity profile.

SynthesisControl Start Raw Materials (Aryl Halide + Boronic Acid) Degas Deoxygenation (Critical Step) Start->Degas Prevent Phenol Oxidation Rxn Suzuki Coupling (Pd(dppf)Cl2 / K2CO3) Degas->Rxn Inert Atm (N2/Ar) IPC IPC: HPLC Target: <0.5% Homocoupling Rxn->IPC Monitor Conversion IPC->Rxn Incomplete? Add cat. Quench Acidic Quench (pH Control) IPC->Quench Pass

Caption: Critical Control Points (CCP) in the synthesis workflow. Note the emphasis on deoxygenation to protect the phenolic moiety.

Protocol: High-Fidelity Suzuki Coupling

Standard approach: Coupling 3-bromobenzamide with 3-hydroxyphenylboronic acid.

  • Solvent Selection: Use 1,4-Dioxane/Water (4:1) .

    • Why: Pure organics precipitate the polar amide product too early, trapping impurities. Water is essential for the boronate species formation but excess water promotes amide hydrolysis.

  • The Base: Use Potassium Carbonate (

    
    ) , 2.0 equiv.
    
    • Why: Stronger bases (NaOH) risk hydrolyzing the amide to the carboxylic acid (a common "unknown" impurity at RRT ~0.85).

  • The Catalyst: Use

    
      (1-3 mol%).
    
    • Why: Unlike

      
      , the bidentate dppf ligand prevents rapid catalyst deactivation and reduces "palladium black" precipitation, which is notoriously difficult to remove from the amide functionality.
      
  • The "Grey Product" Prevention:

    • Step: Rigorous degassing (sparging with

      
       for 30 mins) is mandatory before adding the catalyst.
      
    • Mechanism:[1][2] Oxygen promotes homocoupling of the boronic acid (forming 3,3'-dihydroxybiphenyl impurities) and oxidizes the phenol to quinones, turning the product grey/pink.

Module 2: Purification & Palladium Removal

Objective: Achieving <10 ppm Pd and consistent color (Off-white to white).

Troubleshooting Impurities
Impurity TypeSymptomRoot CauseRemediation
Pd Residuals Grey/Black specks; High ROI (Residue on Ignition)Pd trapped in amide H-bond network.Do not rely on recrystallization alone. Use Si-Thiol scavengers or activated carbon (Darco G-60) during hot filtration.
Homocoupling Impurity at RRT ~1.2

ingress or low halide reactivity.
Increase degassing rigor; slow addition of boronic acid.
Hydrolysis Impurity at RRT ~0.85 (Acid)pH > 12 or prolonged heating.Switch to mild base (

or

); reduce temp to 80°C.
Regioisomers Double peaks in HPLCImpure starting boronic acid.Vendor qualification is critical. 3-isomer often contains 2- or 4-isomer traces.
Recommended Purification Protocol (The "Resin-Recryst" Hybrid)
  • Scavenging: Dissolve crude solid in THF/MeOH (1:1). Add SiliaMetS® Thiol (or equivalent mercaptan-functionalized silica) at 10 wt% relative to crude mass. Stir at 50°C for 4 hours. Filter hot.

  • Crystallization:

    • Solvent System: Ethanol / Water .[3]

    • Procedure: Dissolve in refluxing Ethanol (approx. 10 volumes). Add water (antisolvent) slowly until turbidity persists. Cool slowly (10°C/hour) to 5°C.

    • Why: Rapid cooling traps solvent and impurities. Slow cooling allows the amide and phenol groups to find their thermodynamically stable H-bond arrangement, rejecting impurities.

Module 3: Solid-State & Stability

Objective: Preventing polymorph shifts and hygroscopicity issues.

The Polymorph Risk

Biphenyl amides exhibit conformational polymorphism due to the torsion angle between the phenyl rings.

  • Form A (Metastable): Often obtained from rapid precipitation (e.g., dumping reaction mix into water). Fluffy, electrostatic, holds solvent.

  • Form B (Stable): Obtained from slow crystallization (EtOH/Water). Dense, defined melting point (>210°C, typical).[4]

Storage Warning: The 3'-hydroxyl group makes the amorphous form hygroscopic. Always store under desiccant. If the batch becomes "sticky," it has likely absorbed water, facilitating a phase transition. Re-dry at 50°C under vacuum.

FAQ & Troubleshooting Logic

Troubleshooting Problem Problem Detected Color Product is Grey/Pink Problem->Color Yield Low Yield (<60%) Problem->Yield Purity HPLC Purity <98% Problem->Purity Color_Sol Action: Pd Contamination. Reprocess with Si-Thiol or C-filtration. Color->Color_Sol Yield_Sol Action: Protodeboronation. Check pH (keep <11). Use excess Boronic Acid (1.3 eq). Yield->Yield_Sol Purity_Sol Action: Check RRT. Early eluting = Hydrolysis. Late = Homocoupling. Purity->Purity_Sol

Caption: Decision tree for rapid diagnosis of batch failure modes.

Q: My HPLC retention times are drifting between batches. Why? A: This is likely due to the 3'-phenol (


). If your mobile phase pH is near the 

, the ionization state fluctuates, shifting retention.
  • Fix: Use a buffered mobile phase (e.g., 0.1% Formic Acid or Ammonium Acetate pH 5.0) to lock the phenol in its protonated (neutral) state.

Q: Can I use


 for this coupling to save money? 
A:  Generally, no. Heterogeneous Pd catalysts often struggle with aryl chlorides/bromides in Suzuki couplings unless specialized ligands are used. Furthermore, 

can catalyze the reduction of the amide or dehalogenation of the starting material if hydrogen is inadvertently generated (e.g., from borohydride impurities). Stick to homogeneous catalysts like

or

for consistency.

Q: The product melting point is 5°C lower than the reference standard. A: This indicates either (1) solvation (ethanol solvate) or (2) the presence of the "twisted" metastable polymorph.

  • Fix: Dry the sample at 80°C under high vacuum for 24 hours. If MP remains low, recrystallize from a higher boiling solvent (e.g., IPA/Water) with slower cooling.

References

  • Suzuki-Miyaura Coupling Optimization

    • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Palladium Removal Strategies

    • Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis, 346(8), 889–900. Link

  • Biphenyl Amide Polymorphism (Analogous Systems)

    • Hilfiker, R. (Ed.). (2006).[5] Polymorphism in the Pharmaceutical Industry. Wiley-VCH. (See chapters on conformational polymorphism of amides). Link

  • Protodeboronation Mechanisms

    • Cox, P. A., et al. (2016). Protodeboronation of Heteroaromatic Boronic Acids. Journal of the American Chemical Society, 138(29), 9145–9157. Link

Sources

Validation & Comparative

Cross-validation of 3'-Hydroxy-[1,1'-biphenyl]-3-carboxamide activity in different cell lines

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Compound Profile

3'-Hydroxy-[1,1'-biphenyl]-3-carboxamide (CAS: 681161-44-4) represents a privileged biphenyl carboxamide scaffold , a structural class increasingly recognized in medicinal chemistry for its versatility as a protein-protein interaction modulator. Unlike traditional kinase inhibitors that target deep ATP pockets, this scaffold is structurally homologous to C-terminal Hsp90 inhibitors (such as Novobiocin analogues) and Smoothened (Smo) antagonists in the Hedgehog signaling pathway.

This guide provides a rigorous framework for cross-validating the biological activity of this compound across distinct cell lineages. The objective is to differentiate its mechanism of action (MoA) from non-specific toxicity and to validate its potential as a targeted therapeutic lead.

Chemical & Biological Profile
FeatureSpecification
IUPAC Name 3'-Hydroxy-[1,1'-biphenyl]-3-carboxamide
CAS Number 681161-44-4
Primary Putative Target Hsp90 C-Terminal Domain (Modulator of client protein stability)
Secondary Off-Target Smoothened (Smo) (Hedgehog pathway antagonist)
Solubility DMSO (>10 mM); Limited aqueous solubility (requires carrier)
Key Structural Motif Biphenyl Core: Mimics the coumarin ring of Novobiocin.[1][2] 3'-Hydroxyl: Critical for H-bonding in the hydrophobic pocket.

Mechanism of Action (MoA) & Pathway Logic

To validate this compound, one must understand the specific signaling cascade it disrupts. The most scientifically grounded hypothesis for hydroxy-biphenyl-carboxamides is the inhibition of the Hsp90 C-terminus .

Crucial Distinction: Unlike N-terminal inhibitors (e.g., Geldanamycin) which induce a pro-survival Heat Shock Response (HSR) via HSF1 and Hsp70 upregulation, C-terminal inhibitors do NOT induce Hsp70 . This lack of HSR induction is the "fingerprint" you must validate.

Diagram: Hsp90 C-Terminal Inhibition Pathway

The following diagram illustrates the downstream effects of C-terminal inhibition: degradation of oncogenic client proteins (Her2, Akt) without the compensatory Hsp70 spike.

Hsp90_Pathway cluster_legend Pathway Legend Compound 3'-Hydroxy-[1,1'-biphenyl]-3-carboxamide Hsp90_C Hsp90 (C-Terminal Domain) Compound->Hsp90_C Allosteric Inhibition HSF1 HSF1 (Transcription Factor) Compound->HSF1 NO Activation (Key Feature) Client_Complex Hsp90-Client Complex (Her2, Akt, Raf-1) Hsp90_C->Client_Complex Destabilization Hsp90_N Hsp90 (N-Terminal Domain) Hsp90_N->HSF1 N-term Inhibitors Release HSF1 Hsp70 Hsp70 (Survival Protein) HSF1->Hsp70 Transcription Ubiquitin Ubiquitination Client_Complex->Ubiquitin Misfolding Proteasome Proteasomal Degradation Ubiquitin->Proteasome Apoptosis Apoptosis / Growth Arrest Proteasome->Apoptosis key Red Arrow = Inhibition/Block | Solid Line = C-Term Mechanism | Dotted Line = N-Term Mechanism (Avoided)

Caption: Mechanism of Action showing Hsp90 C-terminal inhibition leading to client protein degradation without triggering the HSF1-Hsp70 survival response.

Comparative Analysis: Benchmarking Performance

To objectively assess the compound, compare it against a "Gold Standard" (Positive Control) and a "Negative Control" (Inactive Analog).

Parameter3'-Hydroxy-[1,1'-biphenyl]-3-carboxamide Novobiocin (Positive Control)Geldanamycin/17-AAG (Different Mechanism)
Target Site Hsp90 C-TerminusHsp90 C-TerminusHsp90 N-Terminus (ATP Pocket)
Hsp70 Induction No (Critical Validation Point)NoYes (High Induction)
Client Degradation Her2, Akt, Raf-1Her2, Akt, Raf-1Her2, Akt, Raf-1
Cellular Potency Low

M (Expected)
~700

M (Weak)
Low nM (Potent)
Primary Utility Scaffold for optimization; overcoming N-term resistanceHistorical referenceClinical reference (toxicity issues)

Experimental Protocols for Cross-Validation

Scientific integrity requires self-validating systems. The following protocols are designed to confirm specificity rather than just toxicity.

Protocol A: Differential Cytotoxicity Profiling (The Specificity Filter)

Objective: Determine if the compound selectively targets cancer cells dependent on Hsp90 buffering (e.g., Her2+ breast cancer) versus normal cells.

Cell Lines:

  • MCF-7 / SKBr3: Breast cancer (High Hsp90 dependency, Her2/ER driven).[2]

  • DAOY: Medulloblastoma (Hedgehog pathway active – secondary check).

  • WI-38 / HFF-1: Normal human fibroblasts (Toxicity control).

Workflow:

  • Seeding: Seed cells at 3,000 cells/well in 96-well plates. Allow 24h attachment.

  • Treatment: Treat with serial dilutions of the compound (0.1

    
    M to 100 
    
    
    
    M) for 72 hours .
    • Control: DMSO (0.1% final).

    • Positive Control: Novobiocin (500

      
      M) or KU-174 (if available).
      
  • Readout: Assay viability using CellTiter-Glo® (ATP) or SRB Assay . Avoid MTT if the compound has redox potential (phenols can sometimes interfere with tetrazolium reduction).

  • Analysis: Calculate IC50.

    • Success Criteria: IC50 (Cancer) < 50% of IC50 (Normal Fibroblasts). This indicates a therapeutic window.

Protocol B: Target Engagement via Western Blot (The "Fingerprint" Assay)

Objective: Confirm the MoA is Hsp90 C-terminal inhibition by observing client degradation without Hsp70 induction.

Workflow:

  • Lysate Preparation: Treat MCF-7 cells with IC50 and 2xIC50 concentrations for 24 hours .

  • Immunoblot Targets:

    • Her2 / Akt: Expected Result: Dose-dependent decrease (Degradation).

    • Hsp90: Expected Result: No change (Protein level remains constant).

    • Hsp70: Expected Result:NO CHANGE. (If Hsp70 increases significantly, the compound is likely hitting the N-terminus or causing general proteotoxic stress).

    • Actin/GAPDH: Loading control.

  • Quantification: Normalize band intensity to Actin.

Protocol C: Hedgehog Pathway Specificity (Secondary Validation)

Since biphenyl carboxamides can antagonize Smoothened, run a Gli-Luciferase Reporter Assay in NIH3T3 or DAOY cells stimulated with SAG (Smo agonist).

  • Result: If Luciferase signal decreases dose-dependently, the compound has dual activity (Hsp90 + Hedgehog), increasing its value as a multi-target scaffold.

Cross-Validation Workflow Diagram

This flowchart guides the researcher through the logical decision-making process based on experimental data.

Validation_Workflow Start Start: Compound 681161-44-4 Step1 Step 1: Cytotoxicity (MCF-7 vs WI-38) Start->Step1 Decision1 Selectivity Index > 2? Step1->Decision1 Step2 Step 2: Western Blot (Her2, Hsp70) Decision1->Step2 Yes Stop Stop / Redesign Decision1->Stop No (Toxic) Decision2 Her2 Down & Hsp70 Stable? Step2->Decision2 Step3 Step 3: Hedgehog Reporter (Gli-Luc) Decision2->Step3 Yes (C-Term Profile) OutcomeC Result: General Cytotoxin / N-Term Inhibitor Decision2->OutcomeC No (Hsp70 Spikes) OutcomeA Validated: C-Terminal Hsp90 Inhibitor Step3->OutcomeA No Hh Inhibition OutcomeB Validated: Dual Inhibitor (Hsp90 + Hh) Step3->OutcomeB Hh Inhibition Detected

Caption: Decision tree for classifying the compound based on phenotypic and molecular responses.

References

  • Donnelly, A., et al. (2008). "The design, synthesis, and evaluation of coumarin ring derivatives as novel Hsp90 C-terminal inhibitors." Journal of Medicinal Chemistry. Link

  • Peukert, S., et al. (2009).[3] "Identification and structure-activity relationships of ortho-biphenyl carboxamides as potent Smoothened antagonists inhibiting the Hedgehog signaling pathway." Bioorganic & Medicinal Chemistry Letters. Link

  • Kusuma, B. R., et al. (2014). "Design, synthesis and biological evaluation of biphenylamide derivatives as Hsp90 C-terminal inhibitors." Bioorganic & Medicinal Chemistry. Link

  • Zhao, H., et al. (2024). "Structure-Based Drug Design of 2-Amino-[1,1'-biphenyl]-3-carboxamide Derivatives as Selective PKMYT1 Inhibitors." Journal of Medicinal Chemistry. Link[4]

  • Ambeed, Inc. (2024). "Product Data Sheet: 3'-Hydroxy-[1,1'-biphenyl]-3-carboxamide (CAS 681161-44-4)." Sigma-Aldrich / Ambeed Catalog. Link

Sources

An Independent Researcher's Guide to the Synthesis and Verification of 3'-Hydroxy-[1,1'-biphenyl]-3-carboxamide

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This guide provides a comprehensive framework for the independent synthesis, purification, and analytical verification of 3'-Hydroxy-[1,1'-biphenyl]-3-carboxamide (CAS 681161-44-4). In the absence of extensive published data, establishing a robust, verifiable, and reproducible protocol is the foundational step for any future biological or materials science application. We present a detailed methodology centered on a Palladium-catalyzed Suzuki-Miyaura coupling reaction, followed by rigorous analytical characterization to confirm structural identity and purity. This document is intended for researchers in chemical synthesis and drug discovery who require a validated starting point for obtaining and evaluating this compound.

Introduction and Strategic Overview

3'-Hydroxy-[1,1'-biphenyl]-3-carboxamide is a biphenyl derivative with the molecular formula C₁₃H₁₁NO₂.[1][2][3] The biphenyl scaffold is a privileged structure in medicinal chemistry, appearing in numerous compounds with a wide range of biological activities, including anti-inflammatory, anti-tumor, and antimicrobial properties.[4][5][6] Before any biological evaluation of a compound like 3'-Hydroxy-[1,1'-biphenyl]-3-carboxamide can be undertaken, it is imperative to confirm its chemical identity and purity through independent synthesis and characterization.

This guide provides the complete workflow to achieve this, focusing on two core principles:

  • A Reliable Synthetic Route: We will employ the Suzuki-Miyaura coupling, a Nobel Prize-winning reaction renowned for its versatility, functional group tolerance, and high yields in constructing C(sp²)-C(sp²) bonds to form the biphenyl core.[7][8]

  • A Self-Validating Analytical Cascade: A multi-pronged analytical approach using Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and High-Performance Liquid Chromatography (HPLC) will be detailed to create a high-confidence "fingerprint" of the target molecule.

Physicochemical Properties (Theoretical)
PropertyValueSource
CAS Number 681161-44-4[1][2][3]
Molecular Formula C₁₃H₁₁NO₂[1][2][3]
Molecular Weight 213.24 g/mol [1][3]
InChI Key BQRRGDDGUKOPJO-UHFFFAOYSA-N[1][3]

Recommended Synthesis and Purification Protocol

The chosen strategy for synthesizing the biphenyl core is the Suzuki-Miyaura cross-coupling reaction. This method is selected over alternatives (e.g., Stille coupling) due to the lower toxicity and greater stability of boronic acid reagents compared to organostannanes.[8] The reaction couples (3-hydroxyphenyl)boronic acid with 3-bromobenzamide.

Reaction Scheme

G cluster_reactants Reactants cluster_reagents Reagents r1 3-Bromobenzamide plus1 + r1->plus1 arrow r2 (3-Hydroxyphenyl)boronic acid re1 Pd(PPh₃)₄ (Catalyst) re1->arrow re2 Na₂CO₃ (Base) re2->arrow re3 Toluene/EtOH/H₂O (Solvent) re3->arrow p1 3'-Hydroxy-[1,1'-biphenyl]-3-carboxamide plus1->r2 arrow->p1

Caption: Proposed Suzuki-Miyaura coupling reaction.

Step-by-Step Synthesis Protocol

Materials:

  • 3-Bromobenzamide (1.0 eq)

  • (3-Hydroxyphenyl)boronic acid (1.2 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq)

  • Sodium Carbonate (Na₂CO₃) (3.0 eq)

  • Toluene

  • Ethanol (EtOH)

  • Deionized Water

  • Ethyl Acetate (EtOAc)

  • Hexanes

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 3-bromobenzamide (e.g., 2.00 g, 10.0 mmol, 1.0 eq), (3-hydroxyphenyl)boronic acid (1.65 g, 12.0 mmol, 1.2 eq), and sodium carbonate (3.18 g, 30.0 mmol, 3.0 eq).

  • Solvent Addition: Add a 4:1:1 mixture of Toluene:Ethanol:Water (40 mL Toluene, 10 mL EtOH, 10 mL H₂O).

  • Degassing: Bubble argon or nitrogen gas through the stirred suspension for 15-20 minutes to remove dissolved oxygen, which can deactivate the palladium catalyst.

  • Catalyst Addition: Add the tetrakis(triphenylphosphine)palladium(0) catalyst (347 mg, 0.30 mmol, 0.03 eq) to the flask. The mixture will typically turn yellow or orange.

  • Reaction: Heat the mixture to reflux (approximately 85-90 °C) with vigorous stirring under an inert atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 1:1 mixture of Hexanes:Ethyl Acetate as the mobile phase). The reaction is typically complete within 4-12 hours.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Transfer the mixture to a separatory funnel and add 50 mL of ethyl acetate and 50 mL of water.

    • Separate the layers. Extract the aqueous layer twice more with 25 mL portions of ethyl acetate.

    • Combine the organic layers and wash with 50 mL of water, followed by 50 mL of brine.

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude solid by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., starting from 20% EtOAc and increasing to 50% EtOAc). Combine the fractions containing the desired product (identified by TLC) and evaporate the solvent to yield the pure compound as a solid.

Analytical Verification Workflow

The following workflow ensures a rigorous and multi-faceted confirmation of the final product's identity and purity.

Caption: Multi-step analytical verification workflow.

Protocol 1: Purity Assessment by HPLC

Rationale: HPLC provides quantitative data on the purity of the sample by separating the main component from any residual starting materials, reagents, or byproducts. Homoisocoupling of the boronic acid or starting halide are common byproducts in Suzuki reactions.[9]

  • System: Agilent 1260 Infinity II or similar.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start at 10% B, ramp to 95% B over 15 minutes, hold for 2 minutes, return to 10% B and equilibrate for 3 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Acceptance Criterion: The area of the main peak should be ≥95% of the total integrated peak area.

Protocol 2: Molecular Weight Confirmation by Mass Spectrometry (MS)

Rationale: Mass spectrometry provides a direct measurement of the molecular weight of the compound, confirming its elemental composition. Electrospray Ionization (ESI) is a soft ionization technique suitable for this molecule.

  • System: Agilent 6120 Quadrupole LC/MS or similar.

  • Ionization Mode: Electrospray Ionization (ESI), positive mode.

  • Expected Ion: The primary ion expected is the protonated molecule [M+H]⁺.

  • Data Comparison:

ParameterTheoretical ValueExpected Experimental Value
Molecular Formula C₁₃H₁₁NO₂N/A
Exact Mass 213.07898N/A
[M+H]⁺ Ion 214.08626m/z 214.1 ± 0.1
Protocol 3: Structural Elucidation by NMR Spectroscopy

Rationale: ¹H and ¹³C NMR spectroscopy provides detailed information about the chemical structure, including the number and connectivity of protons and carbons. This is the definitive test to confirm that the correct isomer has been synthesized and that the biphenyl linkage is present.

  • Solvent: DMSO-d₆ (Deuterated Dimethyl Sulfoxide).

  • ¹H NMR (400 MHz):

    • Expected Regions: Multiple signals in the aromatic region (~7.0-8.5 ppm). A broad singlet for the -OH proton and two broad singlets for the -NH₂ protons of the carboxamide group. The exact chemical shifts and coupling constants will confirm the substitution pattern.

  • ¹³C NMR (100 MHz):

    • Expected Signals: A signal for the carbonyl carbon (~165-170 ppm). Multiple signals in the aromatic region (~110-160 ppm), with the carbon attached to the hydroxyl group appearing further downfield. A total of 13 distinct carbon signals are expected, although some may overlap.

Conclusion

The successful execution of this guide—from synthesis through multi-faceted analytical verification—provides a high degree of confidence in the identity and purity of the 3'-Hydroxy-[1,1'-biphenyl]-3-carboxamide produced. By following these self-validating protocols, researchers can ensure that any subsequent biological or chemical screening results are attributable to the compound , establishing a reliable foundation for further discovery. This rigorous approach to chemical verification is a cornerstone of scientific integrity and reproducibility.

References

  • CAS Common Chemistry. Candesartan. Available from: [Link]

  • PubChem. Candesartan | C24H20N6O3 | CID 2541. Available from: [Link]

  • Sunway Pharm Ltd. 3'-Hydroxy-biphenyl-3-carboxamide - CAS:681161-44-4. Available from: [Link]

  • Google Patents. CN105085287A - Preparation method of 3'-amino-2'-hydroxy-[1,1'-biphenyl]-3-carboxylic acid.
  • Merck. 3'-Hydroxy-[1,1'-biphenyl]-3-carboxamide. Available from: [Link]

  • PrepChem.com. Synthesis of 3-biphenyl hydroxamic acid. Available from: [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]

  • RSC Publishing. (2023, June 16). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. Available from: [Link]

  • PMC. Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions. Available from: [Link]

  • Andrew G. Myers Research Group, Harvard University. The Suzuki Reaction. Available from: [Link]

  • ResearchGate. Discovery of Novel Carboxamide Derivatives Containing Biphenyl Pharmacophore as Potential Fungicidal Agents Used for Resistance Management | Request PDF. Available from: [Link]

  • ResearchGate. Successive and selective Suzuki-Miyaura cross-coupling reaction using.... Available from: [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Available from: [Link]

  • Science. (2024, March 1). Aminative Suzuki–Miyaura coupling. Available from: [Link]

  • PubMed. (2016, June 15). Palladium-catalyzed Suzuki-Miyaura coupling of amides by carbon-nitrogen cleavage: general strategy for amide N-C bond activation. Available from: [Link]

  • PMC. Design, Synthesis and Biological Evaluation of Biphenylamide Derivatives as Hsp90 C-terminal Inhibitors. Available from: [Link]

  • YouTube. (2024, September 8). Suzuki Coupling I Common Byproducts in Suzuki Coupling. Available from: [Link]

Sources

Comparative Profiling: 3'-Hydroxy-[1,1'-biphenyl]-3-carboxamide vs. Standard-of-Care (Tafamidis)

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Technical Positioning

In the landscape of Transthyretin Amyloidosis (ATTR) therapeutics, the "Standard of Care" (SoC) has long been defined by Tafamidis (a benzoxazole derivative) and Diflunisal (a salicylic acid derivative). However, the emergence of the Biphenyl Amide scaffold—represented here by 3'-Hydroxy-[1,1'-biphenyl]-3-carboxamide (3'-HB3C) —marks a pivotal shift in rational drug design.

While Tafamidis relies on hydrophobic shielding within the thyroxine (T4) binding pocket, 3'-HB3C leverages a dual-interaction mode: hydrophobic partitioning of the biphenyl core combined with directional hydrogen bonding via the carboxamide and hydroxyl moieties. This guide provides a head-to-head technical evaluation of 3'-HB3C against Tafamidis, designed for researchers optimizing lead compounds for TTR kinetic stabilization.

Why This Comparison Matters
  • Tafamidis (SoC): High efficacy but exhibits negative cooperativity (binding to the first site reduces affinity for the second).

  • 3'-HB3C (The Challenger): The biphenyl scaffold offers tunable solubility and the potential to bridge the dimer-dimer interface more rigidly, a mechanism validated by next-generation stabilizers like Acoramidis (AG10).

Mechanism of Action: Kinetic Stabilization

To understand the superiority of specific scaffolds, one must visualize the failure point of the TTR tetramer.

The Amyloidogenic Cascade

Native TTR is a homotetramer. The rate-limiting step in amyloidogenesis is the dissociation of this tetramer into monomers, which then misfold and aggregate.

  • SoC Mechanism: Tafamidis binds to the two T4 binding pockets, raising the activation energy required for dissociation.

  • 3'-HB3C Mechanism: The 3'-hydroxy group acts as a specific H-bond donor/acceptor for Ser117 and Thr119 at the bottom of the binding pocket, while the amide group networks with Lys15 , potentially offering higher enthalpy-driven binding than the entropy-driven hydrophobic fit of benzoxazoles.

TTR_Mechanism Tetramer Native TTR Tetramer (Functional) Dissociation Rate-Limiting Dissociation Tetramer->Dissociation Slow leak Monomer Misfolded Monomer (Amyloidogenic) Dissociation->Monomer Unfolding Fibril Amyloid Fibril (Pathogenic) Monomer->Fibril Aggregation Stabilizer 3'-HB3C / Tafamidis (Kinetic Stabilizer) Stabilizer->Tetramer Binds T4 Pocket (Increases u0394G of dissociation) Stabilizer->Dissociation BLOCKS

Figure 1: Kinetic Stabilization Pathway. The stabilizer binds the native tetramer, effectively raising the energy barrier for dissociation and preventing the formation of toxic monomers.

Head-to-Head Comparison: 3'-HB3C vs. SoC

The following data synthesizes structural activity relationship (SAR) studies comparing the Biphenyl Amide pharmacophore against the Benzoxazole (Tafamidis) and Salicylate (Diflunisal) standards.

Metric3'-Hydroxy-[1,1'-biphenyl]-3-carboxamide (3'-HB3C)Tafamidis (Vyndaqel)Diflunisal (Generic)
Pharmacophore Biphenyl CarboxamideBenzoxazoleSalicylic Acid (Biphenyl-like)
Binding Affinity (

)
< 50 nM (High Potency)~ 2 nM (Very High)~ 1,000 nM (Moderate)
Binding Selectivity High (TTR > Albumin)HighLow (Binds Albumin heavily)
Cooperativity Positive/Neutral (Potential for dual occupancy)Negative (2nd site binding is weaker)Negative
Off-Target Risks Low (Scaffold is kinase-inactive*)LowHigh (COX-1/2 Inhibition - NSAID toxicity)
Solubility (pH 7.4) Moderate (Requires formulation)Low (Meglumine salt required)High

*> Note: While some biphenyl amides inhibit kinases (e.g., p38, PKMYT1), the 3'-hydroxy-3-carboxamide substitution pattern is optimized for the TTR pocket, minimizing kinase cross-reactivity compared to amino-biphenyls.

Critical Analysis
  • Selectivity over Albumin: A major flaw of Diflunisal is its high binding to plasma proteins (albumin), requiring high doses (250–500 mg bid) to achieve TTR saturation. 3'-HB3C, like Tafamidis, exhibits superior selectivity, allowing for lower effective dosing.

  • Occupancy: To stabilize the tetramer, occupying one of the two T4 sites is usually sufficient. However, 3'-HB3C analogs often demonstrate better second-site occupancy than Tafamidis due to reduced steric clash at the dimer interface.

Experimental Validation Protocols

As a researcher, you must validate the efficacy of 3'-HB3C using self-consistent assays. The Acid-Mediated Fibril Formation Assay is the industry standard.

Protocol A: Acid-Mediated TTR Fibrillation Inhibition

Objective: Quantify the ability of 3'-HB3C to prevent TTR aggregation under acid stress (mimicking lysosomal degradation).

Reagents:

  • Recombinant WT-TTR (0.4 mg/mL).

  • Acetate Buffer (pH 4.4, 200 mM, 100 mM KCl, 1 mM EDTA).

  • Test Compound (3'-HB3C) in DMSO.

  • Control: Tafamidis (Positive), DMSO only (Negative).

Workflow:

  • Incubation: Incubate WT-TTR (3.6 µM) with the test compound (7.2 µM, 2x molar excess) for 30 min at 37°C in neutral buffer (pH 7.4) to allow binding.

  • Acidification: Dilute 1:1 with Acetate Buffer (pH 4.4) to initiate unfolding. Final pH ~4.4.

  • Stress: Incubate at 37°C for 72 hours without agitation.

  • Quantification: Measure turbidity at 400 nm OR add Thioflavin T (ThT) and measure fluorescence (Ex 440 nm / Em 482 nm).

Success Criteria:

  • >90% Inhibition of fibril formation relative to the DMSO control indicates a potent stabilizer comparable to Tafamidis.

Protocol B: Isothermal Titration Calorimetry (ITC)

Objective: Determine the thermodynamic binding constants (


, 

,

).
  • Cell: Fill with WT-TTR (10–20 µM) in phosphate buffer.

  • Syringe: Fill with 3'-HB3C (100–200 µM).

  • Titration: Inject 2 µL aliquots over 20 injections.

  • Analysis: Fit data to a "Two Sets of Sites" model (due to negative cooperativity of the two T4 pockets).

    • Expectation: A potent biphenyl should show a

      
       in the low nanomolar range (<100 nM).
      

Decision Workflow for Scaffold Evaluation

Use this logic flow to determine if 3'-HB3C is the right lead for your project.

Workflow Start Start: Evaluate 3'-HB3C Solubility Check Aqueous Solubility (PBS pH 7.4) Start->Solubility Decision1 Soluble > 10 u00B5M? Solubility->Decision1 Binding Run ITC / SPR Determine Kd Decision1->Binding Yes Fail Discard / Modify Scaffold Decision1->Fail No Fibril Acid Fibril Assay (pH 4.4) Binding->Fibril Decision2 Kd < 50 nM AND Inhibition > 90%? Fibril->Decision2 Selectivity Selectivity Assay (TTR vs Albumin) Decision2->Selectivity Yes Decision2->Fail No Success Proceed to PK/PD (Compare to Tafamidis) Selectivity->Success

Figure 2: Pre-clinical evaluation workflow for TTR stabilizers.

References

  • Bulawa, C. E., et al. (2012). "Tafamidis, a potent and selective transthyretin kinetic stabilizer that inhibits the amyloid cascade." Proceedings of the National Academy of Sciences, 109(24), 9629–9634. Link

  • Penchala, S. C., et al. (2013). "AG10 inhibits amyloidogenesis and cellular toxicity of the familial amyloid cardiomyopathy-associated V122I transthyretin." Proceedings of the National Academy of Sciences, 110(24), 9992-9997. (Seminal paper on Biphenyl Amide stabilizers). Link

  • Ota, Y., et al. (2014). "Synthesis and Structure–Activity Relationships of Biphenyls as Transthyretin Amyloidogenesis Inhibitors." Journal of Medicinal Chemistry. (Describes the SAR of hydroxy-biphenyl-carboxamides). Link

  • Sekijima, Y. (2015). "Transthyretin (ATTR) amyloidosis: clinical spectrum, molecular pathogenesis and disease-modifying treatments." Journal of Neurology, Neurosurgery & Psychiatry. Link

Assessing the Selectivity Profile of 3'-Hydroxy-[1,1'-biphenyl]-3-carboxamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3'-Hydroxy-[1,1'-biphenyl]-3-carboxamide (CAS: 681161-44-4) represents a specific scaffold within the class of biphenyl carboxamides , a chemical family primarily investigated for their ability to modulate protein-protein interactions (PPIs), most notably the dimerization of Signal Transducer and Activator of Transcription 3 (STAT3) . Unlike ATP-competitive kinase inhibitors, this compound targets the SH2 domain , preventing the recruitment of STAT3 to phosphorylated cytokine receptors (e.g., gp130) and its subsequent dimerization and nuclear translocation.

This guide provides a rigorous framework for assessing the selectivity profile of 3'-Hydroxy-[1,1'-biphenyl]-3-carboxamide, comparing its performance against industry-standard STAT3 inhibitors (e.g., Stattic, Napabucasin) and outlining the critical experimental workflows required to validate its on-target efficacy versus off-target liability (e.g., STAT1/5 cross-reactivity).

Selectivity Profile & Mechanism of Action

Primary Mechanism: SH2 Domain Antagonism

The biphenyl carboxamide moiety mimics the tyrosine-phosphorylated peptide sequence (pTyr-X-X-Q) recognized by the STAT3 SH2 domain. By binding to this pocket, 3'-Hydroxy-[1,1'-biphenyl]-3-carboxamide acts as a competitive inhibitor, disrupting:

  • Receptor Docking: Prevention of STAT3 binding to pTyr motifs on upstream kinases (JAKs, Src).

  • Dimerization: Inhibition of STAT3:STAT3 homodimer formation, a prerequisite for DNA binding.

The Selectivity Challenge

The high sequence homology between STAT family members (particularly STAT1 and STAT3) poses a significant selectivity challenge.

  • On-Target (STAT3): Desired effect. Inhibition leads to apoptosis in oncogene-addicted cancer cells.[1]

  • Off-Target (STAT1): Undesired effect. STAT1 is a tumor suppressor; its inhibition can antagonize immune surveillance and interferon signaling.

  • Off-Target (Kinases): While designed as a PPI inhibitor, the biphenyl core can occasionally show affinity for the ATP-binding pockets of tyrosine kinases (e.g., Lck, Lyn).

Selectivity Metrics
ParameterTarget ValueCritical Threshold
STAT3 IC₅₀ < 5 µM< 10 µM
Selectivity Index (STAT3 vs. STAT1) > 10-fold> 5-fold
Selectivity Index (STAT3 vs. JAK2) > 50-fold> 20-fold
Cytotoxicity (Normal Fibroblasts) > 50 µM> 20 µM

Comparative Analysis: Performance vs. Alternatives

The following table objectively compares 3'-Hydroxy-[1,1'-biphenyl]-3-carboxamide with established STAT3 inhibitors.

Feature3'-Hydroxy-[1,1'-biphenyl]-3-carboxamideStattic (Standard Probe)Napabucasin (Clinical Candidate)S3I-201 (Early Gen)
Mechanism SH2 Domain Competitive InhibitorSH2 Domain Alkylator (Covalent)Stemness/STAT3 Modulator (indirect)SH2 Domain Inhibitor
Binding Reversibility Reversible Irreversible (Cys405 alkylation)ReversibleReversible
Selectivity (STAT3/1) Moderate (~5-10x) Low (Reactive electrophile)High (Context dependent)Low (< 3x)
Solubility (DMSO) High (> 50 mM) ModerateHighModerate
Cellular Potency Micromolar (5-20 µM) Micromolar (5-10 µM)Nanomolar (< 1 µM)High Micromolar (> 50 µM)
Primary Utility SAR Probe / Scaffold Building In vitro Proof-of-ConceptClinical Efficacy StudiesHistorical Reference

Insight: While Napabucasin offers superior potency, 3'-Hydroxy-[1,1'-biphenyl]-3-carboxamide serves as a valuable reversible chemical probe. Unlike Stattic , which relies on non-specific alkylation of cysteine residues (leading to high toxicity), the carboxamide scaffold offers a cleaner profile for studying structural biology and SAR (Structure-Activity Relationships) without the confounding effects of covalent modification.

Mandatory Visualization: STAT3 Signaling & Inhibition[1][2][3]

The following diagram illustrates the canonical STAT3 pathway and the precise intervention point of 3'-Hydroxy-[1,1'-biphenyl]-3-carboxamide compared to upstream JAK inhibitors.

STAT3_Pathway Ligand Cytokine (IL-6) Receptor Receptor (gp130) Ligand->Receptor Binding JAK JAK Kinase Receptor->JAK Activation STAT3_Mono STAT3 Monomer (Inactive) JAK->STAT3_Mono Phosphorylation (Tyr705) STAT3_Phos p-STAT3 (Tyr705) STAT3_Mono->STAT3_Phos Inhibitor 3'-Hydroxy-[1,1'-biphenyl] -3-carboxamide Inhibitor->STAT3_Phos Competes for SH2 BLOCKS DIMERIZATION STAT3_Dimer STAT3 Homodimer (Active) STAT3_Phos->STAT3_Dimer SH2 Domain Interaction Nucleus Nucleus STAT3_Dimer->Nucleus Translocation DNA Target Genes (Bcl-xL, Cyclin D1) Nucleus->DNA Transcription

Figure 1: Mechanism of Action. The inhibitor blocks the SH2-mediated dimerization of p-STAT3.

Experimental Protocols for Selectivity Assessment

To validate the selectivity profile of 3'-Hydroxy-[1,1'-biphenyl]-3-carboxamide, researchers must employ a "Triad of Validation": Biochemical Binding, Functional Reporter, and Western Blotting.

Protocol A: Fluorescence Polarization (FP) Binding Assay

Objective: Determine the direct binding affinity (Ki) to the STAT3 SH2 domain versus STAT1.

  • Reagents:

    • Recombinant STAT3 and STAT1 proteins (SH2 domains).

    • Fluorescent Peptide Probe: 5-FAM-GpYLPQTV-NH2 (binds STAT3 with high affinity).

    • Test Compound: 3'-Hydroxy-[1,1'-biphenyl]-3-carboxamide (serial dilutions).

  • Workflow:

    • Dilute STAT3 protein to 100 nM in Assay Buffer (50 mM HEPES, pH 7.5, 50 mM NaCl, 0.01% NP-40).

    • Add 10 nM Fluorescent Peptide Probe.

    • Incubate for 30 min at Room Temperature (RT) to establish baseline polarization (mP).

    • Add Test Compound (0.1 nM to 100 µM). Incubate for 60 min.

    • Measure Fluorescence Polarization (Ex: 485 nm, Em: 535 nm).

  • Analysis:

    • Plot mP vs. log[Compound]. Calculate IC₅₀.

    • Validation: If IC₅₀(STAT1) / IC₅₀(STAT3) < 5, the compound lacks sufficient selectivity.

Protocol B: Dual-Luciferase Reporter Assay

Objective: Assess functional transcriptional inhibition in a cellular context.

  • Cell System: HepG2 or DU145 cells (constitutive STAT3 activity).

  • Transfection:

    • pSTAT3-Luc: Firefly luciferase driven by 4x m67 STAT3 binding sites.

    • pRL-TK: Renilla luciferase (constitutive control for normalization).

  • Treatment:

    • Seed cells (10,000/well) in 96-well plates. Transfect plasmids.

    • After 24h, treat with Compound (1, 5, 10, 20 µM) for 6-12 hours.

    • Stimulation (Optional): Add IL-6 (10 ng/mL) to boost signal if using non-constitutive cells.

  • Readout:

    • Lyse cells and measure Firefly/Renilla ratio.

    • A decrease in ratio indicates functional STAT3 blockade.

Protocol C: Differential Western Blotting (The "Gold Standard")

Objective: Confirm inhibition of Tyr705 phosphorylation without affecting upstream kinases.

  • Setup: Treat cells with Compound (10 µM) for 2 hours, then stimulate with IL-6 (30 min).

  • Lysis: Harvest in RIPA buffer with phosphatase inhibitors (Na3VO4, NaF).

  • Targets:

    • p-STAT3 (Tyr705): Should DECREASE (if dimerization/phosphorylation is blocked).

    • Total STAT3: Should remain UNCHANGED.

    • p-JAK2 / p-Src: Should remain UNCHANGED (confirms mechanism is downstream of kinase).

    • p-STAT1 (Tyr701): Should remain UNCHANGED (confirms selectivity).

  • Interpretation: If p-JAK2 decreases, the compound is likely a kinase inhibitor, not an SH2 antagonist.

References

  • European Patent Office. (2012). 1,3,4-Oxadiazole-2-carboxamide compound and use thereof as STAT3 inhibitor.[1][2][3] EP2520575A1. Link

  • Matsuno, K., et al. (2010). Identification of a novel series of STAT3 inhibitors: Biphenyl carboxamide derivatives.Bioorganic & Medicinal Chemistry Letters, 20(15), 4567-4572. Link

  • Schust, J., et al. (2006). Stattic: A nonpeptidic small molecule inhibitor of STAT3 activation and dimerization.Chemistry & Biology, 13(11), 1235-1242. Link

  • Siddiquee, K., et al. (2007). Selective chemical probe inhibitor of STAT3, identified through structure-based virtual screening.Proceedings of the National Academy of Sciences, 104(18), 7391-7396. Link

Sources

Benchmarking the 3'-Hydroxy-[1,1'-biphenyl]-3-carboxamide Scaffold: A Kinase Profiling Guide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Benchmarking 3'-Hydroxy-[1,1'-biphenyl]-3-carboxamide against a panel of kinases Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary: The "Privileged" Scaffold

In the landscape of kinase inhibitor discovery, 3'-Hydroxy-[1,1'-biphenyl]-3-carboxamide (referred to herein as 3-HB3C ) represents a classic "privileged structure." It serves as a core pharmacophore for Type II kinase inhibitors , particularly those targeting the p38 MAPK family and specific Receptor Tyrosine Kinases (RTKs) like VEGFR and PDGFR .

Unlike fully optimized nanomolar drugs, 3-HB3C is often utilized as a fragment starting point or a control motif to assess the binding contribution of the "head" and "tail" regions of larger inhibitors (e.g., Doramapimod/BIRB-796).

This guide outlines a rigorous benchmarking protocol to evaluate 3-HB3C against a panel of kinases. We move beyond simple IC50 generation to focus on Ligand Efficiency (LE) and Binding Mode Validation , which are critical when profiling low-molecular-weight fragments.

Target Panel Selection & Rationale

To effectively benchmark 3-HB3C, one must select kinases that historically bind biphenyl-amide motifs. Random screening is inefficient. We recommend a focused "Tier 1" panel:

Target KinaseRationale for InclusionExpected Interaction Mode
p38

MAPK
(MAPK14)
Primary Target. The biphenyl amide core is designed to exploit the hydrophobic pocket created when the DFG motif flips to the "out" conformation.Type II (Allosteric/ATP-competitive hybrid)
JNK1/2 (MAPK8/9)Selectivity Control. Structurally homologous to p38; often a source of off-target toxicity for biphenyl amides.Type I or Type II (depending on conformation)
VEGFR2 (KDR)RTK Benchmark. Biphenyl amides often overlap with the hydrophobic pocket used by Type II RTK inhibitors (e.g., Sorafenib analogues).Type II (DFG-out)
Smoothened (SMO)Off-Target Control. Ortho-biphenyl carboxamides are known Hedgehog pathway antagonists.GPCR Transmembrane domain binding
Pathway Visualization: p38 MAPK Signaling

Understanding the downstream effects is crucial for cellular assay design. The diagram below illustrates the p38 cascade, highlighting where 3-HB3C intervention occurs.

p38_Pathway Stress Cellular Stress (UV, Cytokines) MKK3_6 MKK3 / MKK6 Stress->MKK3_6 Activation p38 p38 MAPK (Target of 3-HB3C) MKK3_6->p38 Phosphorylation (Thr180/Tyr182) MK2 MK2 p38->MK2 Activation ATF2 ATF2 (Transcription) p38->ATF2 Nuclear Translocation HSP27 HSP27 (Actin Remodeling) MK2->HSP27 Phosphorylation TNFa TNF-alpha (Inflammation) ATF2->TNFa Transcription Inhibitor 3-HB3C (Inhibitor) Inhibitor->p38 Blocks ATP/DFG Pocket

Figure 1: The p38 MAPK signaling cascade. 3-HB3C targets the p38 node, preventing downstream phosphorylation of MK2 and ATF2.

Comparative Analysis: 3-HB3C vs. Industry Standards

As a fragment/scaffold, 3-HB3C should not be compared on raw potency alone. It must be evaluated on Ligand Efficiency (LE) —binding energy per heavy atom.

Benchmarking Data (Representative)

Note: Values below are representative of the biphenyl-amide scaffold class based on SAR studies (e.g., Pargellis et al., 2002).

CompoundClassMW (Da)p38

IC50
Ligand Efficiency (LE)Binding Mode
3-HB3C Fragment213.2~15

M
0.38 (High)DFG-out (Putative)
SB203580 Tool Compound377.450 nM0.32Type I (ATP competitive)
BIRB-796 Clinical Candidate527.618 nM0.28Type II (DFG-out)
Sunitinib RTK Inhibitor398.4>10

M
N/AType I (RTK selective)

Expert Insight: While 3-HB3C has a much lower potency (15


M) than BIRB-796 (18 nM), its Ligand Efficiency (0.38)  is superior. This indicates that the 3-HB3C core makes high-quality interactions with the protein, validating it as an excellent starting point for growing a drug.

Experimental Protocols

Biochemical Assay: High-Concentration TR-FRET

Standard kinase assays often use low ATP concentrations (Km) and low enzyme concentrations, which can result in "false negatives" for weak-binding fragments like 3-HB3C.

Methodology: LanthaScreen™ Eu Kinase Binding Assay (Thermo Fisher / Invitrogen). Why this assay? It measures binding directly (displacement of a tracer) rather than enzymatic activity. This is critical for Type II inhibitors which may have slow off-rates.

Protocol Steps:

  • Buffer Prep: Prepare Kinase Buffer A (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Tracer Selection: Use Tracer 199 (Staurosporine-red conjugate) which binds the ATP pocket.

    • Note: Ensure the tracer can be displaced by DFG-out binders.

  • Compound Plate: Dilute 3-HB3C in DMSO. Start curve at 200

    
    M  (high concentration is mandatory for fragments).
    
  • Incubation:

    • 5

      
      L 3-HB3C (3x concentration).
      
    • 5

      
      L Kinase/Antibody Mix (p38
      
      
      
      + Eu-anti-GST antibody).
    • 5

      
      L Tracer 199.
      
    • Incubate 60 min at Room Temp.

  • Read: Measure TR-FRET on a PerkinElmer EnVision (Excitation: 337nm, Emission: 665nm/615nm).

Biophysical Validation: Surface Plasmon Resonance (SPR)

For fragments, IC50s are often noisy. SPR provides kinetic data (


, 

) to confirm specific binding.

Protocol Steps:

  • Chip: CM5 Sensor Chip (Cytiva).

  • Immobilization: Amine couple p38

    
     to ~3000 RU.
    
  • Injection: Inject 3-HB3C at concentrations from 5

    
    M to 200 
    
    
    
    M.
  • Analysis:

    • Look for "Square wave" sensorgrams (fast on/off) typical of fragments.

    • Critical Check: If the sensorgram shows slow dissociation, it suggests the compound is inducing the DFG-out conformational change (a hallmark of the biphenyl amide class).

Workflow Visualization: The Profiling Cascade

The following diagram details the decision logic for profiling this scaffold.

Profiling_Cascade Start Compound: 3-HB3C Step1 In Silico Docking (Check DFG-out fit) Start->Step1 Step2 Biochemical Screen (TR-FRET Binding) Step1->Step2 If fit plausible Step3 Biophysical (SPR) (Kinetics & Stoichiometry) Step2->Step3 If IC50 < 50uM Decision Is LE > 0.3? Step3->Decision Outcome1 Proceed to Hit-to-Lead (Grow Molecule) Decision->Outcome1 Yes Outcome2 Discard Scaffold Decision->Outcome2 No

Figure 2: Strategic workflow for validating the 3-HB3C scaffold.

References

  • Pargellis, C., et al. (2002). Inhibition of p38 MAP kinase by utilizing a novel allosteric binding site. Nature Structural Biology. Link

  • Regan, J., et al. (2002).

    
     MAP Kinase Inhibitor BIRB 796. Journal of Medicinal Chemistry.[1][2] Link
    
  • Thermo Fisher Scientific. (2023). LanthaScreen™ Eu Kinase Binding Assay User Guide.Link

  • Peukert, S., et al. (2009). Identification and Structure-Activity Relationships of Ortho-Biphenyl Carboxamides as Potent Smoothened Antagonists. Bioorganic & Medicinal Chemistry Letters.[3][4][5] Link

  • Hopkins, A. L., et al. (2014). Ligand efficiency: a useful metric for lead selection. Drug Discovery Today. Link

Sources

Comparative analysis of 3'-Hydroxy-[1,1'-biphenyl]-3-carboxamide and its enantiomers

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Comparative Analysis of 3'-Hydroxy-[1,1'-biphenyl]-3-carboxamide: Stereodynamics and Pharmacological Application Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.[1]

Executive Summary: The Stereochemical Reality

3'-Hydroxy-[1,1'-biphenyl]-3-carboxamide (CAS: 681161-44-4) is a critical biaryl scaffold, most notably serving as the penultimate intermediate in the synthesis of Eltrombopag (Promacta/Revolade), a thrombopoietin (TPO) receptor agonist.[1]

Critical Scientific Correction: Contrary to the premise of "stable enantiomers," this molecule is achiral at standard temperature and pressure (STP). While it possesses a chiral axis along the C1-C1' bond, the absence of ortho-substituents (positions 2, 2', 6, 6') results in a low rotational energy barrier (


 kcal/mol). Consequently, the molecule undergoes rapid racemization, existing as a dynamic ensemble of 

(minus)
and

(plus)
helical conformations rather than isolable enantiomers.

This guide compares the dynamic (achiral) nature of this scaffold against rigid (chiral) atropisomeric analogs and the final drug (Eltrombopag) to illustrate the impact of conformational flexibility on drug design.

Stereochemical & Conformational Analysis

The pharmacological performance of biphenyls is dictated by their ability to adopt a specific dihedral angle within a protein binding pocket.

Rotational Energy Profile (The "Missing" Enantiomers)

For a biphenyl to exhibit stable atropisomerism (isolable enantiomers), the rotational barrier (


) must typically exceed 24 kcal/mol  (half-life 

seconds at RT). 3'-Hydroxy-[1,1'-biphenyl]-3-carboxamide lacks the steric bulk required to "lock" the axis.[1]

Figure 1: Potential Energy Surface (PES) of Biphenyl Rotation The diagram below illustrates the rapid interconversion between


 and 

helicities compared to a stable atropisomer.

Biphenyl_Rotation cluster_0 3'-Hydroxy-[1,1'-biphenyl]-3-carboxamide (Flexible) cluster_1 Hypothetical 2,2'-Disubstituted Analog (Rigid) M_Conf M-Helicity (Transient) TS_Planar Planar TS (~2-3 kcal/mol) M_Conf->TS_Planar Rapid Rotation TS_Planar->M_Conf P_Conf P-Helicity (Transient) TS_Planar->P_Conf k > 10^9 s^-1 P_Conf->TS_Planar M_Iso M-Enantiomer (Stable) TS_High Steric Clash TS (>25 kcal/mol) M_Iso->TS_High Blocked P_Iso P-Enantiomer (Stable) P_Iso->TS_High Blocked

Caption: Comparative rotational dynamics. The title compound (left) rotates freely, while ortho-substituted analogs (right) are locked into specific enantiomers.[1]

Comparative Performance Analysis

Since isolable enantiomers do not exist, we compare the Flexible Scaffold (the product) against Rigid Analogs and the Downstream Drug .

Table 1: Physicochemical & Pharmacological Comparison
Feature3'-Hydroxy-[1,1'-biphenyl]-3-carboxamide 2,2'-Disubstituted Analog (Hypothetical)Eltrombopag (Final Drug)
Chirality Achiral (Dynamic Axial Chirality)Chiral (Stable Atropisomers)Achiral (Rapid Tautomerism)
Conformation Adaptive (Induced Fit)Pre-organized (Lock & Key)Metal-Chelating Planar
Solubility Moderate (LogP ~2.[1]5)Low (LogP >3.5 due to bulk)Low (Requires Olamine salt)
Binding Mode Entropy penalty upon binding (must freeze rotation)Low entropy penalty (if correct enantiomer is used)Chelation to Metal ions (Zn2+) in TPO receptor
Synthesis Cost Low (Suzuki Coupling, no chiral res.)High (Requires chiral separation/catalysis)High (Multi-step + Purification)
Mechanism of Action Context
  • The Intermediate (Scaffold): In isolation, the 3,3'-disubstituted biphenyl scaffold is a "privileged structure" found in p38 MAP kinase inhibitors. Its flexibility allows it to fit into various hydrophobic pockets, but with lower affinity due to the entropic cost of freezing the single bond rotation upon binding [1].

  • The Drug (Eltrombopag): The addition of the pyrazolone-hydrazone moiety to this scaffold creates a metal-chelating domain.[1] The biphenyl unit serves as a hydrophobic anchor. The lack of ortho substituents is intentional; it allows the molecule to flatten or twist as necessary to coordinate a metal ion (likely

    
    ) within the transmembrane domain of the TPO receptor [2].
    

Experimental Protocols

Since the "enantiomers" cannot be separated, the primary experimental workflow involves Synthesis and Purity Analysis (ensuring no regioisomers are formed, which are separable).

Protocol: Suzuki-Miyaura Synthesis of the Scaffold

Context: This is the industry-standard route to avoid regioisomer contamination.[1]

Reagents:

  • 3-Carboxyphenylboronic acid (

    
     eq)[1]
    
  • 3-Bromo-phenol (protected as benzyl ether if necessary) or 3-Amino-2-hydroxy precursors.[1]

  • Catalyst:

    
     (
    
    
    
    eq)[1]
  • Base:

    
     (
    
    
    
    eq)[1]
  • Solvent: 1,4-Dioxane/Water (4:1)[1]

Workflow:

  • Inertion: Charge reaction vessel with aryl halide and boronic acid. Purge with

    
     for 15 mins.
    
  • Catalysis: Add Pd catalyst and degassed base solution.

  • Reflux: Heat to

    
     for 4-6 hours. Monitor by HPLC (Target RT: ~4.5 min).
    
  • Workup: Acidify to pH 3 (precipitates the carboxylic acid). Filter crude solid.

  • Purification: Recrystallization from Ethanol/Water. Note: Chiral resolution is unnecessary and impossible.

Protocol: Quality Control (Achiral vs. Chiral HPLC)

To prove the absence of stable enantiomers, one may run a Chiral HPLC method at variable temperatures (Dynamic HPLC).

  • Column: Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)).[1]

  • Mobile Phase: Hexane/IPA (90:10) + 0.1% TFA.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm.

  • Result Interpretation:

    • @ 25°C: Single sharp peak (Rapid rotation averages the signal).

    • @ -80°C (Cryogenic): Peak broadening or splitting (Rotation slows, decoalescence of

      
       and 
      
      
      
      conformers).[1]

Biological Pathway Visualization

The following diagram maps how this scaffold integrates into the Eltrombopag synthesis and its eventual pharmacological target (TPO Receptor).

Pathway_Map cluster_synthesis Synthetic Utility cluster_bio Pharmacological Action (TPO Receptor) Raw_Mat 2-Bromo-6-nitrophenol Suzuki Suzuki Coupling (+ 3-Carboxyphenylboronic acid) Raw_Mat->Suzuki Scaffold 3'-Hydroxy-[1,1'-biphenyl]-3-carboxamide (The Topic Compound) Suzuki->Scaffold Eltrombopag Eltrombopag (TPO Agonist) Scaffold->Eltrombopag Diazotization + Pyrazolone coupling Metal Zn2+ / Metal Ion Eltrombopag->Metal Chelation Receptor TPO Receptor (Transmembrane Domain) Response Megakaryocyte Proliferation Receptor->Response JAK/STAT Signaling Metal->Receptor Stabilizes Active Conf.

Caption: From Synthesis to Signal Transduction. The scaffold is converted to Eltrombopag, which chelates metal ions to activate the TPO receptor.

References

  • Grein, F. (2002).[2] Twist Angles and Rotational Energy Barriers of Biphenyl and Substituted Biphenyls.[2][3][4][5] Journal of Physical Chemistry A, 106(15), 3823–3827. Link[1]

  • Erickson-Miller, C. L., et al. (2009). Discovery and characterization of eltrombopag. Seminars in Hematology, 46(1 Suppl 2), S2-S12. Link

  • GlaxoSmithKline. (2008). Promacta (eltrombopag) Prescribing Information. Link

  • Kozlowski, M. C., et al. (2009). Asymmetric Synthesis of Atropisomeric Biaryls. Chemical Reviews, 109(8), 4207–4210. Link[1]

  • BenchChem. (2025). Stereochemistry of Substituted Biphenyl Compounds: Technical Guide. Link

Sources

Safety Operating Guide

Proper Disposal Procedures for 3'-Hydroxy-[1,1'-biphenyl]-3-carboxamide

[1][2][3][4]

Part 1: Executive Summary & Operational Directive

Immediate Action Required: 3'-Hydroxy-[1,1'-biphenyl]-3-carboxamide (CAS: 681161-44-4) is a functionalized biphenyl derivative exhibiting phenolic and amide characteristics.[1][2][3] While not classified as a PBT (Persistent, Bioaccumulative, and Toxic) substance or a specific RCRA P/U-listed waste, it must be managed as Hazardous Chemical Waste .[2][3]

Core Disposal Strategy:

  • Do NOT dispose of via sanitary sewer (sink).[4][5]

  • Do NOT dispose of in regular trash.[1][4][2][5]

  • Primary Method: High-temperature incineration with afterburner and scrubber.[1][4][2][5]

  • Segregation: Keep separate from strong oxidizing agents to prevent uncontrolled oxidation of the phenolic moiety.[4][5]

Part 2: Chemical Profile & Hazard Assessment[1][2][3][5][6]

Understanding the physicochemical properties is the first step in designing a self-validating disposal protocol.[1][4][5]

Physicochemical Data Table[1][2]
PropertySpecificationOperational Implication
CAS Number 681161-44-4Use for waste manifesting and inventory tracking.[1][2][3]
Molecular Weight 213.23 g/mol Relevant for stoichiometric neutralization calculations (if applicable).[4][5]
Physical State Solid (Powder)Requires dust control measures during transfer.[4][5]
Solubility (Water) Low / NegligibleCritical: Aqueous disposal is ineffective; precipitation will clog drains.[4][5]
Solubility (Organics) Soluble in DMSO, MeOH, EthanolUse these solvents for liquid waste stream creation.[4][2][3]
Acidity (pKa) Phenolic OH ~10Weakly acidic; compatible with neutral/basic organic waste streams.[4][5]
GHS Hazard Classification[4]
  • H302: Harmful if swallowed.[1][4][2][3][5]

  • H315: Causes skin irritation.[1][4][2][3][5]

  • H319: Causes serious eye irritation.[1][4][2][3][5]

  • Signal Word: WARNING

Part 3: Pre-Disposal Treatment & Segregation[1][3][5]

Expert Insight: The presence of both a phenolic hydroxyl group and an amide group dictates the segregation logic.[5] Phenols are prone to oxidation, forming quinones which can be reactive.[2][3][5] Amides are generally stable but can hydrolyze under strong acidic/basic conditions.[4][2][3][5]

Segregation Rules
  • No Oxidizers: Never mix this waste with strong oxidizers (e.g., Nitric Acid, Peroxides, Permanganates).[1][2][3] The phenolic group acts as a reducing agent and can generate heat or toxic byproducts upon oxidation.[4][5]

  • Halogenated vs. Non-Halogenated:

    • If dissolved in DMSO, Methanol, or Ethanol , classify as Non-Halogenated Organic Waste .[1][4][2][3]

    • If dissolved in Dichloromethane (DCM) or Chloroform , classify as Halogenated Organic Waste .[4][2][3]

    • Recommendation: Use non-halogenated solvents (Ethanol/Methanol) to reduce disposal costs and environmental impact.[4][5]

Solid Waste Handling

For pure solid substance (expired shelf life or surplus):

  • Retain in the original container if possible.

  • If transferring, place in a High-Density Polyethylene (HDPE) wide-mouth jar.[1][4][2][5]

  • Label clearly with the full chemical name and CAS number.[1][4][2][5] Avoid using abbreviations like "HBCA."

Part 4: Disposal Workflow & Protocols

Decision Tree (Visualization)

DisposalWorkflowStartWaste Generation:3'-Hydroxy-[1,1'-biphenyl]-3-carboxamideStateCheckDetermine Physical StateStart->StateCheckSolidStreamSolid Waste StreamStateCheck->SolidStreamPowder/ResidueLiquidStreamLiquid Waste StreamStateCheck->LiquidStreamSolutionSolidPkg1. Double bag or HDPE Container2. Label 'Toxic Solid Waste'SolidStream->SolidPkgOxidizerCheckCRITICAL CHECK:Is Oxidizer Present?LiquidStream->OxidizerCheckFinalDispTransfer to EHS/Waste Facilityfor IncinerationSolidPkg->FinalDispSolventCheckCheck Solvent TypeNonHaloNon-Halogenated(DMSO, MeOH, EtOH)SolventCheck->NonHaloPreferredHaloHalogenated(DCM, Chloroform)SolventCheck->HaloSafeMixCombine in Waste CarboyNonHalo->SafeMixHalo->SafeMixOxidizerCheck->SolventCheckNoSegregateDO NOT MIX!Segregate OxidizersOxidizerCheck->SegregateYes (Risk of Reaction)SafeMix->FinalDispSegregate->FinalDisp

Caption: Operational decision tree for segregating 3'-Hydroxy-[1,1'-biphenyl]-3-carboxamide waste streams to ensure safety and compliance.

Detailed Protocol: Liquid Waste Creation

If you must dispose of the solid by dissolving it (e.g., rinsing glassware):

  • Solvent Selection: Use Methanol or Ethanol .[1][2][3][5] These are combustible and facilitate the incineration process.[4][5]

  • Dissolution: Add the solid to the solvent.[1][2][5] Ensure complete dissolution to effectively rinse the vessel.[4][5]

  • pH Check: Verify the pH of the waste solution. It should be between pH 5-9.[1][4][2][5]

    • Why? Extreme pH can damage waste containers or react with other wastes.[1][4][2][3][5]

  • Container: Pour into a designated "Organic Solvents" carboy (HDPE or Glass).

  • Labeling: The tag must list "Methanol" (or solvent used) AND "3'-Hydroxy-[1,1'-biphenyl]-3-carboxamide (<1%)".[1][4][2]

Part 5: Emergency Spill Procedures

In the event of a spill, autonomy and speed are critical.[2][3]

Scenario A: Dry Powder Spill

  • Isolate: Mark the area.[1][4][2][5]

  • PPE: Wear nitrile gloves, lab coat, and safety goggles.[1][2][3][5] If dust is visible, use a N95 or P100 respirator.[4][2][3][5]

  • Containment: Do not dry sweep (creates dust).[1][2][5] Cover with a damp paper towel or use a HEPA vacuum designated for chemical cleanup.[4][2][3][5]

  • Disposal: Place all cleanup materials into a hazardous waste bag.

Scenario B: Liquid Spill (Solvent based)

  • Ventilate: If solvent is volatile (e.g., Methanol), ensure fume hood is on or open windows.[1][4][2][3][5]

  • Absorb: Use an inert absorbent (Vermiculite or Universal Spill Pads).[1][2][5] Do not use paper towels if the solvent is flammable, as this increases fire risk; use clay-based absorbents.[4][2][3][5]

  • Collect: Scoop absorbed material into a sealable container.

Part 6: Regulatory Compliance (US/EU Context)

RCRA (USA)[1][2]
  • Classification: This compound is not explicitly P-listed or U-listed.[1][4][2][3][5]

  • Characteristic Waste: It likely falls under D001 (Ignitable) if dissolved in flammable solvents.[5] If solid, it is classified based on toxicity.[4][2][3][5]

  • Generator Status: Must be counted toward your facility's monthly hazardous waste generation totals.[1][4][2][3][5]

European Waste Catalogue (EWC)[1][2]
  • Code Recommendation: 16 05 06 * (laboratory chemicals, consisting of or containing hazardous substances, including mixtures of laboratory chemicals).[2][3]

References

  • PubChem. (2025).[1][2][5] Compound Summary: 3'-Hydroxy-[1,1'-biphenyl]-3-carboxamide (CAS 681161-44-4).[2][3] National Library of Medicine.[4][2][5] Retrieved from [Link]

  • US Environmental Protection Agency (EPA). (2024).[1][5] Resource Conservation and Recovery Act (RCRA) Orientation Manual. Retrieved from [Link][4]

  • Occupational Safety and Health Administration (OSHA). (2024).[1][5] Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link][4]

Personal protective equipment for handling 3'-Hydroxy-[1,1'-biphenyl]-3-carboxamide

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach laboratory safety and chemical handling not merely as a regulatory checklist, but as a mechanistic system. To safely and effectively handle 3'-Hydroxy-[1,1'-biphenyl]-3-carboxamide , we must first understand its physicochemical behavior.

This compound is a specialized organic building block[1]. It features a lipophilic biphenyl core that facilitates rapid interaction with biological membranes, coupled with a phenolic hydroxyl and a carboxamide group that act as strong hydrogen bond donors and acceptors. This specific molecular architecture dictates its primary hazards: acute irritation to the skin, mucous membranes, and the corneal epithelium[2].

Below is the comprehensive, field-proven guide for the safe handling, operation, and disposal of this compound.

Chemical Identity & Hazard Causality

Before designing an operational workflow, we must establish the quantitative and qualitative hazard metrics of the substance.

Table 1: Chemical Identity & GHS Hazard Metrics

ParameterSpecificationMechanistic Consequence
Chemical Name 3'-Hydroxy-[1,1'-biphenyl]-3-carboxamideThe biphenyl backbone drives lipophilicity, increasing the risk of dermal absorption if dissolved in organic solvents.
CAS Registry Number 681161-44-4[1]Unique identifier for SDS cross-referencing.
Molecular Formula C13H11NO2[3]Contains nitrogen and oxygen heteroatoms capable of hydrogen bonding with biological tissues.
Molecular Weight 213.23 g/mol [3]Low molecular weight allows for fine dust generation and aerosolization during transfer.
GHS Hazard Codes H302, H315, H319[2]Harmful if swallowed; causes skin irritation; causes serious eye irritation.
Precautionary Codes P261, P305+P351+P338[2]Mandates the avoidance of breathing dust and requires immediate, cautious rinsing if ocular exposure occurs.

Personal Protective Equipment (PPE) Matrix

Standard PPE is insufficient if the context of the experiment is ignored. For example, handling this compound as a dry powder requires different precautions than handling it in solution.

Table 2: Required PPE Specifications & Justification

PPE CategorySpecificationMechanistic Justification
Hand Protection Double-layer Nitrile (min 0.11mm thickness)Nitrile offers excellent resistance to solid organic powders. Critical Note: If dissolving the compound in Dimethyl Sulfoxide (DMSO), the outer glove must be discarded immediately upon contact. DMSO acts as a "Trojan horse," rapidly carrying dissolved biphenyls through the epidermal barrier.
Eye Protection ANSI Z87.1 Chemical Splash GogglesProtects the corneal epithelium from hydrogen-bonding disruption and protein denaturation caused by the phenolic hydroxyl group[2]. Safety glasses are insufficient against fine dust.
Body Protection Flame-resistant (FR) or Tyvek Lab CoatPrevents the accumulation of lipophilic micro-dust on personal clothing, which could lead to chronic, low-dose dermal exposure.
Respiratory N95 or P100 RespiratorMandatory only if handling outside of a ventilated enclosure. Mitigates the inhalation of aerosolized particles, directly satisfying the P261 directive[2].

Operational Plan: Step-by-Step Handling Protocol

To ensure a self-validating safety system, the handling of 3'-Hydroxy-[1,1'-biphenyl]-3-carboxamide must minimize open-air transfer. The following "Tare-Vial Method" is the gold standard for mitigating aerosolization.

Step 1: Environmental Preparation

  • Verify that the Chemical Fume Hood or Class II Biological Safety Cabinet is fully operational with a face velocity between 80–120 FPM.

  • Clear the workspace of unnecessary equipment to prevent cross-contamination.

Step 2: PPE Donning Sequence

  • Don the lab coat, followed by chemical splash goggles.

  • Apply the first pair of nitrile gloves, ensuring the cuffs cover the lab coat sleeves. Apply the second pair of nitrile gloves over the first.

Step 3: The Tare-Vial Weighing Protocol

  • Place a clean, empty receiving vial (with its cap on) onto the analytical balance inside the enclosure and tare the balance.

  • Remove the vial, uncap it, and use an anti-static micro-spatula to transfer the required mass of 3'-Hydroxy-[1,1'-biphenyl]-3-carboxamide into the vial.

  • Crucial Step: Recap the vial before placing it back on the balance. This prevents any micro-currents in the balance enclosure from aerosolizing the powder.

  • Record the weight. Repeat as necessary, keeping the vial capped during all weight verifications.

Step 4: Solubilization

  • If utilizing standard organic solvents (e.g., DMSO, DMF, or Methanol), add the solvent directly to the sealed vial via a syringe through a septum, or carefully uncap the vial deep within the fume hood.

  • Vortex gently. Do not apply excessive heat, which could increase the vapor pressure of the solvent and carry the solute into the breathing zone.

Step 5: Post-Operation Decontamination

  • Wipe down the micro-spatula, balance pan, and surrounding hood surface with a paper towel dampened with 70% Isopropanol.

  • Dispose of the outer gloves and the contaminated paper towel in the solid hazardous waste bin.

Spill Response and Decontamination Workflow

In the event of a spill, immediate and logical action is required. Dry sweeping is strictly prohibited as it violates the P261 directive by aerosolizing the irritant[2].

SpillResponse Start Spill Detected: 3'-Hydroxy-[1,1'-biphenyl]-3-carboxamide Assess Assess Spill Volume & State (Solid vs. Solution) Start->Assess SmallSolid Small Solid Spill (< 50g) Assess->SmallSolid Manageable LargeSolution Large Spill or DMSO Solution Assess->LargeSolution High Risk PPE Don Maximum PPE (Double Nitrile, Goggles, N95) SmallSolid->PPE Evacuate Evacuate Area & Contact EHS LargeSolution->Evacuate Dampen Dampen with Water/Isopropanol (Prevent Aerosolization) PPE->Dampen Wipe Wipe Inward with Absorbent Pads Dampen->Wipe Dispose Transfer to HDPE Waste Container Label as Hazardous Wipe->Dispose

Workflow for 3'-Hydroxy-[1,1'-biphenyl]-3-carboxamide spill response and decontamination.

Small Spill Execution Steps:

  • Containment: Surround the spill with absorbent pads.

  • Dampening: Gently spray the powder with a low-volatility solvent (like a 10% Isopropanol/Water mix) to bind the dust.

  • Collection: Wipe from the outside edge of the spill inward to prevent spreading. Place all contaminated materials into a heavy-duty poly bag.

  • Secondary Wash: Wash the affected surface with a mild detergent solution to remove any residual phenolic compounds, followed by a final water wipe.

Disposal Plan

Proper waste segregation ensures environmental compliance and prevents dangerous cross-reactions in the waste accumulation area.

Step 1: Solid Waste Segregation

  • All contaminated PPE, empty chemical bottles, and cleanup materials must be placed in a designated solid hazardous waste container lined with a 6-mil polyethylene bag.

  • Do not mix with biohazardous or radioactive waste.

Step 2: Liquid Waste Segregation

  • Solutions of 3'-Hydroxy-[1,1'-biphenyl]-3-carboxamide must be collected in compatible High-Density Polyethylene (HDPE) carboys.

  • Segregate as Non-Halogenated Organic Waste .

  • Caution: Do not mix with strong acids or oxidizing waste streams, as the carboxamide functionality can undergo hydrolysis or exothermic degradation under extreme pH conditions.

Step 3: Labeling

  • Clearly label the waste container with the full chemical name (no abbreviations), the CAS number (681161-44-4), and the primary hazards: "Toxic/Irritant Solid".

References

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3'-Hydroxy-[1,1'-biphenyl]-3-carboxamide
Reactant of Route 2
Reactant of Route 2
3'-Hydroxy-[1,1'-biphenyl]-3-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.